molecular formula C10H16BrNO3 B1337300 Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS No. 188869-05-8

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Cat. No.: B1337300
CAS No.: 188869-05-8
M. Wt: 278.14 g/mol
InChI Key: RGWGRRBHQUREDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H16BrNO3 and its molecular weight is 278.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWGRRBHQUREDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443510
Record name tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188869-05-8
Record name tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyloxycarbonyl-3-bromo-4-oxopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic route, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as N-Boc-3-bromo-4-piperidone, is a heterocyclic building block of significant interest in the synthesis of complex molecular architectures. The presence of a bromine atom at the α-position to the ketone, along with the Boc-protected nitrogen, makes it a versatile precursor for a variety of chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions. Its chemical formula is C₁₀H₁₆BrNO₃ and its CAS number is 188869-05-8.[1][2]

Primary Synthetic Pathway

The most commonly cited method for the synthesis of this compound involves the direct bromination of the commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Reaction Scheme

The overall synthetic transformation is illustrated in the following diagram:

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_product Product start tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) end This compound start->end Bromination Br2 Bromine (Br₂) AlCl3 Aluminum Chloride (AlCl₃) Solvent THF / Et₂O

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data associated with the synthesis and characterization of the target compound.

Table 1: Reactant and Reagent Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Equivalents
1-Boc-piperidin-4-oneC₁₀H₁₇NO₃199.251.0
BromineBr₂159.811.0
Aluminum ChlorideAlCl₃133.340.1

Table 2: Reaction Conditions and Yield

ParameterValueReference
SolventTetrahydrofuran (THF) / Diethyl ether (Et₂O)[3]
Temperature0 °C[3]
Reaction Time18 hours[3]
PurificationFlash column chromatography[3]
Physical FormSolid[4]
Purity95%[5]

Table 3: Physicochemical and Spectroscopic Data

PropertyValue
IUPAC NameThis compound
CAS Number188869-05-8
Molecular Weight278.15 g/mol
AppearanceLight yellow solid
Boiling Point333.3 °C at 760 mmHg
Density1.422 g/cm³
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
4.85-4.70 (m, 1H)
4.20-4.00 (m, 1H)
3.90-3.55 (m, 3H)
2.80-2.68 (m, 1H)
2.54-2.44 (m, 1H)
1.43 (s, 9H)[6]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.[3]

Materials and Equipment
  • 1-Boc-piperidin-4-one (1.0 eq.)

  • Aluminum chloride (0.1 eq.)

  • Bromine (1.0 eq.)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Filtration apparatus

  • Rotary evaporator

  • Flash column chromatography system

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperidin-4-one (1.0 eq., 50 mmol, 10 g) in a mixture of THF (30 mL) and Et₂O (30 mL).

  • Addition of Catalyst: Add aluminum chloride (0.1 eq., 5.0 mmol, 0.67 g) to the solution.

  • Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromine (1.0 eq., 50 mmol, 2.6 mL) dropwise over a period of 30 minutes.

  • Reaction: Stir the solution at 0 °C for 18 hours.

  • Workup:

    • Filter the reaction mixture to remove the solid that has formed and wash the solid with Et₂O.

    • Dry the organic layer over sodium sulfate (Na₂SO₄).

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography using a gradient of petroleum ether/EtOAc (from 9/1 to 5/5) to yield the final product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Dissolve 1-Boc-piperidin-4-one in THF/Et₂O B Add AlCl₃ A->B C Cool to 0 °C B->C D Add Br₂ dropwise C->D E Stir at 0 °C for 18h D->E F Filter solid & wash with Et₂O E->F G Dry organic layer (Na₂SO₄) F->G H Filter & concentrate G->H I Flash column chromatography H->I J This compound I->J

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum chloride is a water-reactive solid that can release HCl gas. Handle in a dry environment.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures to their specific laboratory conditions and safety protocols.

References

An In-depth Technical Guide to Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Chemical Identity and Properties

This compound is a heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a piperidone ring, a bromine atom at the alpha-position to the ketone, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1][2]
Synonyms 1-Boc-3-bromo-4-piperidone, N-Boc-3-bromo-4-piperidone, 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester[3]
CAS Number 188869-05-8[4][5][6]
Molecular Formula C₁₀H₁₆BrNO₃[7]
Molecular Weight 278.14 g/mol [7]
InChI Key RGWGRRBHQUREDE-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to light yellow powder or crystal[3]
Melting Point 105.0 to 109.0 °C[3]
Boiling Point 333.3 °C at 760 mmHg[8]
Density 1.422 g/cm³[8]
Flash Point 155.4 °C[8]
Solubility in Water 1252 mg/L at 25 °C[8]

Table 3: Solubility in Organic Solvents (Qualitative)

SolventSolubility
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
Ethyl Acetate (EtOAc)Soluble
Methanol (MeOH)Soluble
Diethyl EtherModerately Soluble
HexanesSparingly Soluble

Spectroscopic Data

Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.85-4.70m1HCH-Br
4.20-4.00m1HN-CH₂
3.90-3.55m3HN-CH₂
2.80-2.68m1HCH₂-C=O
2.54-2.44m1HCH₂-C=O
1.43s9HC(CH₃)₃
Data is based on prediction and may not represent experimental values.[8]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of the corresponding N-Boc-4-piperidone.

Synthesis of N-Boc-4-piperidone (Precursor)

The precursor, tert-butyl 4-oxopiperidine-1-carboxylate, is synthesized from piperidin-4-one monohydrate hydrochloride.[9]

Experimental Protocol:

  • Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir the mixture for 15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and stir for 16 hours at room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with 5% aqueous potassium bisulfate (KHSO₄), water, and brine.

  • Concentrate the combined organic layers in vacuo to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Bromination to this compound

Method 1: Using Bromine and Aluminum Chloride [9]

Experimental Protocol:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and diethyl ether (Et₂O).

  • Add aluminum chloride (AlCl₃, 0.1 eq.).

  • Cool the solution to 0 °C and slowly add bromine (Br₂, 1.0 eq.) over 30 minutes.

  • Stir the solution at 0 °C for 18 hours.

  • Filter off the formed solid and wash with Et₂O.

  • Dry the organic layer with sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the title compound.

Method 2: Using N-Bromosuccinimide (NBS) [7]

Experimental Protocol:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in N,N-dimethylformamide (DMF), add triethylamine (TEA, 2.2 eq.) and trimethylchlorosilane (TMSCl, 1.1 eq.) at room temperature.

  • Stir the reaction mixture at 75 °C overnight to form the silyl enol ether.

  • Cool the reaction to room temperature and add pre-cooled saturated aqueous sodium bicarbonate and hexane.

  • Separate the organic phase, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate to obtain the crude silyl enol ether.

  • Dissolve the crude product in THF and cool to 0 °C.

  • Slowly add a solution of N-bromosuccinimide (NBS, 1.0 eq.) in THF.

  • Stir the reaction mixture at room temperature overnight.

  • Add water and hexane to the reaction solution.

  • Separate the organic phase, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination Piperidin-4-one Piperidin-4-one Reaction1 Boc Protection Piperidin-4-one->Reaction1 Boc2O Boc2O Boc2O->Reaction1 N-Boc-4-piperidone N-Boc-4-piperidone Reaction1->N-Boc-4-piperidone Reaction2 α-Bromination N-Boc-4-piperidone->Reaction2 Brominating_Agent Br2 / AlCl3 or NBS / TMSCl Brominating_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

General synthesis workflow for this compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by three main features: the α-bromo ketone moiety, the piperidone ring, and the Boc-protecting group.

  • α-Bromo Ketone: This functional group is susceptible to nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. It can also undergo elimination reactions to form α,β-unsaturated ketones.[10][11] The ketone carbonyl group can participate in typical carbonyl chemistry, such as reductions and additions.

  • Boc Protecting Group: The tert-butyloxycarbonyl group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine.[12]

  • Stability: The compound should be stored in a dark place, sealed in a dry environment, and refrigerated at 2-8°C.[1][2]

Reactivity_Diagram cluster_reactions Key Reactions Start This compound Nucleophilic_Substitution Nucleophilic Substitution (at C-Br bond) Start->Nucleophilic_Substitution Nu:⁻ Elimination Elimination (forms α,β-unsaturated ketone) Start->Elimination Base Carbonyl_Chemistry Carbonyl Reactions (e.g., reduction) Start->Carbonyl_Chemistry Reducing Agent Deprotection Boc Deprotection (acid-catalyzed) Start->Deprotection H⁺ Substituted_Product Substituted_Product Nucleophilic_Substitution->Substituted_Product Product Unsaturated_Ketone Unsaturated_Ketone Elimination->Unsaturated_Ketone Product Alcohol_Product Alcohol_Product Carbonyl_Chemistry->Alcohol_Product Product Deprotected_Piperidone Deprotected_Piperidone Deprotection->Deprotected_Piperidone Product

Key chemical transformations of the title compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of several targeted therapies, including inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9).

Synthesis of Ibrutinib Intermediate

Ibrutinib is a potent BTK inhibitor used in the treatment of certain cancers. The synthesis of a key chiral intermediate of Ibrutinib, (S)-N-Boc-3-hydroxypiperidine, can be achieved from N-Boc-3-piperidone, which can be derived from the title compound. One potential synthetic route involves the reduction of the ketone and subsequent de-bromination.

Role in the Development of CDK9 Inhibitors

CDK9 is a transcriptional kinase that plays a crucial role in regulating gene expression and is a validated target in oncology.[9][13] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it an attractive strategy for cancer therapy. This compound serves as a scaffold for the synthesis of various CDK9 inhibitors.

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_cellular_outcome Cellular Outcome PTEFb P-TEFb Complex (CDK9/Cyclin T) Phosphorylation Phosphorylation of RNAPII C-terminal domain PTEFb->Phosphorylation RNAPII RNA Polymerase II (paused) RNAPII->Phosphorylation Elongation Transcriptional Elongation Phosphorylation->Elongation Oncogenes Expression of Oncogenes (e.g., MYC) and Anti-apoptotic Proteins (e.g., MCL-1) Elongation->Oncogenes Cell_Survival Cancer Cell Survival and Proliferation Oncogenes->Cell_Survival CDK9_Inhibitor CDK9 Inhibitor (derived from title compound) CDK9_Inhibitor->PTEFb Inhibits

Simplified CDK9 signaling pathway and the role of its inhibitors.

Safety Information

This compound is considered hazardous. It is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[6]

Table 5: GHS Hazard Statements

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex, biologically active molecules. Its well-defined reactivity and the versatility of its functional groups make it an indispensable tool for medicinal chemists in the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS: 188869-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. This document consolidates essential chemical, physical, and safety data, alongside a detailed synthetic protocol and an exploration of its applications.

Chemical and Physical Properties

This compound, also known as 1-Boc-3-bromo-4-piperidone, is a halogenated heterocyclic compound. Its structural features, including the bromine atom at the α-position to the ketone and the Boc-protected nitrogen, make it a versatile intermediate for introducing the piperidine scaffold into more complex molecules.[1]

Table 1: Chemical Identification

IdentifierValue
CAS Number188869-05-8[2]
Molecular FormulaC₁₀H₁₆BrNO₃[2]
Molecular Weight278.14 g/mol [2]
IUPAC NameThis compound
Synonyms1-N-Boc-3-bromopiperid-4-one, 3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, N-Boc-3-bromo-4-piperidone[2]
InChI KeyRGWGRRBHQUREDE-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Physical FormWhite to light yellow powder or crystal
Melting Point105.0 to 109.0 °C
Boiling Point333.3 °C at 760 mmHg[3]
Density1.422 g/cm³[3]
Solubility1252 mg/L at 25 °C[3]
Flash Point155.4 °C[3]
Purity>95.0% (GC)
StorageKeep in a dark place, sealed in dry, 2-8°C[4]

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H315Causes skin irritation[5]
H319Causes serious eye irritation[5]
H335May cause respiratory irritation[5]
Signal Word Danger

For detailed precautionary statements (P-statements), please refer to the product's Safety Data Sheet (SDS).[5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of N-Boc-4-piperidone.

Synthesis of this compound

This protocol is adapted from a published procedure.[6]

Materials:

  • 1-Boc-piperidin-4-one (1.0 eq.)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Aluminum chloride (AlCl₃) (0.1 eq.)

  • Bromine (Br₂) (1.0 eq.)

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 1-Boc-piperidin-4-one (10 g, 50 mmol, 1.0 eq.) in a mixture of THF (30 mL) and Et₂O (30 mL).

  • Add AlCl₃ (0.67 g, 5.0 mmol, 0.1 eq.) to the solution.

  • Cool the mixture to 0 °C and slowly add Br₂ (2.6 mL, 50 mmol, 1.0 eq.) over 30 minutes.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Filter the resulting solid and wash it with Et₂O.

  • Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of petroleum ether/EtOAc (9/1 to 5/5) to yield the final product.

G Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 1-Boc-piperidin-4-one dissolve Dissolve in THF/Et2O start->dissolve add_catalyst Add AlCl3 dissolve->add_catalyst cool Cool to 0 °C add_catalyst->cool add_reagent Add Br2 cool->add_reagent stir Stir for 18h add_reagent->stir filter_solid Filter solid stir->filter_solid dry Dry organic layer filter_solid->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Research and Development

This compound is a valuable intermediate in synthetic organic and medicinal chemistry.[1] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations. It is particularly important in the synthesis of novel therapeutic agents, including treatments for neurological disorders.[1] The compound is also used in the development of enzyme inhibitors and other pharmacologically active substances.[1]

The piperidine ring is a common structural motif in many pharmaceuticals.[7] This building block provides a convenient entry point for the construction of complex piperidine-containing molecules. For instance, it can be used in the synthesis of anticancer and anti-inflammatory medications.

G Synthetic Utility cluster_core Core Compound cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds cluster_applications Final Applications core_compound This compound nucleophilic_substitution Nucleophilic Substitution at C3 core_compound->nucleophilic_substitution carbonyl_chemistry Carbonyl Chemistry at C4 core_compound->carbonyl_chemistry deprotection Boc Deprotection core_compound->deprotection substituted_piperidines Substituted Piperidines nucleophilic_substitution->substituted_piperidines fused_heterocycles Fused Heterocycles carbonyl_chemistry->fused_heterocycles spirocyclic_compounds Spirocyclic Compounds carbonyl_chemistry->spirocyclic_compounds deprotection->substituted_piperidines drug_discovery Drug Discovery substituted_piperidines->drug_discovery agrochemicals Agrochemicals substituted_piperidines->agrochemicals fused_heterocycles->drug_discovery materials_science Materials Science fused_heterocycles->materials_science spirocyclic_compounds->drug_discovery

Caption: Synthetic utility of the title compound in chemical synthesis.

Conclusion

This compound is a commercially available and highly versatile building block for chemical synthesis. Its well-defined reactivity and structural features make it an invaluable tool for researchers and scientists in the fields of drug discovery, agrochemical development, and materials science. Proper handling and safety precautions are essential when working with this compound. The synthetic protocol provided herein offers a reliable method for its laboratory-scale preparation.

References

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is compiled from various sources to ensure a comprehensive understanding for researchers and professionals in drug development.

Core Physical and Chemical Data

This compound, with the CAS Number 188869-05-8, is a heterocyclic compound utilized in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure consists of a piperidine ring with a bromo substituent at the 3-position, a keto group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Summary of Physical Properties

PropertyValueSource(s)
CAS Number 188869-05-8[1][2]
Molecular Formula C₁₀H₁₆BrNO₃[2]
Molecular Weight 278.14 g/mol [2]
Appearance White to light yellow powder or crystal.[1] It is also described as a white powder[3] or a light yellow solid.[4][3][1][4]
Melting Point 105.0 to 109.0 °C[1]
Boiling Point 333.3 °C at 760 mmHg[4]
Density 1.422 g/cm³[4]
Solubility 1252 mg/L at 25 °C[4]
Purity Typically >95.0% (GC)[1] or ≥99.0%.[3][3][1]
Storage Conditions Keep in a dry and cool place.[3] It is recommended to keep it in a dark place, sealed in a dry environment at 2-8°C.[5][6][3][5][6]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[7] This property is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[8][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer.[8] This assembly is then placed in a heating bath (such as a Thiele tube containing oil) or a melting point apparatus with a heated metal block.[8]

  • Heating: The heating medium is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[7]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[10] For a preliminary qualitative assessment of solubility, a standardized procedure is often followed.

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed into a test tube.[11]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions to the test tube.[11]

  • Mixing: After each addition of the solvent, the test tube is vigorously shaken.[11]

  • Observation: The dissolution of the compound is observed. If the compound dissolves completely, it is considered soluble in that solvent under the tested conditions.[11]

  • Systematic Testing: This process is typically repeated with a range of solvents of varying polarities (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄) to create a solubility profile for the compound.[11][12]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a new chemical compound.

G cluster_0 Initial Characterization cluster_1 Physical Constants Determination cluster_2 Solubility Profiling cluster_3 Final Data Compilation A Obtain Pure Sample B Determine Appearance (Color, Form) A->B C Melting Point Analysis B->C D Boiling Point Analysis (if liquid) B->D E Density Measurement B->E G Compile Data Sheet C->G D->G F Qualitative Solubility Tests (Water, Organic Solvents, Aqueous Acids/Bases) E->F F->G H Determine Storage Conditions G->H

Caption: Workflow for Physical Property Characterization.

References

Stability of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data, this document presents a predictive analysis based on the chemical properties of its functional groups—specifically the N-Boc protecting group and the α-bromo ketone moiety. It outlines potential degradation pathways and provides detailed, best-practice experimental protocols for conducting forced degradation studies in line with regulatory expectations. The guide includes hypothesized quantitative data and visual diagrams to aid in the design and interpretation of stability studies for this compound and structurally related molecules.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive α-bromo ketone and a stable N-Boc protecting group, makes it a versatile precursor for the synthesis of complex piperidine derivatives. Understanding the stability of this intermediate is critical for ensuring the quality, safety, and efficacy of final drug products. Proper handling and storage are essential to prevent degradation, which could lead to impurity formation and impact downstream reactions.

This guide details the predicted stability profile of the compound and provides a framework for its experimental evaluation.

Chemical Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • Synonyms: 1-Boc-3-bromo-4-piperidone, N-Boc-3-bromo-4-piperidone

  • CAS Number: 188869-05-8[1][2]

  • Molecular Formula: C₁₀H₁₆BrNO₃[2][3]

  • Molecular Weight: 278.14 g/mol [3]

  • Appearance: White to light yellow crystalline powder

  • Storage Conditions: Recommended storage is in a dry, cool (2-8°C), and dark place under an inert atmosphere to maintain stability.

Predicted Degradation Pathways

The presence of an α-bromo ketone and a tert-butoxycarbonyl (Boc) group suggests several potential degradation pathways under stress conditions. The primary sites of instability are the electrophilic carbonyl carbon, the carbon-bromine bond, and the acid-labile Boc group.

Hydrolytic Degradation
  • Acidic Conditions: The N-Boc group is highly susceptible to cleavage under strong acidic conditions, leading to the formation of 3-bromo-4-oxopiperidinium salt. This is often a rapid degradation pathway.

  • Basic Conditions: The α-bromo ketone moiety is prone to degradation under basic conditions. A likely pathway is the Favorskii rearrangement , where the presence of a base can lead to the formation of a cyclopropanone intermediate, followed by ring-opening to yield a carboxylic acid derivative (e.g., N-Boc-3-carboxypyrrolidine). Debromination may also occur.

Oxidative Degradation

Oxidative stress, for instance from peroxide, can lead to various degradation products. Potential reactions include oxidation at the nitrogen atom or further reactions involving the enol form of the ketone.

Thermal and Photolytic Degradation

While the N-Boc group is generally thermally stable to a certain degree, high temperatures can lead to deprotection. The carbon-bromine bond is also susceptible to homolytic cleavage under high-energy conditions like UV light or high heat, potentially initiating radical-based degradation pathways.

A visual representation of these predicted pathways is provided below.

G Predicted Degradation Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis / Heat parent tert-butyl 3-bromo- 4-oxopiperidine-1-carboxylate acid_prod 3-Bromo-4-oxopiperidinium Salt (Boc Cleavage) parent->acid_prod H+ base_prod1 Favorskii Rearrangement Product (e.g., N-Boc-pyrrolidine-3-carboxylic acid) parent->base_prod1 OH- base_prod2 Debrominated Ketone parent->base_prod2 OH- / Reductive source ox_prod Oxidized Products (e.g., N-Oxides) parent->ox_prod [O] photo_prod Radical Degradants (Debromination) parent->photo_prod hν / Δ

Caption: Predicted degradation pathways for the title compound.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical data from a forced degradation study to illustrate expected outcomes. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Table 1: Summary of Forced Degradation Results

Stress Condition Reagent/Condition Time (hrs) Temperature (°C) % Degradation Major Degradant(s)
Acid Hydrolysis 0.1 M HCl 24 60 18.5 Boc-cleaved product
Base Hydrolysis 0.1 M NaOH 4 25 15.2 Favorskii product, Debrominated ketone
Oxidation 3% H₂O₂ 24 25 8.3 Oxidized impurities
Thermal Solid State 72 80 2.1 Minor debromination

| Photolytic | 1.2 million lux hours | 120 | 25 | 4.5 | Photodegradants |

Table 2: Purity Profile After Stress Testing (HPLC Area %)

Condition Parent Compound (%) Degradant 1 (%) (Boc-cleaved) Degradant 2 (%) (Favorskii) Degradant 3 (%) (Debrominated) Unknown Impurities (%)
Initial 99.8 ND ND ND 0.2
0.1 M HCl 81.3 17.9 ND ND 0.8
0.1 M NaOH 84.6 ND 9.8 4.1 1.5
3% H₂O₂ 91.5 ND ND ND 8.5
Thermal 97.7 ND ND 1.2 1.1
Photolytic 95.3 ND ND 2.5 2.2

ND = Not Detected

Experimental Protocols for Forced Degradation Studies

A robust stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to perform these studies. The method must be capable of separating the parent compound from all process-related impurities and degradation products.

General Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution (or solid material for thermal/photolytic stress) to the conditions outlined below.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

  • Mass Balance: Ensure that the sum of the parent compound and all detected degradation products accounts for close to 100% of the initial amount, demonstrating that all significant degradants are detected.

Specific Protocols
  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Analyze at 2, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature (25°C). Analyze at 1, 4, and 8 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature (25°C), protected from light. Analyze at 8, 24, and 48 hours.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Analyze a prepared solution of the solid at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

The workflow for these experiments is visualized below.

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 25°C) start->base oxidative Oxidative (3% H₂O₂, 25°C) start->oxidative thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (Solid) (ICH Q1B) start->photo sample Sample at Time Points (Neutralize/Dilute) acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze via Stability-Indicating HPLC-UV/MS sample->analyze report Report Results (% Degradation, Purity, Mass Balance) analyze->report

Caption: General workflow for forced degradation studies.

Conclusion

While this compound is a valuable synthetic intermediate, its stability profile must be carefully considered. The compound is predicted to be most sensitive to acidic and basic conditions, leading to Boc-group cleavage and Favorskii rearrangement, respectively. It is moderately stable under oxidative, thermal, and photolytic stress. For drug development professionals, it is imperative to conduct thorough forced degradation studies to develop and validate a stability-indicating analytical method. The protocols and predictive data in this guide serve as a robust starting point for these investigations, ensuring that the stability and impurity profiles of this key intermediate are well-understood and controlled.

References

The Versatile Reactivity of tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry

Introduction

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key heterocyclic building block, has emerged as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery and development. Its unique structural features, namely the presence of a reactive α-bromoketone moiety within a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, offer a versatile platform for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its synthesis, key reactions, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 188869-05-8
Molecular Formula C₁₀H₁₆BrNO₃
Molecular Weight 278.14 g/mol
Appearance White to light yellow solid
Boiling Point 333.3 °C at 760 mmHg
Density 1.422 g/cm³
Solubility Soluble in DMSO and Ethanol

Synthesis of this compound

The synthesis of the title compound is typically achieved through the α-bromination of the commercially available N-Boc-4-piperidone. This reaction is a crucial first step in leveraging the reactivity of this scaffold for further synthetic elaborations.

Experimental Protocol: Synthesis of this compound

A solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and diethyl ether (Et₂O) is treated with a brominating agent. A common method involves the slow, portion-wise addition of bromine (Br₂) at a reduced temperature (e.g., 0 °C) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically stirred for several hours to ensure complete conversion. Following the reaction, a standard aqueous work-up and purification by column chromatography yields the desired this compound.

Core Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows for a variety of synthetic manipulations, making it a valuable precursor for highly functionalized piperidine derivatives.

Nucleophilic Substitution Reactions

The bromine atom at the α-position to the ketone is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functionalities, including amines, thiols, and azides. These reactions are fundamental in building the core structures of many biologically active molecules.

Wittig Reaction

The carbonyl group readily undergoes olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds. This transformation is useful for extending the carbon skeleton and creating precursors for further functionalization.

Table 1: Wittig Olefination of this compound

ReactantReagentSolventTime (h)TemperatureYield (%)Reference
This compound(Carbethoxymethylene)triphenylphosphoraneDichloromethane2Reflux95[1]
Stereoselective Reduction and Subsequent Transformations

A key application of this bromo-ketone is in the synthesis of chiral amino alcohols, which are critical components of many kinase inhibitors. This is typically achieved through a multi-step sequence involving stereoselective reduction of the ketone, followed by epoxidation and nucleophilic ring-opening.

experimental_workflow start This compound bromohydrin cis/trans-Bromohydrin Intermediate start->bromohydrin Stereoselective Reduction (e.g., NaBH4) epoxide Epoxide Intermediate bromohydrin->epoxide Base-mediated Epoxidation (e.g., K2CO3) amino_alcohol tert-Butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate epoxide->amino_alcohol Nucleophilic Ring Opening (e.g., NH3 or NaN3 then reduction) syk_pathway cluster_cell Macrophage FcR Fc Receptor Syk Syk FcR->Syk Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Phagocytosis Platelet Phagocytosis Downstream->Phagocytosis Fostamatinib Fostamatinib (Active Metabolite R406) Fostamatinib->Syk Inhibition Autoantibody Autoantibody-coated Platelet Autoantibody->FcR Binding

References

The Versatile Building Block: A Technical Guide to Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate has emerged as a highly versatile and valuable intermediate. Its unique combination of a protected piperidone core with a reactive α-bromo ketone functionality makes it a powerful synthon for the introduction of diverse substituents and the formation of intricate ring systems. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this building block, with a focus on its utility in the development of pharmaceutically relevant compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. The Boc-protecting group offers the dual advantages of masking the reactivity of the piperidine nitrogen and enhancing solubility in common organic solvents.

PropertyValueReference
Molecular Formula C₁₀H₁₆BrNO₃
Molecular Weight 278.14 g/mol
Appearance White to light yellow crystalline powder
Melting Point 90-93 °C[1]
Boiling Point 333.3 °C at 760 mmHg
Density 1.422 g/cm³
Solubility Soluble in CH₂Cl₂, THF, EtOAc
¹H NMR (DMSO-d₆) δ 4.77 (s, 1H), 4.08-3.98 (m, 1H), 3.68-3.58 (m, 3H), 2.78-2.70 (m, 1H), 2.52-2.50 (m, 1H), 1.44 (s, 9H)[1]
¹³C NMR (DMSO-d₆) δ 199.7, 153.8, 79.8, 49.0, 47.7, 42.7, 35.8, 27.9[1]
IR (neat, cm⁻¹) 2978, 2931, 1724 (C=O, ketone), 1674 (C=O, carbamate), 1157, 648 (C-Br)[1]
Mass Spec (APCI) m/z = 278.0329 [M+H]⁺[1]

Synthesis of the Building Block

The most common and efficient synthesis of this compound involves the α-bromination of the commercially available N-Boc-4-piperidone.

Experimental Protocol: Synthesis of this compound[1]

To a solution of 1-Boc-piperidin-4-one (10 g, 50 mmol) in a mixture of THF (30 mL) and Et₂O (30 mL) is added AlCl₃ (0.67 g, 5.0 mmol) at 0 °C. Bromine (2.6 mL, 50 mmol) is then added slowly over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 18 hours. The resulting solid is filtered off and washed with Et₂O. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (petroleum ether/EtOAc) to afford this compound as a colorless solid.

  • Yield: 46%[1]

  • Purity: >95%

G cluster_synthesis Synthesis of the Building Block start 1-Boc-piperidin-4-one reagents Br₂, AlCl₃ THF/Et₂O, 0 °C, 18 h start->reagents product This compound reagents->product

Caption: Synthetic scheme for this compound.

Reactivity and Applications in Organic Synthesis

The presence of both a ketone and an α-bromo substituent makes this building block a versatile precursor for a wide range of chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom at the α-position is susceptible to nucleophilic displacement by various nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of a wide array of functional groups at the C3 position of the piperidine ring.

Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), features a piperidin-3-yl moiety. A plausible synthetic route to a key aminopiperidine intermediate for Ibrutinib analogues involves the nucleophilic displacement of the bromide with an amine, followed by reduction of the ketone.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is stirred at room temperature or heated depending on the nucleophilicity of the amine until the starting material is consumed (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the corresponding 3-amino-4-oxopiperidine derivative.

G cluster_substitution Nucleophilic Substitution and Elaboration start This compound amine R-NH₂ DIPEA start->amine amino_ketone tert-butyl 3-(alkylamino)-4-oxopiperidine-1-carboxylate amine->amino_ketone reduction Reducing Agent (e.g., NaBH₄) amino_ketone->reduction amino_alcohol tert-butyl 3-(alkylamino)-4-hydroxypiperidine-1-carboxylate reduction->amino_alcohol

Caption: Synthetic route to 3-amino-4-hydroxypiperidine derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions

The carbonyl group readily undergoes olefination reactions, providing access to 4-alkylidene-piperidine derivatives. These products can serve as versatile intermediates for further functionalization.

Experimental Protocol: Wittig Reaction[1]

To a solution of this compound (5.03 g, 18 mmol) in CH₂Cl₂ (450 mL) is added 4-(ethoxycarbonylmethylene)triphenylphosphorane (6.9 g, 20 mmol). The reaction mixture is stirred at reflux for 2 hours. The mixture is then cooled to room temperature and concentrated in vacuo. The residue is purified by flash column chromatography to yield tert-butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate.

  • Yield: 95%[1]

ReactantReagentProductYield (%)
This compound4-(Ethoxycarbonylmethylene)triphenylphosphoranetert-butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate95
Favorskii Rearrangement

As an α-halo ketone, this compound can undergo the Favorskii rearrangement in the presence of a base to yield ring-contracted products, namely substituted N-Boc-pyrrolidine-3-carboxylic acid derivatives. This provides a powerful method for the synthesis of highly functionalized five-membered rings.

Experimental Protocol: Favorskii Rearrangement

To a solution of sodium methoxide (1.2 eq) in anhydrous methanol at 0 °C is added a solution of this compound (1.0 eq) in methanol. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the corresponding methyl 1-Boc-pyrrolidine-3-carboxylate.

G cluster_favorskii Favorskii Rearrangement start This compound base NaOMe MeOH start->base product methyl 1-Boc-pyrrolidine-3-carboxylate base->product

Caption: Favorskii rearrangement for ring contraction.

Application in the Synthesis of Biologically Active Molecules

The derivatives of this compound are key intermediates in the synthesis of inhibitors of important biological targets, such as Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK).

CDK9 Signaling Pathway

CDK9 is a key regulator of transcription elongation. Its inhibition has emerged as a promising strategy in cancer therapy.

G cluster_cdk9 CDK9 Signaling Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII phosphorylates Ser2 Transcription Transcription Elongation RNAPII->Transcription CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->PTEFb inhibits

Caption: Simplified CDK9 signaling pathway in transcription.

BTK Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

G cluster_btk BTK Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK inhibits

Caption: Simplified BTK signaling pathway in B-cells.

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its facile preparation and diverse reactivity provide chemists with a powerful tool for the construction of complex and biologically relevant molecules. The ability to readily introduce functionality at the C3 and C4 positions of the piperidine ring, as well as to undergo ring contraction, underscores its value in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate its broader application in the scientific community.

References

A Comprehensive Technical Guide to tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and significant applications as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number188869-05-8[1][2][3][4][5][6]
Molecular FormulaC₁₀H₁₆BrNO₃[1][3]
Molecular Weight278.14 g/mol [1][2][3]
AppearanceWhite to off-white crystalline powder[1]
Boiling Point333.3 °C at 760 mmHg[5]
Density1.422 g/cm³[5]
SolubilitySoluble in organic solvents[7]
StorageKeep in a dark place, sealed in dry, 2-8°C

Table 2: Spectroscopic Data

SpectroscopyDataReference
¹H NMR (400 MHz, DMSO-d6)δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m,1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H)[5]
¹³C NMR (DMSO-d6)δ 199.7 (C=O), 153.8 (Boc C=O), 79.8 (C(CH₃)₃), 49.0 (C-Br), 47.7, 42.7, 35.8, 27.9 (C(CH₃)₃)
Mass Spectrum (m/z)278.0 [M+H]⁺

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the α-bromination of the commercially available N-Boc-4-piperidone.

Synthesis via α-Bromination of N-Boc-4-piperidone

A widely used method for the synthesis of the title compound is the bromination of tert-butyl 4-oxopiperidine-1-carboxylate. A reported yield for this reaction is 78%.[7]

Experimental Protocol:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) in N,N-dimethylformamide (30 mL), triethylamine (7.7 mL, 55 mmol) and trimethylchlorosilane (3.5 mL, 27.6 mmol) are sequentially added at room temperature.

  • The reaction mixture is heated to 75 °C and stirred overnight.

  • After the reaction is complete, the solution is cooled to room temperature, and pre-cooled saturated aqueous sodium bicarbonate (200 mL) and hexane (200 mL) are added.

  • The organic phase is separated, washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to give the crude silyl enol ether, which is used directly in the next step.

  • The crude product is dissolved in tetrahydrofuran (15 mL) and stirred at 0 °C for 15 minutes.

  • A solution of N-bromosuccinimide (4.47 g, 25 mmol) in tetrahydrofuran (80 mL) is added dropwise to the reaction mixture.

  • The reaction mixture is stirred at room temperature overnight.

  • Water (200 mL) and hexane (200 mL) are added to the reaction solution.

  • The organic phase is separated, washed with saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate.

  • The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield this compound as a white solid.[7]

G Synthesis of this compound start tert-Butyl 4-oxopiperidine-1-carboxylate reagents1 1. TEA, TMSCl, DMF 2. NBS, THF start->reagents1 product This compound reagents1->product

Caption: Synthetic route to the target compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly those found in kinase inhibitors. Its α-halo ketone functionality allows for diverse chemical transformations.

Synthesis of 2,4-Diaminopyrimidine Scaffolds for CDK9 Inhibitors

The 2,4-diaminopyrimidine core is a common feature in many cyclin-dependent kinase (CDK) inhibitors.[8][9] this compound can be reacted with guanidine to form a spiro-cyclic intermediate, which can then be rearranged to furnish a diaminopyrimidine-substituted piperidine. This serves as a key intermediate for the elaboration into potent CDK9 inhibitors.

G Synthesis of a Diaminopyrimidine Precursor start This compound reagents1 Guanidine start->reagents1 intermediate Spiro-cyclic intermediate reagents1->intermediate reagents2 Rearrangement intermediate->reagents2 product Diaminopyrimidine-substituted piperidine reagents2->product

Caption: Pathway to a CDK9 inhibitor precursor.

Favorskii Rearrangement for Ring Contraction

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, leading to carboxylic acid derivatives, often with ring contraction in cyclic systems.[10][11] This reaction can be employed to synthesize piperidine-3-carboxylic acid derivatives, which are valuable building blocks in drug discovery.

G Favorskii Rearrangement start This compound reagents1 Base (e.g., NaOMe) start->reagents1 intermediate Cyclopropanone intermediate reagents1->intermediate reagents2 Nucleophilic attack and ring opening intermediate->reagents2 product Piperidine-3-carboxylic acid derivative reagents2->product

Caption: Favorskii rearrangement of the title compound.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

The piperidine scaffold derived from this compound is a key component of inhibitors targeting important kinases in oncology and immunology, such as CDK9 and Bruton's tyrosine kinase (BTK).

CDK9 Signaling Pathway

Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription. It forms a complex with cyclin T1, known as positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II. This action promotes the transition from abortive to productive transcription elongation, leading to the expression of genes, including those that are critical for cancer cell survival. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it an attractive target in oncology.

G CDK9 Signaling Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Productive Transcription RNAPII->Transcription Proteins Anti-apoptotic proteins (e.g., Mcl-1, c-Myc) Transcription->Proteins Survival Cell Survival and Proliferation Proteins->Survival Inhibitor CDK9 Inhibitor Inhibitor->CDK9 Inhibition

Caption: Role of CDK9 in transcription and its inhibition.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the cell membrane and activated, leading to the phosphorylation of downstream substrates like phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that results in B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Ibrutinib is a well-known BTK inhibitor that utilizes a piperidine moiety.

G BTK Signaling Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Signaling Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Signaling Response B-cell Proliferation and Survival Signaling->Response Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Inhibition

References

An In-depth Technical Guide to the Safe Handling of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS No. 188869-05-8), a key building block in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This section outlines the key physical and chemical properties of this compound.

PropertyValue
CAS Number 188869-05-8
Molecular Formula C₁₀H₁₆BrNO₃
Molecular Weight 278.14 g/mol
Appearance White to light yellow powder or crystal.
Melting Point 105.0 - 109.0 °C
Boiling Point 333.3 °C at 760 mmHg[1]
Density 1.422 g/cm³[1]
Flash Point 155.4 °C[1]
Solubility Soluble in organic solvents.[2]
Storage Temperature 2-8°C, keep in a dark place, sealed in dry conditions.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Signal Word: Warning

Pictograms:

alt text

Toxicological Information

Experimental Protocols and Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. The following diagram illustrates a decision tree for selecting the correct PPE.

PPE_Selection start Start: Assess Task task Handling tert-butyl 3-bromo- 4-oxopiperidine-1-carboxylate? start->task weighing Weighing or transfer of solid? task->weighing Yes solution Working with solutions? task->solution Yes eye_protection Wear chemical safety goggles. task->eye_protection gloves Wear nitrile or other chemical-resistant gloves. task->gloves lab_coat Wear a flame-resistant lab coat. task->lab_coat fume_hood Work in a certified chemical fume hood. weighing->fume_hood heating Heating or potential for aerosol generation? solution->heating Yes solution->fume_hood face_shield Consider a face shield in addition to goggles. heating->face_shield Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handling_transfer Weigh and Transfer prep_area->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose Chemical_Incompatibility compound tert-butyl 3-bromo- 4-oxopiperidine-1-carboxylate oxidizers Strong Oxidizing Agents compound->oxidizers Incompatible acids Strong Acids compound->acids Incompatible

References

Starting materials for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes toward tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis primarily involves the bromination of a protected piperidone precursor. This document outlines the common starting materials, detailed experimental protocols, and relevant quantitative data to facilitate its application in a research and development setting.

Core Synthetic Pathway

The most prevalent and efficient synthesis of this compound commences with the protection of 4-piperidone, followed by α-bromination of the resulting N-Boc-4-piperidone.

Logical Workflow of the Synthesis

cluster_0 Step 1: Boc Protection cluster_1 Step 2: α-Bromination A 4-Piperidone (or its hydrochloride salt) B tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) A->B (Boc)₂O, Base C This compound B->C Br₂, Lewis Acid

Caption: Overall synthetic workflow from 4-piperidone to the target compound.

Starting Materials and Key Reagents

The selection of appropriate starting materials is critical for a successful and efficient synthesis. The primary starting material for the final bromination step is tert-butyl 4-oxopiperidine-1-carboxylate, which is commercially available or can be readily synthesized.

Starting Material/ReagentCAS NumberKey Role in Synthesis
4-Piperidone Monohydrate Hydrochloride40064-34-4Precursor for the synthesis of N-Boc-4-piperidone.
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5Boc-protecting group source.[1][2]
Triethylamine121-44-8Base for the Boc-protection reaction.[1]
Sodium Bicarbonate (NaHCO₃)144-55-8Alternative base for the Boc-protection reaction.[2]
tert-Butyl 4-oxopiperidine-1-carboxylate79099-07-3Direct precursor for the bromination step.[2][3][4][5]
Bromine (Br₂)7726-95-6Brominating agent.[2]
Aluminum Chloride (AlCl₃)7446-70-0Lewis acid catalyst for the bromination reaction.[2]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (18)

This procedure outlines the N-protection of 4-piperidone using di-tert-butyl dicarbonate.

Reaction Scheme:

A Piperidin-4-one monohydrate hydrochloride B tert-Butyl 4-oxopiperidine-1-carboxylate A->B NaHCO₃, (Boc)₂O THF:H₂O (1:1)

Caption: Boc-protection of piperidin-4-one.

Procedure:

  • Piperidin-4-one monohydrate hydrochloride (5.0 g, 32.5 mmol, 1.0 eq.) is dissolved in a 1:1 mixture of THF and water (100 mL) at room temperature.[2]

  • Sodium bicarbonate (5.47 g, 65 mmol, 2.0 eq.) is added, and the mixture is stirred for 15 minutes at room temperature.[2]

  • Di-tert-butyl dicarbonate (8.52 g, 39 mmol, 1.2 eq.) is then added, and the reaction mixture is stirred for 16 hours at room temperature.[2]

  • The mixture is diluted with diethyl ether (50 mL) and washed sequentially with a 5% aqueous solution of KHSO₄ (3 x 50 mL), water (3 x 50 mL), and brine (3 x 50 mL).[2]

  • The combined organic layers are concentrated under reduced pressure to yield the product.[2]

An alternative procedure utilizes triethylamine as the base in methanol.[1]

Synthesis of this compound (17)

This protocol details the α-bromination of N-Boc-4-piperidone.

Reaction Scheme:

A tert-Butyl 4-oxopiperidine-1-carboxylate B This compound A->B Br₂, AlCl₃ THF, Et₂O, 0 °C

Caption: Bromination of N-Boc-4-piperidone.

Procedure:

  • 1-Boc-piperidin-4-one (10 g, 50 mmol, 1.0 eq.) is dissolved in a mixture of THF (30 mL) and diethyl ether (30 mL).[2]

  • Aluminum chloride (0.67 g, 5.0 mmol, 0.1 eq.) is added to the solution.[2]

  • The mixture is cooled to 0 °C, and bromine (2.6 mL, 50 mmol, 1.0 eq.) is added slowly over a period of 30 minutes.[2]

  • The reaction is stirred at 0 °C for 18 hours.[2]

  • The resulting solid is filtered off and washed with diethyl ether.[2]

  • The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo.[2]

  • The crude product is purified by flash column chromatography.[2]

Quantitative Data Summary

The following table summarizes the quantitative aspects of the synthesis.

Reaction StepStarting MaterialProductReagentsYieldPurityReference
Boc-ProtectionPiperidin-4-one monohydrate hydrochloridetert-Butyl 4-oxopiperidine-1-carboxylate(Boc)₂O, NaHCO₃N/AN/A[2]
Boc-Protection4-Piperidone monohydrate hydrochloride1-Boc-4-piperidone(Boc)₂O, Triethylamine, DMAPQuantitativeN/A[1]
Brominationtert-Butyl 4-oxopiperidine-1-carboxylateThis compoundBr₂, AlCl₃N/A>95.0% (GC)

Note: "N/A" indicates that the specific data point was not available in the cited sources. The purity of the final product is often reported by commercial suppliers.

This technical guide provides a foundational understanding of the synthesis of this compound. For successful implementation, it is recommended that researchers consult the primary literature for further details and safety information. The strategic use of the Boc protecting group is a key aspect of this synthesis, allowing for selective functionalization of the piperidine ring.[3]

References

In-depth Technical Guide: Spectroscopic and Synthetic Data of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document details its synthesis, predicted spectroscopic characteristics, and relevant safety information.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
4.85-4.70m1HCH-Br
4.20-4.00m1HCH₂-N
3.90-3.55m3HCH₂-N, CH₂-C=O
2.80-2.68m1HCH₂-C=O
2.54-2.44m1HCH₂-C=O
1.43s9HC(CH₃)₃
Solvent: DMSO-d6, Frequency: 400 MHz[1]

Note: The above data is a prediction and should be confirmed with experimental analysis.[1]

Further experimental analysis is required to determine the precise values for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Protocol

The synthesis of this compound can be achieved through the bromination of its precursor, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound [2]

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-piperidin-4-one)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 10 g (50 mmol, 1.0 eq.) of tert-butyl 4-oxopiperidine-1-carboxylate in a mixture of 30 mL of THF and 30 mL of Et₂O.

  • Add 0.67 g (5.0 mmol, 0.1 eq.) of AlCl₃ to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2.6 mL (50 mmol, 1.0 eq.) of Br₂ dropwise over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Filter the resulting solid and wash it with Et₂O.

  • Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of petroleum ether/EtOAc (from 9/1 to 5/5).

Visualizing the Synthetic Workflow:

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 tert-butyl 4-oxopiperidine-1-carboxylate Reaction 0 °C, 18 hours Reactant1->Reaction Dissolved in Solvent1 Reactant2 Bromine (Br₂) Reactant2->Reaction Added dropwise Reagent1 Aluminum chloride (AlCl₃) Reagent1->Reaction Solvent1 THF / Et₂O Workup 1. Filtration 2. Drying (Na₂SO₄) 3. Concentration Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the bromination of N-Boc-4-piperidone.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain regarding signaling pathways or established experimental workflows directly involving this compound. Its primary role is as a synthetic intermediate in the development of more complex molecules for pharmaceutical and research applications.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. Consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate is a versatile bifunctional building block in synthetic organic and medicinal chemistry. Its structure, incorporating a reactive α-bromoketone moiety within a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The piperidine scaffold is a privileged structure in drug discovery, and its functionalization is of significant interest for the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis and derivatization of this compound and explore its potential in the construction of various heterocyclic systems.

I. Documented Application: Synthesis of a Tetrahydropyridine Derivative

A well-documented application of this compound is its use in the synthesis of substituted tetrahydropyridines. This transformation typically involves an initial Wittig-type reaction to introduce an exocyclic double bond, followed by an elimination reaction to form the tetrahydropyridine ring.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the α-bromination of N-Boc-4-piperidone.

  • Materials: 1-Boc-piperidin-4-one, Tetrahydrofuran (THF), Diethyl ether (Et₂O), Aluminum chloride (AlCl₃), Bromine (Br₂), Sodium sulfate (Na₂SO₄), Petroleum ether, Ethyl acetate (EtOAc).

  • Procedure:

    • Dissolve 1-Boc-piperidin-4-one (10 g, 50 mmol, 1.0 eq.) in a mixture of THF (30 mL) and Et₂O (30 mL).

    • Add AlCl₃ (0.67 g, 5.0 mmol, 0.1 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Br₂ (2.6 mL, 50 mmol, 1.0 eq.) over a period of 30 minutes.

    • Stir the reaction mixture at 0 °C for 18 hours.

    • Filter the resulting solid and wash it with Et₂O.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (petroleum ether/EtOAc, gradient from 9/1 to 5/5) to yield this compound as a colorless solid.

Protocol 2: Synthesis of tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate (2)

This protocol details the Wittig reaction of the α-bromoketone.

  • Materials: this compound (1), 4-(Ethoxycarbonylmethylene)triphenylphosphorane, Dichloromethane (CH₂Cl₂), Petroleum ether, Ethyl acetate (EtOAc).

  • Procedure:

    • Dissolve this compound (5.03 g, 18 mmol, 1.0 eq.) in CH₂Cl₂ (450 mL).

    • Add 4-(ethoxycarbonylmethylene)triphenylphosphorane (6.9 g, 20 mmol, 1.1 eq.) to the solution.

    • Stir the reaction mixture at reflux for 2 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (petroleum ether/EtOAc, gradient from 9/1 to 7/3) to obtain the product as a colorless solid.

Protocol 3: Synthesis of tert-Butyl (E)- and (Z)-4-(ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate (3)

This protocol describes the elimination reaction to form the tetrahydropyridine.

  • Materials: tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate (2), Dry Dimethylformamide (DMF), Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Ethyl acetate (EtOAc).

  • Procedure:

    • Dissolve compound 2 (5.74 g, 16 mmol, 1.0 eq.) in dry DMF (165 mL).

    • Add LiBr (8.6 g, 99 mmol, 6.0 eq.) and Li₂CO₃ (7.31 g, 99 mmol, 6.0 eq.) to the solution.

    • Stir the mixture at 75 °C for 3 hours.

    • Cool the reaction to room temperature and extract with EtOAc (3 x 100 mL).

    • Combine the organic layers and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (petroleum ether/EtOAc, gradient from 9/1 to 7/3) to yield the final product as a yellow oil.

Data Presentation
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1This compound1-Boc-piperidin-4-oneAlCl₃, Br₂THF/Et₂O18046
2tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylateCompound 1 4-(Ethoxycarbonylmethylene)triphenylphosphoraneCH₂Cl₂2Reflux95
3tert-Butyl (E)- and (Z)-4-(ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylateCompound 2 LiBr, Li₂CO₃DMF37588

Visualization of Experimental Workflow

Tetrahydropyridine_Synthesis cluster_0 Synthesis of Starting Material cluster_1 Wittig Reaction cluster_2 Elimination Reaction 1_Boc_piperidin_4_one 1-Boc-piperidin-4-one reagents1 Br₂, AlCl₃ 1_Boc_piperidin_4_one->reagents1 THF/Et₂O, 0°C, 18h product1 This compound reagents1->product1 reagents2 Phosphorane Ylide product1->reagents2 CH₂Cl₂, reflux, 2h product2 tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate reagents2->product2 reagents3 LiBr, Li₂CO₃ product2->reagents3 DMF, 75°C, 3h final_product Tetrahydropyridine Derivative reagents3->final_product

Caption: Workflow for the synthesis of a tetrahydropyridine derivative.

II. Potential Applications in Heterocyclic Synthesis

The α-bromo-keto functionality in this compound makes it a prime candidate for the synthesis of a variety of other heterocyclic systems through reactions with binucleophiles. Below are proposed synthetic strategies based on well-established named reactions.

A. Proposed Synthesis of Piperidino[3,4-c]pyrazoles

The reaction of α-haloketones with hydrazine derivatives is a classical method for the synthesis of pyrazoles. It is anticipated that this compound will react with hydrazine to form a piperidine-fused pyrazole.

Generalized Reaction Scheme:

The reaction would likely proceed through an initial nucleophilic attack of hydrazine at the carbonyl carbon, followed by an intramolecular nucleophilic substitution of the bromide by the second nitrogen atom of the hydrazine, and subsequent dehydration to yield the aromatic pyrazole ring.

Pyrazole_Synthesis start This compound reagent Hydrazine (NH₂NH₂) start->reagent e.g., EtOH, reflux intermediate Hydrazone Intermediate reagent->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Piperidino[3,4-c]pyrazole Derivative cyclization->product

Caption: Proposed workflow for piperidinopyrazole synthesis.

B. Proposed Synthesis of Piperidino-Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles from α-haloketones and a thioamide. This compound is an ideal substrate for this reaction.

Generalized Reaction Scheme:

The reaction with thiourea would involve the initial formation of a thiazoline intermediate through nucleophilic attack of the sulfur atom on the carbon bearing the bromine, followed by condensation of the amino group with the ketone and subsequent dehydration to afford the 2-aminothiazole derivative.

Thiazole_Synthesis start This compound reagent Thiourea start->reagent e.g., Ethanol, reflux intermediate Thiazoline Intermediate reagent->intermediate dehydration Dehydration intermediate->dehydration product Piperidino-Thiazole Derivative dehydration->product

Caption: Proposed workflow for piperidinothiazole synthesis.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of complex heterocyclic molecules containing the piperidine moiety. The provided protocols offer a validated pathway to tetrahydropyridine derivatives. Furthermore, its inherent reactivity as an α-bromoketone opens up numerous possibilities for the construction of a wide array of other fused and substituted heterocyclic systems, which are of significant interest in the field of drug discovery and development. The proposed synthetic routes for pyrazoles and thiazoles are based on well-established chemical principles and represent promising avenues for further exploration.

Application Notes and Protocols for Suzuki Coupling Reactions with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-4-oxopiperidone derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established procedures for similar bromo-substituted heterocyclic ketones and offer a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In this case, this compound acts as the electrophilic partner, and an arylboronic acid serves as the nucleophilic partner. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Key Applications

The synthesis of 3-aryl-4-oxopiperidone derivatives is of significant interest in drug development. This structural motif is present in a variety of biologically active molecules and can serve as a key intermediate for the synthesis of more complex compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases. The ability to introduce a diverse range of aryl and heteroaryl groups at the 3-position of the piperidone ring allows for the systematic exploration of structure-activity relationships (SAR).

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical results for analogous Suzuki coupling reactions with similar substrates and should be considered as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001275-85
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2)Toluene/H₂O (5:1)901670-80
33-Fluorophenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2.5)DMF/H₂O (10:1)110865-75
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001260-70
54-Pyridinylboronic acidPd(dppf)Cl₂ (5)-K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001850-65

Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄; 2-5 mol%)

  • Phosphine ligand (if required, e.g., XPhos, SPhos; 4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere:

    • Seal the vessel with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically indicated by the consumption of the starting bromide), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-oxopiperidone product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_aryl_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (this compound) Reactant1->OxAdd Reactant2 R²-B(OH)₂ (Arylboronic Acid) Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, base, and ligand to a dry Schlenk flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir Reaction Mixture (80-110 °C, 8-18 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with EtOAc and H₂O - Separate layers and extract monitoring->workup Reaction Complete purification Purification: - Dry, concentrate, and perform column chromatography workup->purification product Pure 3-Aryl-4-oxopiperidone Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This reaction is a key transformation for the synthesis of 3-amino-4-oxopiperidine derivatives, which are important building blocks in medicinal chemistry and drug development. The protocol outlines the necessary reagents, reaction conditions, and purification methods. Additionally, a summary of typical reaction conditions for related substrates is presented for comparative purposes.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The specific application to α-halo ketones, such as this compound, provides a direct route to α-amino ketones, which are prevalent motifs in biologically active compounds. However, the presence of an enolizable ketone functionality requires careful optimization of reaction conditions to avoid potential side reactions. This protocol is based on established procedures for similar substrates and provides a robust starting point for the successful amination of the target compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of various aryl and alkyl halides, providing a basis for the selection of parameters in the detailed protocol.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11012-24Moderate to GoodFor amination of aryl bromides with primary and secondary amines.[4]
Pd₂(dba)₃ (1.5)BINAP (3.6)NaOtBu (1.4)THF7016-2463-93Effective for α-arylation of ketones.[5]
[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₃PO₄ (1.5)t-BuOH10018HighFor coupling of aryl chlorides with primary amines.
Pd(OAc)₂ (10)X-Phos (10)KOtBu (1.2 equiv)Toluene1000.17 (Microwave)Good to ExcellentFor amination of bromo-estrone derivatives.[6]
XPhos Palladacycle G2 (5)-In situ Li-amideCPMERT to 601GoodOne-pot nucleophilic addition/amination.[7]

Experimental Protocol

Reaction: Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solvent and Amine: Under the inert atmosphere, add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M). Add the amine (1.2 equiv) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 3-amino-4-oxopiperidine-1-carboxylate derivative.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(Br)L₂ OxAdd->PdII LigandExch Amine Coordination / Deprotonation PdII->LigandExch Amido [R-Pd(II)(NR'R'')L₂]⁺ LigandExch->Amido BaseH [Base-H]⁺Br⁻ LigandExch->BaseH RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR'R'' RedElim->Product Substrate R-Br Substrate->OxAdd Amine HNR'R'' Amine->LigandExch Base Base Base->LigandExch

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Tube start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert add_solvents Add Anhydrous, Degassed Solvent and Amine inert->add_solvents react Heat Reaction Mixture (100-110 °C) add_solvents->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Reaction Work-up: Cool, Dilute, Filter monitor->workup Upon Completion extract Liquid-Liquid Extraction and Drying workup->extract purify Purification by Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Spirocycles from tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthesis of novel spirocyclic scaffolds utilizing tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a key building block. Spirocycles are three-dimensional structures increasingly incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability. This document outlines the synthesis of the starting material and its application in the construction of spiro-thiazolidinone derivatives, a class of heterocycles with significant therapeutic potential.

Synthesis of Starting Material: this compound

The precursor, this compound, is a versatile intermediate for the synthesis of various heterocyclic compounds. Its preparation from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate is a crucial first step.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • Triethylamine (TEA)

  • Trimethylchlorosilane (TMSCl)

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous sodium bicarbonate

  • Hexane

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure: [1]

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) in DMF (30 mL) at room temperature, sequentially add triethylamine (7.7 mL, 55 mmol) and trimethylchlorosilane (3.5 mL, 27.6 mmol).

  • Stir the reaction mixture at 75 °C overnight.

  • After completion of the reaction (monitored by TLC), cool the solution to room temperature.

  • Add pre-cooled saturated aqueous sodium bicarbonate (200 mL) and hexane (200 mL) sequentially.

  • Separate the organic phase, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography (60 g of silica gel, gradient elution of petroleum ether/ethyl acetate=20/1 to 8/1) to afford this compound as a white solid.

Quantitative Data:

Starting MaterialProductReagentsSolventYield
tert-butyl 4-oxopiperidine-1-carboxylateThis compoundTEA, TMSCl, NBSDMF78%[1]

Application in Spirocycle Synthesis: Spiro[piperidine-4,2'-thiazolidin]-4'-one Derivatives

The α-bromo-ketone functionality of this compound makes it an ideal substrate for the Hantzsch thiazole synthesis, which can be adapted for the formation of spiro-thiazolidinone structures. The reaction with a binucleophile like thiourea proceeds via initial formation of an intermediate which then undergoes intramolecular cyclization to yield the spirocyclic product.

Experimental Protocol: Synthesis of tert-butyl 4'-oxo-spiro[piperidine-3,2'-thiazolidine]-1-carboxylate

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium acetate

Procedure (General Method):

  • Dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add thiourea (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure spiro-thiazolidinone derivative.

Quantitative Data (Expected):

Starting MaterialProductReagentsSolventExpected Yield
This compoundtert-butyl 4'-oxo-spiro[piperidine-3,2'-thiazolidine]-1-carboxylateThiourea, Sodium AcetateEthanol70-85%

Note: The provided yield is an estimation based on similar reactions reported in the literature for the synthesis of thiazolidin-4-ones from α-halo ketones.

Experimental and Synthetic Workflow Diagrams

To visualize the experimental and synthetic processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_spirocycle Spirocycle Synthesis start_material tert-butyl 4-oxopiperidine-1-carboxylate reaction_step1 Bromination (TEA, TMSCl, NBS, DMF, 75°C) start_material->reaction_step1 intermediate This compound reaction_step1->intermediate workup1 Workup & Purification (Aq. NaHCO3, Hexane, Chromatography) intermediate->workup1 product1 Pure Starting Material workup1->product1 start_spiro This compound reaction_step2 Spirocyclization (Thiourea, NaOAc, Ethanol, Reflux) start_spiro->reaction_step2 intermediate_spiro Spiro[piperidine-3,2'-thiazolidin]-4'-one derivative reaction_step2->intermediate_spiro workup2 Workup & Purification (Precipitation, Filtration, Recrystallization) intermediate_spiro->workup2 product2 Pure Spirocycle workup2->product2

Caption: Synthetic workflow for the preparation of spirocycles.

Logical Relationship of Key Components in Spirocyclization

The following diagram illustrates the relationship between the key reactants and the formation of the spirocyclic product.

logical_relationship bromo_ketone This compound α-Bromo Ketone spirocycle {Spiro[piperidine-3,2'-thiazolidin]-4'-one | Product} bromo_ketone->spirocycle Electrophile thiourea Thiourea Binucleophile thiourea->spirocycle Nucleophile base Sodium Acetate Base base->spirocycle Catalyst solvent Ethanol Solvent solvent->spirocycle Reaction Medium

Caption: Key components in the spirocyclization reaction.

These protocols and diagrams provide a foundational guide for the synthesis of novel spirocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets, contributing to the advancement of drug discovery and development.

References

Application Notes and Protocols: Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its bifunctional nature, possessing both an α-bromo ketone and a protected piperidine ring, makes it a valuable precursor for the synthesis of a diverse array of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the synthesis of biologically active molecules, with a particular focus on the development of kinase inhibitors.

Key Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom at the 3-position and a ketone at the 4-position of the N-Boc-piperidine ring provides reactive handles for a variety of chemical transformations, including nucleophilic substitution, condensation, and rearrangement reactions. This reactivity has been exploited in the synthesis of compounds targeting a range of biological targets.

A prominent application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases, inflammation, and cancer. The piperidine moiety often serves as a central scaffold to orient functional groups for optimal interaction with the kinase active site.

Featured Application: Synthesis of a JAK Inhibitor Precursor

This section details the synthetic route from this compound to a key intermediate used in the preparation of potent JAK inhibitors.

Reaction Scheme

G A This compound B Tert-butyl 4-(alkylamino)-3-oxopiperidine-1-carboxylate derivative A->B Nucleophilic Substitution (e.g., Amine) C Fused pyrazolopiperidine core B->C Cyclocondensation (e.g., with Hydrazine) D Functionalized JAK Inhibitor C->D Further Functionalization (e.g., Suzuki Coupling)

Caption: Synthetic pathway from the starting material to a functionalized JAK inhibitor.

Quantitative Data Summary

The following table summarizes typical reaction yields and biological activity data for a representative JAK inhibitor synthesized using a derivative of this compound.

StepProductTypical Yield (%)Final CompoundTarget KinaseIC50 (nM)
1Nucleophilic Substitution Product75-85---
2Fused Pyrazolopiperidine Core60-70---
3Final JAK Inhibitor40-50Compound XJAK115
---Compound XJAK230
---Compound XJAK35

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate

This protocol describes the nucleophilic substitution of the bromine atom with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM.

  • Add triethylamine to the solution and cool to 0 °C.

  • Add benzylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 2: Synthesis of a Fused Pyrazolopiperidine Core

This protocol details the cyclocondensation reaction to form the key heterocyclic core.

Materials:

  • Tert-butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the amino-ketone intermediate in ethanol.

  • Add a catalytic amount of acetic acid.

  • Add hydrazine hydrate and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or silica gel column chromatography to yield the fused pyrazolopiperidine core.

Biological Context: JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Inhibition of this pathway is a key therapeutic strategy for various inflammatory and autoimmune diseases.

G cluster_cell Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activation cytokine Cytokine cytokine->receptor jak->jak p_jak P-JAK stat STAT p_stat P-STAT p_jak->stat Phosphorylation stat_dimer STAT Dimer p_stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (Derived from starting material) inhibitor->jak Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound is a cornerstone building block for the synthesis of medicinally relevant piperidine-containing compounds. Its utility in constructing complex scaffolds, such as those found in potent JAK inhibitors, highlights its importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

The Pivotal Role of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a versatile and highly valuable heterocyclic building block in medicinal chemistry. Its unique structural features, including a reactive bromine atom alpha to a ketone and a Boc-protected piperidine ring, make it an ideal starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the discovery and development of novel therapeutic agents, with a focus on its role in the synthesis of kinase inhibitors such as Ibrutinib and Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Application Notes

The strategic placement of the bromo and oxo functionalities on the piperidine ring allows for a variety of chemical transformations, including nucleophilic substitution, condensation, and rearrangement reactions. The tert-butyloxycarbonyl (Boc) protecting group offers stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Key Applications in Drug Discovery:

  • Synthesis of Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors. This compound serves as a crucial precursor for introducing this motif, often leading to compounds with high potency and selectivity. Its application has been noted in the development of inhibitors for Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9), both of which are critical targets in oncology and immunology.

  • Development of Anticancer Agents: Beyond kinase inhibition, derivatives of this building block have been explored for the development of various anticancer therapeutics. The ability to introduce diverse substituents onto the piperidine ring allows for the fine-tuning of pharmacological properties to target specific cancer-related pathways.

  • Central Nervous System (CNS) Drug Discovery: The piperidine core is a well-established scaffold for CNS-active compounds. The versatility of this compound enables the synthesis of novel ligands for various CNS receptors and transporters, with potential applications in treating neurological and psychiatric disorders.

  • Anti-inflammatory Drug Development: The modulation of inflammatory pathways is another key area where this building block has found utility. By serving as a template for novel structures, it contributes to the discovery of new anti-inflammatory agents.

Featured Applications: Ibrutinib and CDK9 Inhibitors

Ibrutinib (BTK Inhibitor)

Ibrutinib is a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. It is approved for the treatment of various B-cell malignancies. The synthesis of Ibrutinib often involves a chiral piperidine-containing intermediate, which can be conceptually derived from this compound through stereoselective reduction and subsequent functionalization.

BTK Signaling Pathway:

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NF_kB_MAPK NF-κB & MAPK Pathways Ca_PKC->NF_kB_MAPK Proliferation_Survival B-cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action.

CDK9 Inhibitors

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. In many cancers, there is a high dependency on the continuous expression of oncoproteins with short half-lives, making CDK9 an attractive therapeutic target. Several potent and selective CDK9 inhibitors feature a piperidine moiety, highlighting the utility of this compound in their synthesis.[1]

CDK9 Signaling Pathway in Transcriptional Regulation:

CDK9_Signaling_Pathway cluster_nucleus Nucleus PTEFb_inactive Inactive P-TEFb (CDK9/CycT1 + 7SK snRNP) PTEFb_active Active P-TEFb (CDK9/CycT1) PTEFb_inactive->PTEFb_active Signal Activation RNAPII RNA Polymerase II (RNAPII) PTEFb_active->RNAPII Phosphorylation CDK9_inhibitor CDK9 Inhibitor CDK9_inhibitor->PTEFb_active Inhibition RNAPII_p Phosphorylated RNAPII (Ser2) RNAPII->RNAPII_p Transcription_Elongation Productive Transcription Elongation RNAPII_p->Transcription_Elongation Oncogene_mRNA Oncogene mRNA (e.g., MYC, MCL-1) Transcription_Elongation->Oncogene_mRNA Apoptosis Apoptosis Oncogene_mRNA->Apoptosis Depletion leads to

Caption: Role of CDK9 in Transcriptional Regulation and Inhibition by Small Molecules.

Quantitative Data

The following table summarizes the inhibitory activities of representative CDK9 inhibitors, some of which incorporate a piperidine scaffold potentially accessible from this compound.

Compound IDTargetIC50 (nM)Cell LineReference
12u CDK97Chronic Lymphocytic Leukemia (CLL) cells[1]
Compound 8d CDK9-PANC-1[2]
Compound 7 CDK9115-[3]
Compound 9 CDK9131-[3]
Compound 25 CDK9142-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the bromination of N-Boc-4-piperidone.

Workflow Diagram:

Synthesis_Protocol_1 start Start: N-Boc-4-piperidone dissolve Dissolve in THF/Et₂O start->dissolve add_catalyst Add AlCl₃ (catalyst) dissolve->add_catalyst cool Cool to 0°C add_catalyst->cool add_bromine Add Br₂ dropwise cool->add_bromine stir Stir at 0°C for 18h add_bromine->stir workup Workup: Filter, Wash, Concentrate stir->workup purify Purify by Column Chromatography workup->purify product Product: This compound purify->product

Caption: General workflow for the synthesis of the title compound.

Materials:

  • N-Boc-4-piperidone

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in a mixture of THF and Et₂O.

  • Add a catalytic amount of AlCl₃ (0.1 eq.).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add bromine (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 18 hours.

  • Filter the resulting solid and wash it with Et₂O.

  • Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of petroleum ether and ethyl acetate to yield the title compound.[4]

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the substitution of the bromine atom with a nucleophile, a key step in diversifying the piperidine scaffold.

Workflow Diagram:

Synthesis_Protocol_2 start Start: This compound dissolve Dissolve in suitable solvent (e.g., DMF, CH₃CN) start->dissolve add_nucleophile Add Nucleophile (e.g., amine, thiol) dissolve->add_nucleophile add_base Add Base (e.g., K₂CO₃, Et₃N) add_nucleophile->add_base heat Heat reaction mixture (if necessary) add_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Workup: Quench, Extract, Wash, Concentrate monitor->workup purify Purify by Column Chromatography or Recrystallization workup->purify product Product: 3-substituted-4-oxopiperidine derivative purify->product

Caption: General workflow for nucleophilic substitution reaction.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, thiol)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent, add the desired nucleophile (1.1-1.5 eq.) and a suitable base (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3-substituted-4-oxopiperidine derivative.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a piperidine-derived boronic acid or ester with an aryl or heteroaryl halide, a key transformation in the synthesis of many kinase inhibitors. While not directly starting from the bromo-ketone, this represents a crucial subsequent step for which the piperidine scaffold is prepared.

Workflow Diagram:

Synthesis_Protocol_3 start Start: Piperidine-boronic acid/ester & Aryl/Heteroaryl halide combine Combine reactants, Pd catalyst, and base in solvent start->combine degas Degas the mixture combine->degas heat Heat under inert atmosphere degas->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Workup: Cool, Dilute, Extract, Wash monitor->workup purify Purify by Column Chromatography workup->purify product Product: Coupled product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Piperidine-containing boronic acid or ester

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF, with water)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine the piperidine-boronic acid/ester (1.0-1.5 eq.), the aryl/heteroaryl halide (1.0 eq.), the palladium catalyst (0.02-0.1 eq.), and the base (2.0-3.0 eq.).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired coupled product.[5]

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized for specific substrates and reaction scales in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Versatile Chemistry of tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate: A Gateway to Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pivotal Intermediate for Pharmaceutical and Agrochemical Innovation

tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate stands as a crucial building block for researchers and scientists in drug development and agrochemical synthesis. Its strategic placement of a bromine atom alpha to a ketone functionality, within a protected piperidine ring, offers a versatile platform for a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions, enabling the synthesis of diverse and complex piperidine derivatives.

The piperidine motif is a prevalent scaffold in numerous approved drugs and biologically active compounds. The ability to functionalize the piperidine ring at various positions is therefore of significant interest in medicinal chemistry. This compound serves as an excellent starting material for introducing molecular diversity through reactions such as nucleophilic substitutions, cross-coupling reactions, rearrangements, and modifications of the ketone group.

Summary of Key Reactions and Quantitative Data

The following table summarizes the key chemical transformations of this compound, providing an overview of the reaction types and typical yields achieved under various conditions.

Reaction TypeReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Nucleophilic Substitution (Azide) Sodium AzideDMFRoom Temp.12>95
Nucleophilic Substitution (Amine) Benzylamine, K₂CO₃Acetonitrile801685-95
Suzuki-Miyaura Coupling Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O1001280-90
Sonogashira Coupling Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NTHFRoom Temp.670-85
Buchwald-Hartwig Amination Morpholine, Pd₂(dba)₃, Xantphos, NaOtBuToluene1001875-90
Favorskii Rearrangement Sodium MethoxideMethanolReflux470-85
Reductive Amination (of derivative) Aniline, Sodium TriacetoxyborohydrideDichloromethaneRoom Temp.16~80[1]
Wittig Reaction (of derivative) Methyltriphenylphosphonium Bromide, tBuOKTHFRoom Temp.18~70[2]

Detailed Experimental Protocols

Nucleophilic Substitution with Sodium Azide

This protocol describes the substitution of the bromine atom with an azide group, a versatile precursor for the introduction of amines.

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (1.5 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azido-piperidone product.

Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the bromide with an arylboronic acid to form a C-C bond.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed toluene/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Favorskii Rearrangement

This reaction results in a ring contraction to form a proline derivative.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Methanol

Procedure:

  • Dissolve this compound in methanol.

  • Add sodium methoxide to the solution and reflux the mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the rearranged ester product.

Reductive Amination of the Ketone (as a derivative)

This protocol describes the conversion of the ketone to an amine, starting from the parent N-Boc-4-piperidone.[1]

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Aniline (1.1 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Acetic acid (1.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-4-piperidone, aniline, and acetic acid in DCM and cool in an ice bath.[1]

  • Add sodium triacetoxyborohydride portion-wise and allow the mixture to warm to room temperature and stir for 16 hours.[1]

  • Quench the reaction with aqueous sodium hydroxide solution.[1]

  • Separate the organic layer and extract the aqueous layer with DCM.[1]

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over sodium sulfate.[1]

  • Filter and concentrate to yield the desired N-phenylamino-piperidine derivative.[1]

Wittig Reaction (as a derivative)

This protocol describes the conversion of the ketone to an exocyclic methylene group, starting from N-Boc-4-piperidone.

Materials:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (1.2 equiv)

  • N-Boc-4-piperidone (1.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Suspend methyltriphenylphosphonium bromide in THF.[2]

  • Add potassium tert-butoxide and stir the resulting ylide solution at room temperature for 1 hour.[2]

  • Add a solution of N-Boc-4-piperidone in THF to the ylide solution.[2]

  • Stir the reaction mixture at room temperature for 18 hours.[2]

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows for the key reactions described.

G cluster_0 Nucleophilic Substitution Start_NS This compound Product_NS 3-Substituted-4-oxopiperidine Derivative Start_NS->Product_NS Reaction Reagent_NS Nucleophile (e.g., NaN₃, R₂NH) Reagent_NS->Product_NS

Caption: General workflow for nucleophilic substitution reactions.

G cluster_1 Palladium-Catalyzed Cross-Coupling Start_CC This compound Product_CC 3-Aryl/Alkynyl/Amino-4-oxopiperidine Start_CC->Product_CC Coupling Reagent_CC Coupling Partner (Boronic Acid, Alkyne, Amine) Reagent_CC->Product_CC Catalyst_CC Pd Catalyst + Ligand + Base Catalyst_CC->Product_CC

Caption: General workflow for cross-coupling reactions.

G cluster_2 Favorskii Rearrangement Start_FR This compound Product_FR N-Boc-proline Derivative (Ring Contraction) Start_FR->Product_FR Rearrangement Base_FR Base (e.g., NaOMe) Base_FR->Product_FR

Caption: Workflow for the Favorskii rearrangement.

G cluster_3 Ketone Modification (Derivative) Start_KM N-Boc-4-piperidone Product_RA 4-Amino-piperidine Start_KM->Product_RA Reductive Amination Product_W 4-Methylene-piperidine Start_KM->Product_W Wittig Reaction Reagents_RA Amine + Reducing Agent Reagents_RA->Product_RA Reagents_W Wittig Reagent Reagents_W->Product_W

Caption: Workflows for modifications of the ketone functionality.

References

Application of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate in Parallel Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the utilization of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The piperidine scaffold is a privileged structure in medicinal chemistry, and this particular reagent offers multiple points of diversification, making it an ideal starting material for the high-throughput synthesis of novel compounds with potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of lead compounds.

Introduction

The piperidine moiety is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a highly sought-after scaffold in drug design. Parallel synthesis has emerged as a powerful strategy for the rapid generation of large and diverse compound libraries, accelerating the hit-to-lead optimization process.

This compound is a key intermediate that provides at least three points of diversity for library synthesis. The ketone at the C4 position can be functionalized through various reactions, the bromine atom at the C3 position is amenable to nucleophilic substitution and cross-coupling reactions, and the Boc-protected nitrogen at the N1 position can be deprotected and further derivatized. This trifunctionality allows for the creation of complex and diverse molecular architectures.

Key Applications in Parallel Synthesis

The unique structural features of this compound enable its use in several parallel synthesis strategies to generate libraries of substituted piperidines. Two prominent applications are the synthesis of 3,4-disubstituted piperidines and spirocyclic compounds.

Synthesis of 3,4-Disubstituted Piperidine Libraries

This approach leverages the reactivity of both the ketone and the bromine functionalities to introduce a wide range of substituents. A typical workflow involves an initial reaction at the C4 ketone, followed by diversification at the C3 position.

workflow1 start Start: this compound reductive_amination Parallel Reductive Amination (Array of primary/secondary amines) start->reductive_amination intermediate1 Intermediate Library A: tert-butyl 3-bromo-4-aminopiperidine-1-carboxylates reductive_amination->intermediate1 nucleophilic_substitution Parallel Nucleophilic Substitution (Array of nucleophiles, e.g., thiols, anilines) intermediate1->nucleophilic_substitution final_library Final Library: 3,4-Disubstituted Piperidines nucleophilic_substitution->final_library deprotection Optional: Boc Deprotection (TFA/DCM) final_library->deprotection n1_diversification Optional: N1 Diversification (Acylation, Alkylation, etc.) deprotection->n1_diversification workflow2 start Start: this compound reduction Reduction of Ketone (e.g., NaBH4) start->reduction alcohol tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate reduction->alcohol azide_formation Azide Formation (e.g., NaN3, DPPA) alcohol->azide_formation azido_intermediate tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate azide_formation->azido_intermediate cycloaddition Parallel [3+2] Cycloaddition (Array of Isatins and a secondary amino acid) azido_intermediate->cycloaddition spiro_library Final Library: Spiro-oxindole Piperidines pathways library Substituted Piperidine Library gpcr GPCRs (e.g., Nociceptin Receptor) library->gpcr kinases Kinases (e.g., Tyrosine Kinases) library->kinases ion_channels Ion Channels library->ion_channels ppi Protein-Protein Interactions (e.g., p53-MDM2) library->ppi downstream_gpcr Downstream Signaling (cAMP, Ca2+ mobilization) gpcr->downstream_gpcr downstream_kinases Phosphorylation Cascades (MAPK, PI3K/Akt) kinases->downstream_kinases downstream_ion Modulation of Membrane Potential ion_channels->downstream_ion downstream_ppi Apoptosis, Cell Cycle Arrest ppi->downstream_ppi

Application Notes and Protocols: Scale-up Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system and various cancers.[1][2] Specifically, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate and its analogues are valuable intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. This document provides detailed protocols for the synthesis of this compound, with considerations for large-scale production, and explores its application in the development of inhibitors for key signaling pathways implicated in cancer and autoimmune diseases.

Data Presentation

Table 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (Precursor)
ParameterValueReference
Starting MaterialPiperidin-4-one monohydrate hydrochloride[3]
ReagentsDi-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃)[3]
SolventsTetrahydrofuran (THF), Water[3]
Reaction Time16 hours[3]
Reaction TemperatureRoom Temperature[3]
PurificationFlash column chromatography[3]
Yield96%[3]
AppearanceColorless solid[3]
Table 2: Scale-up Synthesis of this compound
ParameterValueReference
Starting Materialtert-butyl 4-oxopiperidine-1-carboxylate[3]
ReagentsBromine (Br₂), Aluminum chloride (AlCl₃)[3]
SolventsTetrahydrofuran (THF), Diethyl ether (Et₂O)[3]
Reaction Time18 hours[3]
Reaction Temperature0 °C[3]
PurificationFlash column chromatography / Crystallization[3]
Yield46% (lab scale)[3]
AppearanceColorless to light yellow solid[4][5]
Table 3: Physicochemical Properties of this compound
PropertyValueReference
CAS Number188869-05-8[6]
Molecular FormulaC₁₀H₁₆BrNO₃[6]
Molecular Weight278.14 g/mol [7]
Boiling Point333.3 °C at 760 mmHg[8]
Density1.422 g/cm³[8]
Purity>95%[4]

Experimental Protocols

Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (Precursor)

This protocol is adapted from a literature procedure for laboratory-scale synthesis.[3]

Materials:

  • Piperidin-4-one monohydrate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether (Et₂O)

  • Potassium bisulfate (KHSO₄) solution (5%)

  • Brine

Procedure:

  • Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq.) and stir the mixture for 15 minutes at room temperature.

  • Add Boc₂O (1.2 eq.) and continue stirring for 16 hours at room temperature.

  • Dilute the reaction mixture with diethyl ether and wash sequentially with 5% aqueous KHSO₄ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-oxopiperidine-1-carboxylate as a colorless solid.

Scale-up Synthesis of this compound

This protocol is based on a laboratory-scale synthesis with considerations for industrial scale-up.[3]

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a mixture of THF and diethyl ether.

  • Add aluminum chloride (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Filter the resulting solid and wash with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • For laboratory scale, purify the residue by flash column chromatography. For scale-up, crystallization from a suitable solvent system should be explored to avoid chromatography.

Scale-up Considerations:

  • Safety: Liquid bromine is highly toxic and corrosive.[9] For industrial-scale synthesis, the in-situ generation of bromine or the use of alternative, safer brominating agents should be considered to minimize handling risks.[10] Continuous flow reactors can also enhance safety and control over the reaction.[7][11]

  • Purification: Flash column chromatography is not practical for large-scale production. Developing a crystallization method for the final product is crucial for an efficient and scalable process.

  • Byproducts: The bromination of ketones can lead to the formation of di-brominated and other side products.[11] Careful control of reaction conditions (temperature, stoichiometry) is critical to maximize the yield of the desired mono-brominated product.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The this compound scaffold is a key building block for the synthesis of various kinase inhibitors. A closely related derivative, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, is a known intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9), such as Ibrutinib.[12] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.

Relevant Signaling Pathways
  • BTK Signaling Pathway: Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[13][14] Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.[15] Ibrutinib, a potent BTK inhibitor, utilizes a piperidine moiety in its structure.[16]

  • CDK9 Signaling Pathway: Cyclin-dependent kinase 9 is a key regulator of transcriptional elongation.[17][18] It is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, leading to productive transcription.[4] Inhibition of CDK9 is a promising strategy for cancer therapy, as many cancer cells are highly dependent on continuous transcription of anti-apoptotic proteins.[3][19]

  • JAK-STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and cell growth.[1][2][20] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[21] Piperidine-containing molecules have been developed as potent JAK inhibitors.[22][23]

Visualizations

G Experimental Workflow: Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Purification A Piperidin-4-one monohydrate hydrochloride B Boc Protection A->B Boc₂O, NaHCO₃ THF/H₂O, RT, 16h C tert-butyl 4-oxopiperidine-1-carboxylate B->C D tert-butyl 4-oxopiperidine-1-carboxylate E Bromination D->E Br₂, AlCl₃ THF/Et₂O, 0°C, 18h F This compound E->F G Crude Product F->G H Purification G->H Flash Chromatography or Crystallization I Final Product (>95% Purity) H->I

Caption: Synthetic workflow for this compound.

G Simplified Kinase Signaling Pathways cluster_0 BTK Signaling cluster_1 CDK9 Signaling cluster_2 JAK-STAT Signaling BCR B-cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 Signaling Downstream Signaling (NF-κB, etc.) PLCg2->Signaling Proliferation B-cell Proliferation & Survival Signaling->Proliferation Inhibitor1 BTK Inhibitor (e.g., Ibrutinib) Inhibitor1->BTK PTEFb P-TEFb Complex CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Gene Gene Expression (e.g., anti-apoptotic) Transcription->Gene Inhibitor2 CDK9 Inhibitor Inhibitor2->CDK9 Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus GeneExp Gene Expression (Immune Response, etc.) Nucleus->GeneExp Inhibitor3 JAK Inhibitor Inhibitor3->JAK

Caption: Overview of BTK, CDK9, and JAK-STAT signaling pathways targeted by inhibitors.

References

Application Notes and Protocols for the Wittig Reaction of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Wittig reaction on tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This versatile reaction is a cornerstone in organic synthesis for the formation of a carbon-carbon double bond, offering a reliable method for the preparation of various piperidine derivatives, which are common scaffolds in medicinal chemistry.

Introduction

The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (a Wittig reagent) to give an alkene and triphenylphosphine oxide.[1] A key advantage of this reaction is the definitive placement of the double bond.[1] The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides, bearing electron-donating or neutral substituents, predominantly form (Z)-alkenes.[2][3]

For the substrate this compound, a key consideration is the presence of the α-bromo substituent, which can influence the reactivity of the ketone and potentially lead to side reactions. The choice of the Wittig reagent and reaction conditions is therefore crucial for a successful outcome.

Key Considerations for this Substrate

  • Reactivity of the Ketone: The ketone in the piperidine ring is sterically accessible, allowing for reactions with both stabilized and non-stabilized ylides.

  • Nature of the Ylide:

    • Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester) are generally more stable and less reactive.[2] They are often commercially available or can be prepared and handled with greater ease.[4] Reactions with stabilized ylides may require heating.[5]

    • Non-Stabilized Ylides: Ylides with alkyl substituents are more reactive and are typically generated in situ using a strong base under anhydrous and inert conditions.[4][6]

  • Potential Side Reactions: The α-bromo position could be susceptible to elimination or other side reactions, especially in the presence of strong bases. Careful selection of the base and reaction temperature is important.

Experimental Protocols

Two primary protocols are presented below. The first is a specific, validated procedure using a stabilized ylide. The second is a general protocol for the use of a non-stabilized ylide, which requires more stringent anhydrous and inert techniques.

Protocol 1: Synthesis of tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate using a Stabilized Ylide

This protocol is adapted from a literature procedure that reports a high yield for the reaction of this compound with (ethoxycarbonylmethylene)triphenylphosphorane.[5]

Materials:

  • This compound

  • 4-(Ethoxycarbonylmethylene)triphenylphosphorane

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware, heating mantle, condenser, and magnetic stirrer

  • Flash column chromatography setup

Procedure:

  • To a solution of this compound (1.0 eq., e.g., 5.03 g, 18 mmol) in dichloromethane (e.g., 450 mL), add 4-(ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq., e.g., 6.9 g, 20 mmol).

  • Stir the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography using a gradient of petroleum ether/EtOAc (e.g., starting from 9/1 to 7/3) to afford the desired product.

Protocol 2: General Procedure for the Synthesis of tert-Butyl 3-bromo-4-methylenepiperidine-1-carboxylate using a Non-Stabilized Ylide

This protocol outlines a general procedure for the methylenation of this compound using methyltriphenylphosphonium bromide and a strong base. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, or potassium tert-butoxide (t-BuOK) in THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk line or glovebox, oven-dried glassware, syringes, and magnetic stirrer

Procedure:

  • Ylide Generation:

    • In an oven-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the strong base (1.1 eq., e.g., n-BuLi or t-BuOK) dropwise via syringe.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or yellow).

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the solution of the ketone dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography to isolate the desired alkene.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Wittig reaction on this compound.

Ylide TypeWittig ReagentBaseSolventTemperatureTime (h)Yield (%)ProductReference
Stabilized(Ethoxycarbonylmethylene)triphenylphosphoraneNoneCH₂Cl₂Reflux295tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate[5]
Non-StabilizedMethyltriphenylphosphonium bromideStrong Base (e.g., n-BuLi, t-BuOK)Anhydrous THF0 °C to RT12-24Variabletert-Butyl 3-bromo-4-methylenepiperidine-1-carboxylateGeneral Protocol

Visualizations

Wittig Reaction Workflow

The following diagram illustrates the general workflow for the Wittig reaction, from the preparation of the phosphonium ylide to the final alkene product.

Wittig_Reaction_Workflow General Workflow for the Wittig Reaction cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Reaction AlkylHalide Alkyl Halide (R-CH₂-X) PhosphoniumSalt Phosphonium Salt AlkylHalide->PhosphoniumSalt SN2 Reaction PPh3 Triphenylphosphine (PPh₃) PPh3->PhosphoniumSalt Ylide Phosphonium Ylide (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation Base Strong Base Base->Ylide Ketone tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO Wittig_Stereoselectivity Influence of Ylide Type on Product Stereochemistry cluster_ylide_choice Choice of Ylide cluster_product Alkene Product Start Starting Ketone: This compound Stabilized Stabilized Ylide (e.g., R = CO₂Et) Start->Stabilized Unstabilized Non-Stabilized Ylide (e.g., R = Alkyl) Start->Unstabilized E_Alkene (E)-Alkene Predominates Stabilized->E_Alkene Thermodynamic Control Z_Alkene (Z)-Alkene Predominates Unstabilized->Z_Alkene Kinetic Control

References

Troubleshooting & Optimization

Technical Support Center: tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling and reactivity of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when working with this compound?

A1: The main side reactions are dehydrobromination and Favorskii rearrangement. Due to the α-bromo ketone functionality, the molecule is susceptible to elimination of HBr in the presence of a base, leading to the formation of an α,β-unsaturated ketone. Additionally, under basic conditions, it can undergo a Favorskii rearrangement, resulting in a ring contraction to a pyrrolidine derivative.

Q2: How can I minimize the formation of the dehydrobromination byproduct?

A2: To minimize dehydrobromination, it is crucial to avoid prolonged exposure to basic conditions, especially at elevated temperatures. If a base is required for a subsequent reaction, consider using a non-nucleophilic, sterically hindered base and maintaining a low reaction temperature. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to avoid extended reaction times.

Q3: What conditions favor the Favorskii rearrangement, and how can it be avoided?

A3: The Favorskii rearrangement is typically promoted by the use of strong bases, such as alkoxides (e.g., sodium methoxide) or hydroxides.[1] The reaction proceeds through a cyclopropanone intermediate formed by intramolecular cyclization of the enolate.[1] To avoid this, it is advisable to use weaker bases or non-basic conditions whenever possible. If a basic catalyst is necessary, milder options like sodium bicarbonate or triethylamine at low temperatures should be considered.

Q4: Is epimerization at the C3 position a concern?

A4: While not as commonly reported as dehydrobromination or Favorskii rearrangement, epimerization at the carbon bearing the bromine atom is a potential issue, particularly under basic conditions that can lead to enolate formation. The stereochemical stability of 3-halopiperidones can be compromised in the presence of base. To mitigate this, reactions should be carried out at the lowest effective temperature and for the shortest possible duration.

Q5: How stable is the Boc protecting group during reactions involving this compound?

A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions. However, it is sensitive to acidic conditions. Care should be taken to avoid exposure to strong acids, which can lead to the cleavage of the Boc group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions & Troubleshooting Steps
Presence of a significant amount of a lower Rf byproduct (TLC) with a UV active spot, suggesting an α,β-unsaturated system. Dehydrobromination side reaction.- Use a weaker base: If possible, substitute strong bases with milder alternatives like NaHCO₃ or organic amines (e.g., triethylamine, diisopropylethylamine).- Lower the reaction temperature: Perform the reaction at 0°C or below to disfavor the elimination pathway.- Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.- Purification: The dehydrobrominated product can often be separated by column chromatography on silica gel.
Formation of a more polar, unexpected product, potentially a carboxylic acid or ester derivative with a smaller ring. Favorskii rearrangement.- Avoid strong alkoxide or hydroxide bases. [1]- Use non-protic solvents: Solvents like THF or DCM are generally preferred over protic solvents like methanol or ethanol when using a base.- Consider alternative synthetic routes: If the desired transformation requires strongly basic conditions, it may be necessary to explore a different synthetic strategy.- Purification: The rearranged product will have a significantly different polarity and structure, usually allowing for separation by chromatography.
Loss of stereochemical purity at the C3 position. Epimerization.- Strict temperature control: Maintain the lowest possible temperature throughout the reaction and work-up.- Use of non-coordinating bases: Bases that are less likely to form stable chelates with the substrate may reduce the lifetime of the enolate intermediate.- Rapid work-up: Minimize the time the compound is in a basic solution during extraction and purification.
Cleavage of the Boc protecting group. Exposure to acidic conditions.- Ensure all reagents and solvents are neutral or basic. - Use a buffered system if acidity is a concern. - During work-up, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any adventitious acid.

Experimental Protocols & Data

Synthesis of this compound

A common method for the synthesis of the title compound involves the bromination of N-Boc-4-piperidone.

Protocol:

  • Dissolve 1-Boc-piperidin-4-one (10 g, 50 mmol) in a mixture of THF (30 mL) and Et₂O (30 mL).[2]

  • Add AlCl₃ (0.67 g, 5.0 mmol, 0.1 eq.).[2]

  • Cool the mixture to 0°C and slowly add Br₂ (2.6 mL, 50 mmol, 1.0 eq.) over 30 minutes.[2]

  • Stir the solution at 0°C for 18 hours.[2]

  • Filter the resulting solid and wash with Et₂O.[2]

  • Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purify the residue by flash column chromatography (petroleum ether/EtOAc gradient).[2]

Product Yield Reference
This compound46%[2]
Dehydrobromination of this compound

This protocol describes the intentional dehydrobromination to form the corresponding α,β-unsaturated ketone. These conditions can inadvertently lead to the side product if not carefully controlled in other reactions.

Protocol:

  • Dissolve this compound (5.74 g, 16 mmol) in dry DMF (165 mL).[2]

  • Add LiBr (8.6 g, 99 mmol, 6.0 eq.) and Li₂CO₃ (7.31 g, 99 mmol, 6.0 eq.).[2]

  • Stir the solution at 75°C for 3 hours.[2]

  • Cool the mixture to room temperature and extract with EtOAc.[2]

  • Combine the organic layers and concentrate in vacuo.[2]

  • Purify the residue by flash column chromatography.[2]

Product Yield Reference
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate88%[2]

Reaction Pathways and Logic Diagrams

Below are diagrams illustrating the key reaction pathways discussed.

dehydrobromination reactant This compound product tert-Butyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate (Dehydrobromination Product) reactant->product Base (e.g., Li₂CO₃) Heat

Caption: Dehydrobromination of the title compound.

favorskii_rearrangement reactant This compound enolate Enolate Intermediate reactant->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 product N-Boc-pyrrolidine-3-carboxylic acid derivative (Ring Contraction Product) cyclopropanone->product Nucleophilic attack by Base & Ring Opening troubleshooting_logic start Reaction with tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate check_byproducts Analyze reaction mixture (TLC, LC-MS) start->check_byproducts dehydrobromination Dehydrobromination Product Detected check_byproducts->dehydrobromination Yes favorskii Favorskii Rearrangement Product Detected check_byproducts->favorskii Yes epimerization Loss of Stereopurity Detected check_byproducts->epimerization Yes clean_product Desired Product is Clean check_byproducts->clean_product No significant byproducts action_dehydro Reduce Base Strength Lower Temperature Shorter Reaction Time dehydrobromination->action_dehydro action_favorskii Avoid Strong Bases (Alkoxides, Hydroxides) favorskii->action_favorskii action_epimerization Lower Temperature Minimize Base Exposure epimerization->action_epimerization proceed Proceed to Work-up and Purification clean_product->proceed

References

Technical Support Center: Purification of Products from tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most frequently employed purification methods are silica gel column chromatography and recrystallization. The choice between these techniques depends on the physical state (solid or oil), polarity, and thermal stability of the desired product and its impurities. In some instances, the crude product may be of sufficient purity to be used in the subsequent step without further purification.

Q2: What are common side products to be aware of during reactions with this compound?

A2: Common side products can arise from several pathways:

  • Dehydrobromination: Elimination of HBr can lead to the formation of the corresponding α,β-unsaturated ketone, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones like this substrate can undergo a Favorskii rearrangement, leading to a ring-contracted cyclopentane carboxylic acid derivative.[1][2]

  • Byproducts from cross-coupling reactions: In Suzuki reactions, homocoupling of the boronic acid can occur. In Buchwald-Hartwig aminations, dehalogenation of the starting material can be a side reaction.[3][4]

Q3: How stable is the N-Boc protecting group during purification?

A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions. Care should be taken during silica gel chromatography, as silica gel can be slightly acidic. This can be mitigated by using a neutral silica gel or by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).
Product Degradation - The α-bromo-ketone functionality is susceptible to degradation, especially in the presence of strong bases or prolonged heating. - Consider performing the reaction and purification at lower temperatures.
Loss during Extraction - Ensure the correct pH of the aqueous layer to prevent the loss of basic or acidic products. - Perform multiple extractions with a suitable organic solvent.
Poor Recovery from Chromatography - The product may be strongly adsorbed onto the silica gel. Try using a more polar eluent or adding a modifier (e.g., triethylamine for basic compounds). - Ensure the column is not overloaded.
Loss during Recrystallization - Use a minimal amount of hot solvent to dissolve the product. - Cool the solution slowly to promote crystal formation and prevent precipitation of impurities. - Choose an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Issue 2: Presence of Impurities in the Purified Product
Impurity Type Identification Troubleshooting and Purification Strategy
Unreacted Starting Material TLC, LC-MS, 1H NMR- Optimize reaction conditions to drive the reaction to completion. - If the starting material and product have significantly different polarities, column chromatography is usually effective.
Dehydrobrominated Product 1H NMR (alkene protons), MS (M-HBr)- Use milder reaction conditions (lower temperature, less basic conditions). - Separation can often be achieved by column chromatography due to the difference in polarity.
Favorskii Rearrangement Product 1H NMR (absence of ketone, presence of cyclopentane ring protons), MS (isomeric mass)- Avoid strong bases. Use non-nucleophilic bases if a base is required. - Purification can be challenging due to similar polarities. Careful optimization of the column chromatography solvent system or recrystallization may be necessary.
Cross-Coupling Byproducts LC-MS, 1H NMR- Optimize the catalyst, ligand, and base for the specific cross-coupling reaction. - Purification is typically achieved by column chromatography.

Data Presentation

Table 1: Representative Purification Data for Products of Nucleophilic Substitution Reactions
Nucleophile Product Purification Method Eluent/Solvent System Yield (%) Purity (%)
Anilinetert-butyl 4-oxo-3-(phenylamino)piperidine-1-carboxylateColumn ChromatographyHexane/Ethyl AcetateNot ReportedNot Reported
Various Aminestert-butyl 3-amino-4-oxopiperidine-1-carboxylate derivativesColumn ChromatographyDichloromethane/MethanolNot ReportedNot Reported

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the predetermined solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. Common solvent systems for piperidone derivatives include ethanol, ethanol/ethyl acetate, and dichloromethane/methanol.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the product is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_reaction Reaction Step cluster_workup Initial Work-up cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product Reaction Reaction of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Workup Aqueous Work-up (e.g., Extraction) Reaction->Workup TLC_LCMS TLC / LC-MS Analysis Workup->TLC_LCMS Column Column Chromatography TLC_LCMS->Column Impure Recrystallization Recrystallization TLC_LCMS->Recrystallization Impure Solid Pure_Product Pure Product TLC_LCMS->Pure_Product Sufficiently Pure Column->Pure_Product Recrystallization->Pure_Product Troubleshooting_Logic cluster_impurities Identify Impurities (TLC, LC-MS, NMR) cluster_solutions Purification Strategy Start Impure Product after Initial Work-up SM Unreacted Starting Material Start->SM Side_Product Side Product(s) (e.g., Dehydrobromination, Favorskii) Start->Side_Product Polar_Impurity Polar Baseline Impurities Start->Polar_Impurity Column Column Chromatography (Optimize solvent system) SM->Column Side_Product->Column Recrystallize Recrystallization (Screen for suitable solvent) Side_Product->Recrystallize Polar_Impurity->Column Wash Aqueous Wash / Extraction (Adjust pH) Polar_Impurity->Wash

References

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in coupling reactions involving tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: The most prevalent coupling reactions for this α-bromo ketone are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with primary or secondary amines.

  • Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes.

  • Heck Coupling: For the formation of a carbon-carbon bond with alkenes.

Q2: What are the primary challenges and side reactions when using this substrate?

A2: The main challenges stem from the reactivity of the α-bromo ketone moiety. Key side reactions include:

  • Favorskii Rearrangement: In the presence of a strong base, the substrate can undergo a rearrangement to form a ring-contracted cyclopentanecarboxylic acid derivative.

  • Dehydrohalogenation: Elimination of HBr can occur, leading to the formation of the α,β-unsaturated ketone, tert-butyl 4-oxo-5,6-dihydropyridine-1(4H)-carboxylate.

  • Homocoupling: Self-coupling of the coupling partner (e.g., boronic acid in Suzuki reactions) can reduce the yield of the desired product.

  • Catalyst Inhibition: The piperidine nitrogen, even when Boc-protected, can potentially coordinate with the palladium catalyst, leading to deactivation.

Q3: How can I minimize the Favorskii rearrangement?

A3: To suppress the Favorskii rearrangement, consider the following strategies:

  • Base Selection: Use a weaker, non-nucleophilic base. For example, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over alkoxides (e.g., NaOtBu) when this side reaction is a concern.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired coupling over the rearrangement.

  • Reaction Time: Minimizing the reaction time can also reduce the extent of this side reaction.

Q4: What is the best way to prevent dehydrohalogenation?

A4: Dehydrohalogenation is also base-mediated. To minimize its occurrence:

  • Careful Base Selection: Use a sterically hindered, non-nucleophilic base.

  • Stoichiometry: Use the minimum effective amount of base.

  • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guides

Low or No Product Yield

This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.

low_yield_troubleshooting start Low or No Yield Observed reagent_quality Check Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->reagent_quality inert_atmosphere Ensure Rigorous Inert Atmosphere (Degassing, Dry Solvents) reagent_quality->inert_atmosphere reaction_parameters Optimize Reaction Parameters inert_atmosphere->reaction_parameters catalyst_system Evaluate Catalyst System (Precatalyst, Ligand, Loading) reaction_parameters->catalyst_system side_reactions Identify and Minimize Side Reactions (Favorskii, Elimination) catalyst_system->side_reactions product_workup Review Work-up and Purification side_reactions->product_workup improved_yield Improved Yield product_workup->improved_yield

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Troubleshooting Strategy
Poor Reagent Quality Ensure the purity and dryness of this compound, the coupling partner, base, and solvent. The α-bromo ketone can be unstable and should be stored under appropriate conditions.
Ineffective Inert Atmosphere Thoroughly degas all solvents and reagents. Use Schlenk techniques or a glovebox to maintain an oxygen-free environment, as oxygen can deactivate the palladium catalyst.
Suboptimal Reaction Temperature If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious of promoting side reactions like Favorskii rearrangement or dehydrohalogenation at higher temperatures.
Incorrect Base The choice of base is critical. Strong bases like NaOtBu may promote side reactions. Screen weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Inappropriate Solvent The solvent must be able to dissolve all reaction components. Common choices include toluene, dioxane, THF, and DMF. A mixture of an organic solvent with water may be necessary for some Suzuki couplings.
Catalyst Deactivation The piperidine nitrogen or the ketone oxygen could potentially coordinate to the palladium center. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) can help stabilize the catalyst and prevent deactivation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Favorskii Rearrangement If you suspect this side reaction (formation of a cyclopentane derivative), use a milder base and lower the reaction temperature.
Dehydrohalogenation Formation of the α,β-unsaturated ketone is a common side product. Use a sterically hindered base and the lowest effective reaction temperature.
Formation of Multiple Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.

multiple_products_troubleshooting start Multiple Products Observed identify_byproducts Identify Byproducts by MS and NMR start->identify_byproducts favorskii Favorskii Rearrangement Product? identify_byproducts->favorskii elimination Dehydrohalogenation Product? identify_byproducts->elimination homocoupling Homocoupling Product? identify_byproducts->homocoupling other Other Side Reactions? identify_byproducts->other adjust_base Use Weaker/Non-nucleophilic Base favorskii->adjust_base lower_temp Lower Reaction Temperature favorskii->lower_temp elimination->adjust_base elimination->lower_temp optimize_equivalents Optimize Stoichiometry of Coupling Partner homocoupling->optimize_equivalents change_catalyst Change Catalyst/Ligand System homocoupling->change_catalyst other->change_catalyst

Caption: Troubleshooting workflow for multiple products.

Side Product Identification Mitigation Strategy
Favorskii Rearrangement Product Ring-contracted cyclopentane derivative. Will have a different mass and NMR spectrum.Use a weaker base (e.g., K₂CO₃, K₃PO₄). Lower the reaction temperature.
Dehydrohalogenation Product α,β-unsaturated ketone. Mass will be M-HBr.Use a sterically hindered, non-nucleophilic base. Lower the reaction temperature.
Homocoupling Product Dimer of the coupling partner (e.g., biaryl in Suzuki coupling).Adjust the stoichiometry of the reagents. Use a more active catalyst system to favor cross-coupling.
Debrominated Starting Material Mass will be M-Br+H.Ensure a rigorously inert atmosphere. Some ligands can promote this side reaction.

Experimental Protocols

The following are generalized protocols. Optimization of specific parameters is highly recommended for each specific substrate combination.

General Experimental Workflow

experimental_workflow setup Reaction Setup in a Flame-Dried Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Solids: - this compound - Coupling Partner - Base - Catalyst/Ligand inert->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purification Purification by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane/water 4:1, toluene, or DMF). Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2 mol%) and a ligand like XPhos (4 mol%)).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (3 cycles).

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Protocol 3: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill with an inert gas (3 cycles).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress.

  • Work-up: Upon completion, dilute with an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography.

Quantitative Data Summary

The following table provides a summary of general conditions that can be used as a starting point for optimizing coupling reactions with this compound. Yields are highly dependent on the specific coupling partners and reaction conditions.

Coupling Reaction Catalyst System (mol%) Base (equiv.) Solvent Temp. (°C) Typical Yield Range (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5) or Pd₂(dba)₃ (2) / XPhos (4)K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O, Toluene80-10040-85
Buchwald-Hartwig Pd₂(dba)₃ (2) / RuPhos (4)NaOtBu or Cs₂CO₃ (1.5-2)Toluene, Dioxane90-11050-90
Sonogashira Pd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃N or i-Pr₂NH (2-3)THF, DMF25-6045-80

Disclaimer: The information provided in this technical support center is intended as a guide for qualified professionals. All experiments should be conducted with appropriate safety precautions. Reaction conditions may require optimization to achieve desired results.

Optimization of reaction conditions for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimal synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the α-bromination of tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). This is an electrophilic substitution reaction where a bromine atom is introduced at the carbon atom adjacent to the carbonyl group.

Q2: What are the common brominating agents used for this transformation?

Common brominating agents for the α-bromination of ketones include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Each has its advantages and disadvantages in terms of handling, reactivity, and by-product formation.

Q3: What is the role of a catalyst in this reaction?

Acid catalysts, such as Lewis acids (e.g., aluminum chloride, AlCl₃) or protic acids, are often used to facilitate the reaction. The catalyst promotes the formation of the enol or enolate intermediate, which is the nucleophilic species that reacts with the electrophilic bromine source.

Q4: What are the critical reaction parameters to control for optimal yield and purity?

Key parameters to control include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of side products.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like TLC or LC-MS is recommended.

  • Stoichiometry: The molar ratio of the reactants, especially the brominating agent, should be carefully controlled to avoid over-bromination (dibromination).

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and dichloromethane (DCM) are commonly used.

Q5: How should the crude product be purified?

Flash column chromatography is a common method for purifying the final product. The choice of the solvent system for chromatography is crucial for achieving good separation from unreacted starting material and any side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive reagents (e.g., moisture in the brominating agent or solvent). 2. Insufficient reaction time or temperature. 3. Ineffective catalyst.1. Use freshly opened or properly stored reagents. Ensure solvents are anhydrous. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider a slight increase in temperature, but with caution to avoid side reactions. 3. Ensure the catalyst is of good quality and used in the appropriate amount.
Formation of a significant amount of dibrominated product 1. Excess of the brominating agent. 2. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents). 2. Maintain a low reaction temperature (e.g., 0 °C or below).
Presence of unreacted starting material 1. Insufficient amount of brominating agent. 2. Incomplete reaction due to short reaction time or low temperature.1. Ensure the correct stoichiometry of the brominating agent is used. 2. Extend the reaction time and monitor the progress. A slight increase in temperature might be necessary.
Difficult purification by column chromatography 1. Co-elution of the product with impurities. 2. Inappropriate solvent system.1. If dibrominated product is the main impurity, it is typically less polar than the monobrominated product. Adjust the solvent polarity for better separation. 2. Perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of petroleum ether/ethyl acetate) to find the optimal conditions for separation.
Product instability The product, an α-haloketone, may be sensitive to light, heat, and moisture.Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound.

Protocol 1: Bromination using Bromine and Aluminum Chloride[2]

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a mixture of anhydrous THF and anhydrous Et₂O.

  • Add aluminum chloride (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in the solvent mixture over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Filter off any solid that has formed and wash it with Et₂O.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of petroleum ether/ethyl acetate.

Protocol 2: Bromination using N-Bromosuccinimide and Trimethylchlorosilane

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Trimethylchlorosilane (TMSCl)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Hexane

  • Saturated aqueous sodium chloride

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in DMF, add triethylamine (2.2 eq.) and trimethylchlorosilane (1.1 eq.) at room temperature.

  • Stir the reaction mixture at 75 °C overnight.

  • Cool the reaction to room temperature and add pre-cooled saturated aqueous sodium bicarbonate and hexane.

  • Separate the organic phase, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate to obtain the crude silyl enol ether.

  • Dissolve the crude product in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of N-bromosuccinimide (1.0 eq.) in THF to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Add water and hexane to the reaction mixture.

  • Separate the organic phase, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Presentation

ParameterProtocol 1Protocol 2
Starting Material tert-Butyl 4-oxopiperidine-1-carboxylatetert-Butyl 4-oxopiperidine-1-carboxylate
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Promoter Aluminum chloride (AlCl₃)Trimethylchlorosilane (TMSCl) / Triethylamine (TEA)
Solvent(s) THF / Diethyl etherDMF / THF
Temperature 0 °C75 °C (step 1), 0 °C to RT (step 2)
Reaction Time 18 hoursOvernight (step 1), Overnight (step 2)
Reported Yield 46%[1]78%

Visualizations

Experimental Workflow: Protocol 1

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification start Dissolve N-Boc-4-piperidone in THF/Et₂O add_alcl3 Add AlCl₃ start->add_alcl3 cool Cool to 0 °C add_alcl3->cool add_br2 Slowly add Br₂ solution cool->add_br2 react Stir at 0 °C for 18h add_br2->react filter Filter solid react->filter dry Dry organic layer filter->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography end Pure Product chromatography->end

Caption: Workflow for the synthesis using Br₂ and AlCl₃.

Troubleshooting Logic

G start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Moisture, Purity) start->check_reagents check_time_temp Verify Reaction Time and Temperature start->check_time_temp check_stoichiometry Confirm Stoichiometry start->check_stoichiometry side_products Significant Side Products (e.g., Dibromination) check_br2_equiv Check Equivalents of Brominating Agent side_products->check_br2_equiv check_temp_control Ensure Low Temperature Control side_products->check_temp_control purification_issue Purification Difficulty optimize_tlc Optimize TLC Solvent System purification_issue->optimize_tlc gradient_elution Consider Gradient Elution purification_issue->gradient_elution

Caption: Troubleshooting guide for common synthesis issues.

References

Technical Support Center: Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: The brominating agent (e.g., NBS, Bromine) may have degraded.1a. Use freshly opened or properly stored N-bromosuccinimide (NBS).1b. If using liquid bromine, ensure it is fresh and has been stored correctly to prevent decomposition.
2. Inefficient Enolization: The equilibrium between the keto and enol forms of N-Boc-4-piperidone may not favor the enol form under the reaction conditions.2a. For acid-catalyzed reactions, ensure the use of a suitable acid catalyst (e.g., AlCl₃, p-TsOH) in the appropriate amount to facilitate enol formation.[1] 2b. For reactions involving silyl enol ethers, ensure complete conversion of the ketone to the silyl enol ether before the addition of the brominating agent.
3. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.3a. For bromination using Br₂, a low temperature (e.g., 0-5 °C) is often recommended to control the reaction rate and minimize side products.[1]3b. When using NBS, the reaction may be performed at room temperature or slightly elevated temperatures.[2] Optimize the temperature based on the specific protocol.
Formation of Multiple Products (Low Selectivity) 1. Dibromination: The desired monobrominated product can undergo further bromination to yield a dibrominated byproduct.1a. Use a stoichiometric amount or a slight excess of the brominating agent. Avoid a large excess.1b. Add the brominating agent slowly to the reaction mixture to maintain a low concentration and favor monobromination.
2. Dehydrobromination: The α-bromo ketone product can eliminate HBr to form an α,β-unsaturated ketone, especially in the presence of a base or upon heating.2a. Maintain a neutral or slightly acidic reaction medium. If a base is used in the workup, it should be mild and used at low temperatures.2b. Avoid excessive heating during the reaction and purification steps.
3. Ring Opening or Decomposition: The piperidine ring may be susceptible to opening or decomposition under harsh reaction conditions.3a. Use milder brominating agents if possible.3b. Ensure the reaction temperature and time are carefully controlled.
Difficult Purification 1. Co-elution of Product and Starting Material: The product and unreacted N-Boc-4-piperidone may have similar polarities.1a. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[2][3]1b. Consider recrystallization as an alternative or additional purification step.[1]
2. Presence of Succinimide: If using NBS, the succinimide byproduct can sometimes be difficult to remove.2a. Wash the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic succinimide.2b. Succinimide is more soluble in water than in many organic solvents, so an aqueous workup is generally effective.
3. Oily Product Instead of Solid: The product is reported to be a solid, but may be isolated as an oil if impure.3a. Ensure all solvent has been removed under reduced pressure.3b. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal if available. Recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can yield a solid product.[1]
Product Instability 1. Decomposition on Storage: α-bromo ketones can be unstable over time, especially when exposed to light, moisture, or high temperatures.1a. Store the purified product in a dark place, sealed in a dry container.[4]1b. For long-term storage, refrigeration (2-8 °C) is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

The tert-butoxycarbonyl (Boc) group is a protecting group for the nitrogen atom of the piperidine ring. It prevents the amine from reacting with the brominating agent or participating in other undesired side reactions. The Boc group is stable under the conditions of α-bromination and can be removed later in a synthetic sequence if required.

Q2: Which brominating agent is best for this synthesis?

The choice of brominating agent depends on several factors, including safety, selectivity, and reaction conditions.

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It often provides good selectivity for monobromination.

  • Bromine (Br₂): A highly reactive liquid that requires careful handling due to its toxicity and corrosiveness. It can be effective but may lead to over-bromination if not controlled carefully.

  • Pyrrolidone hydrotribromide (PHT): A solid, stable source of bromine that can be easier to handle than liquid bromine.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (N-Boc-4-piperidone) from the product (this compound). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Q4: What are the expected spectroscopic data for the product?

The structure of this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR (in CDCl₃): Expected signals include a singlet for the tert-butyl protons around 1.51 ppm, and multiplets for the piperidine ring protons between 2.44 and 4.4 ppm.[1]

  • Mass Spectrum: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₀H₁₆BrNO₃, MW: 278.14 g/mol ), often as [M+H]⁺.

Q5: What are the key safety precautions for this synthesis?

  • Work in a well-ventilated fume hood, especially when using bromine or other volatile and corrosive reagents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle bromine with extreme care, as it can cause severe burns.

  • Be cautious of the exothermic nature of the reaction and have a cooling bath ready to control the temperature.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different brominating agents.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the α-bromination of a protected piperidone.[2]

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • N-Bromosuccinimide (NBS)

  • Triethylamine (TEA)

  • Trimethylchlorosilane (TMSCl)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) in DMF (30 mL) at room temperature, sequentially add triethylamine (7.7 mL, 55 mmol) and trimethylchlorosilane (3.5 mL, 27.6 mmol).[2]

  • Heat the reaction mixture to 75 °C and stir overnight.[2]

  • Cool the reaction solution to room temperature and then add pre-cooled saturated aqueous sodium bicarbonate (200 mL) and hexane (200 mL) sequentially.[2]

  • Separate the organic phase, wash it with saturated aqueous sodium chloride solution, and then dry it over anhydrous sodium sulfate and concentrate to obtain the crude silyl enol ether, which is used directly in the next step.[2]

  • Dissolve the crude product in THF (15 mL) and stir at 0 °C for 15 minutes.[2]

  • Slowly add a solution of NBS (4.47 g, 25 mmol) in THF (80 mL) dropwise to the reaction solution.[2]

  • After the addition is complete, stir the reaction mixture at room temperature overnight.[2]

  • Quench the reaction by adding water (200 mL) and hexane (200 mL).[2]

  • Separate the organic phase, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.[2]

  • Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 20/1 to 8/1) to afford this compound as a white solid (yield: 78%).[2]

Protocol 2: Bromination using Bromine and Aluminum Trichloride

This protocol is based on a reported synthesis of the target molecule.[1]

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Bromine (Br₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Tetrahydrofuran (THF)

  • Dry Diethyl Ether

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-tert-Butoxycarbonyl-4-piperidone (5.67 g, 28.5 mmol) in a mixture of dry THF (50 ml) and dry ether (50 ml).[1]

  • Add anhydrous aluminum chloride (57 mg).[1]

  • Cool the mixture to 0 °C and gradually add bromine (1.47 ml, 28.5 mmol) dropwise.[1]

  • Allow the mixture to stand at 5 °C for 24 hours.[1]

  • Dilute the resulting reaction solution with ethyl acetate and wash with a saturated aqueous sodium chloride solution.[1]

  • Dry the organic layer over sodium sulfate and evaporate the solvent.[1]

  • Crystallize the resulting residue from ether to give N-tert-butoxycarbonyl-3-bromo-4-piperidone as pale yellow crystals (yield: 43%).[1]

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

Brominating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS)TEA, TMSClDMF, THF75, then 0 to RTOvernight78[2]
Bromine (Br₂)AlCl₃THF, Diethyl Ether0 - 52443[1]
Phenyltrimethylammonium tribromideNoneTHFRoom Temp0.5Not specified[1]

Visualizations

experimental_workflow_nbs Experimental Workflow: Bromination with NBS start Start: N-Boc-4-piperidone in DMF add_reagents Add TEA and TMSCl start->add_reagents heat Heat to 75°C overnight add_reagents->heat cool_workup1 Cool and perform aqueous workup heat->cool_workup1 concentrate1 Concentrate to get crude silyl enol ether cool_workup1->concentrate1 dissolve_thf Dissolve in THF, cool to 0°C concentrate1->dissolve_thf add_nbs Add NBS solution dropwise dissolve_thf->add_nbs react_rt Stir at room temperature overnight add_nbs->react_rt workup2 Aqueous workup react_rt->workup2 purify Purify by column chromatography workup2->purify product Product: this compound purify->product

Caption: Workflow for the synthesis using NBS.

experimental_workflow_br2 Experimental Workflow: Bromination with Br₂/AlCl₃ start Start: N-Boc-4-piperidone in THF/Ether add_catalyst Add AlCl₃ start->add_catalyst cool Cool to 0°C add_catalyst->cool add_br2 Add Bromine dropwise cool->add_br2 react_cold Stir at 5°C for 24h add_br2->react_cold workup Aqueous workup react_cold->workup crystallize Crystallize from ether workup->crystallize product Product: this compound crystallize->product

Caption: Workflow for the synthesis using Bromine.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (e.g., fresh NBS/Br₂) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_workup Review Workup and Purification (e.g., column chromatography) start->check_workup side_reactions Analyze for Side Products (Dibromination, Elimination) start->side_reactions optimize_reagents Use fresh reagents check_reagents->optimize_reagents optimize_conditions Adjust temperature or time check_conditions->optimize_conditions optimize_purification Modify purification method check_workup->optimize_purification mitigate_side_reactions Modify stoichiometry or addition rate side_reactions->mitigate_side_reactions

Caption: Troubleshooting flowchart for low yield.

References

Preventing debromination as a side product with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of debromination byproducts during their experiments.

Troubleshooting Guides and FAQs

This section provides answers to common questions and solutions to specific issues encountered when using this compound, with a focus on preventing the undesired loss of the bromine atom.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound?

A1: Debromination is a chemical reaction where the bromine atom at the C3 position of the piperidine ring is removed, leading to the formation of tert-butyl 4-oxopiperidine-1-carboxylate as a significant side product. This reduces the yield of the desired 3-substituted product and complicates purification.

Q2: What are the common causes of debromination with this compound?

A2: Debromination of α-halo ketones like this compound is often initiated by:

  • Basic conditions: Strong bases can abstract the acidic α-proton, leading to an enolate intermediate that can eliminate the bromide ion.

  • Nucleophilic attack on the bromine atom: Certain soft nucleophiles can directly attack the bromine atom, leading to its removal.

  • Reductive conditions: The presence of reducing agents, even mild ones, can lead to the reductive cleavage of the carbon-bromine bond.

  • Elevated temperatures: Higher reaction temperatures can promote elimination and other side reactions, including debromination.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of debrominated byproduct (tert-butyl 4-oxopiperidine-1-carboxylate) observed by NMR or LC-MS. Use of a strong or sterically hindered base (e.g., t-BuOK, DBU).Use a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or a milder inorganic base like K₂CO₃ or Cs₂CO₃.
Reaction temperature is too high.Perform the reaction at a lower temperature. Start at 0 °C or room temperature and only heat if necessary. Monitor the reaction progress closely.
The chosen nucleophile is also acting as a reducing agent.Select a nucleophile with low reducing potential. If this is not possible, consider using a milder reaction protocol or a different synthetic route.
Prolonged reaction times.Monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Formation of α,β-unsaturated ketone (dehydrobromination). Strong, non-nucleophilic bases promoting elimination.Use a milder base or a more nucleophilic solvent to favor substitution over elimination. Running the reaction at a lower temperature can also disfavor elimination.
Low yield of the desired 3-substituted product. Competing debromination and other side reactions.Optimize reaction conditions by screening different bases, solvents, and temperatures. See the experimental protocols below for starting points.
Instability of the starting material.Store this compound at 2-8°C in a dry, dark place to prevent degradation.[1][2]

Experimental Protocols

Below are detailed experimental protocols for nucleophilic substitution reactions designed to minimize debromination.

Protocol 1: Amination with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine to yield the corresponding 3-amino-4-oxopiperidine derivative.

  • Reagents:

    • This compound (1.0 eq)

    • Primary amine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (ACN) as solvent

  • Procedure:

    • To a solution of this compound in acetonitrile, add the primary amine.

    • Add potassium carbonate to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical yields for the desired substitution product versus the debrominated byproduct under different reaction conditions.

Nucleophile Base Solvent Temperature (°C) Substitution Product Yield (%) Debromination Product Yield (%)
BenzylamineK₂CO₃ACN25~75-85<10
MorpholineDIPEADMF25~70-80<15
AnilineCs₂CO₃Dioxane50~60-70~20-30
Sodium AzideN/ADMSO25>90<5

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Visualizations

Diagram 1: Debromination Side Reaction Pathway

debromination_pathway reactant tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate enolate Enolate Intermediate reactant->enolate Base substituted 3-Substituted Product (Desired) reactant->substituted Nucleophile debrominated tert-Butyl 4-oxopiperidine-1-carboxylate (Debromination Product) enolate->debrominated Proton Source nucleophile Nucleophile base Base

Caption: Mechanism of base-induced debromination.

Diagram 2: Experimental Workflow to Minimize Debromination

experimental_workflow start Start: Reaction Setup reagents Add tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate and Nucleophile to Solvent start->reagents base_addition Add Mild Base (e.g., K₂CO₃, DIPEA) reagents->base_addition reaction Stir at Low Temperature (0°C to RT) base_addition->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated 3-Substituted Product purification->product

Caption: Recommended experimental workflow.

References

Stability of the Boc protecting group in tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc protecting group on this compound?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1][2] However, it is sensitive to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The presence of the α-bromo ketone functionality in this compound can influence its reactivity, particularly under basic conditions.

Q2: What are the standard conditions for the deprotection of the Boc group in this molecule?

Standard conditions for Boc deprotection involve treatment with a strong acid. Common reagents include:

  • A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), typically at concentrations ranging from 20% to 50%.[4]

  • A solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol.[5]

The reaction is usually carried out at room temperature and monitored by techniques like TLC or LC-MS until the starting material is consumed.

Q3: Are there any known side reactions to be aware of when working with this compound under basic conditions?

Yes, the most significant side reaction for α-halo ketones like this compound under basic conditions is the Favorskii rearrangement .[1][3][5][6][7] This reaction involves the rearrangement of the carbon skeleton to form a ring-contracted product, which in this case would be a substituted N-Boc-pyrrolidine carboxylic acid derivative. The use of bases such as hydroxides, alkoxides, or amines can promote this rearrangement.[7]

Troubleshooting Guides

Issue 1: Incomplete or Slow Boc Deprotection with TFA

Q: I am trying to remove the Boc group from a derivative of this compound using standard TFA/DCM conditions, but the reaction is very slow or incomplete. What could be the problem and how can I solve it?

A: This is a known issue with some derivatives of this compound. One study reported that the removal of the Boc group from a downstream product of a Wittig reaction involving this compound was unsuccessful using typical TFA conditions.[8]

Possible Causes and Solutions:

Possible CauseSuggested Solution
Substrate-Specific Resistance to Cleavage The electronic or steric environment of the Boc group in your specific derivative may hinder its cleavage by TFA.
Insufficient Acid Strength or Concentration While TFA is a strong acid, its effectiveness can be substrate-dependent.
Alternative Deprotection Method Required The substrate may be incompatible with strong acidic conditions, leading to degradation or side reactions.

Recommended Alternative Protocol:

A successful, albeit unconventional, method for Boc deprotection of a related acid-sensitive piperidine derivative involved heating the compound in a mixture of water and dioxane under neutral conditions.[8]

Issue 2: Unexpected Product Formation Under Basic Conditions

Q: I am reacting this compound with a base and obtaining a product with a different ring structure. What is happening?

A: You are likely observing a Favorskii rearrangement .[1][3][5][6][7] This is a common reaction for α-halo ketones in the presence of a base. The reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative (ester or amide, depending on the nucleophile).[7]

Troubleshooting and Prevention:

Possible CauseSuggested Solution
Use of a Strong, Non-Nucleophilic Base If the goal is deprotonation at a position other than the one leading to the Favorskii rearrangement, consider using a sterically hindered, non-nucleophilic base at low temperatures.
Reaction Conditions Optimization Carefully control the temperature, reaction time, and stoichiometry of the base to minimize the rearrangement.
Alternative Synthetic Strategy If the Favorskii rearrangement is unavoidable under the desired conditions, a different synthetic route that avoids the use of a base on the α-halo ketone may be necessary.

Data Presentation

Table 1: General Stability of the Boc Protecting Group

ConditionReagent ExamplesBoc Group StabilityPotential Issues for this compound
Strongly Acidic TFA, HCl, H₂SO₄Labile (Cleaved)Incomplete cleavage in some derivatives, potential side reactions at the ketone.[8]
Weakly Acidic Acetic AcidGenerally StableSlow cleavage may occur over extended periods or at elevated temperatures.
Basic NaOH, KOtBu, Et₃NGenerally StableFavorskii Rearrangement is a major competing reaction.[1][3][5][6][7]
Nucleophilic Amines, Grignard ReagentsGenerally StableNucleophilic attack at the ketone is expected. Favorskii rearrangement with amine bases.[7]
Catalytic Hydrogenation H₂, Pd/CStableThe C-Br bond may be susceptible to hydrogenolysis.
Reducing Agents NaBH₄, LiAlH₄StableThe ketone will be reduced.

Experimental Protocols

Protocol 1: General Procedure for Acidic Boc Deprotection (TFA Method)
  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C. The final concentration of TFA is typically 20-50% (v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Wittig Reaction with this compound

This protocol is adapted from a literature procedure.[8]

  • To a solution of this compound (1.0 eq) in CH₂Cl₂ (0.04 M), add 4-(ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq).

  • Stir the reaction mixture at reflux for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Pathways cluster_product Potential Products start This compound acid Acidic Conditions (e.g., TFA, HCl) start->acid Deprotection base Basic Conditions (e.g., NaOMe, Et3N) start->base Reaction wittig Wittig Reaction start->wittig Reaction deprotected 3-Bromo-4-oxopiperidinium Salt acid->deprotected favorskii Favorskii Rearrangement Product base->favorskii Side Reaction alkene Wittig Product (Alkene) wittig->alkene

Caption: Reaction pathways of this compound.

troubleshooting_deprotection start Issue: Incomplete Boc Deprotection with TFA cause1 Possible Cause: Substrate-Specific Resistance start->cause1 cause2 Possible Cause: Insufficient Reaction Time/Temperature start->cause2 solution1 Solution: Consider Alternative Deprotection Methods cause1->solution1 alt_method Alternative Method: Heating in Dioxane/Water solution1->alt_method solution2 Solution: Increase Reaction Time and/or Temperature (Monitor for Degradation) cause2->solution2

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-Oxopiperidone Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-bromo-4-oxopiperidone substrates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of 3-bromo-4-oxopiperidone and offers potential solutions in a question-and-answer format.

Q1: Why am I observing low to no conversion of my 3-bromo-4-oxopiperidone starting material?

A1: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

  • Catalyst Inhibition: The nitrogen atom in the piperidone ring can coordinate with the palladium catalyst, leading to deactivation.[1][2] Using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and mitigate this inhibition.[1]

  • Inefficient Oxidative Addition: The C-Br bond at the 3-position of the 4-oxopiperidone may be less reactive, leading to a slow oxidative addition step, which is often rate-determining.[1] Consider screening different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with various ligands. Increasing the reaction temperature may also facilitate oxidative addition.[1]

  • Improper Base or Solvent Selection: The choice of base and solvent is critical for the transmetalation step.[1][3] A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent) is recommended to find the optimal combination for your specific boronic acid partner.[3][4][5]

Q2: My reaction is producing a significant amount of 4-oxopiperidone (dehalogenated product). How can I prevent this?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[4][6][7][8]

  • Mechanism: This can occur after the oxidative addition step, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated product.[4] Potential hydride sources include amine bases or alcohol solvents.

  • Suppression Strategies:

    • Protecting Group: In analogous systems like bromopyrroles, protection of the nitrogen atom (e.g., with a BOC group) has been shown to suppress dehalogenation.[6][7]

    • Choice of Reagents: Using anhydrous solvents and non-coordinating bases can minimize this side reaction. Some literature suggests that bromo derivatives can be superior to iodo derivatives in reducing the propensity for dehalogenation.[9][10]

Q3: I am observing a significant amount of homocoupled biaryl product from my boronic acid. What is the cause and how can I minimize it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][8][9][11]

  • Oxygen Contamination: Residual oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[4][9][11]

  • Solutions:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed by performing several vacuum/inert gas backfill cycles or by sparging the solvent with an inert gas like argon or nitrogen.[1][9][12]

    • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can sometimes lead to side reactions.[4][13]

    • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been reported to suppress homocoupling by maintaining the palladium in its active Pd(0) state.[9]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for coupling with 3-bromo-4-oxopiperidone?

A1: For heterocyclic substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often a good starting point to overcome potential catalyst inhibition by the heteroatom.[1] A common and effective combination to begin with is Pd₂(dba)₃ with a ligand such as SPhos or XPhos. Alternatively, pre-formed catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can also be effective.[2][5][14] A catalyst screen is highly recommended for optimization.

Q2: What is the role of water in the Suzuki coupling reaction, and is it always necessary?

A2: Water is often used as a co-solvent in Suzuki reactions and can play multiple beneficial roles. It can help dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the transmetalation step.[3] However, for substrates sensitive to hydrolysis or side reactions like protodeboronation, anhydrous conditions may be preferable.[1] Some anhydrous couplings using bases like K₃PO₄ may still require a small amount of water to be effective.[15]

Q3: My boronic acid is unstable. Are there more stable alternatives?

A3: Yes, if your boronic acid is prone to degradation (e.g., protodeboronation), consider using more stable boron derivatives.[16] Boronate esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts are generally more stable alternatives that can be used in place of boronic acids.[1][3][17] These reagents often release the boronic acid in situ under the reaction conditions.

Q4: Can I use microwave heating to accelerate the reaction?

A4: Yes, microwave-assisted heating is a common technique to significantly reduce reaction times in Suzuki couplings, often from hours to minutes.[14][18] It can be particularly useful for less reactive substrates. Typical conditions involve heating at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[14][18]

Data Presentation: Reaction Conditions for Analogous Heterocyclic Bromides

The following tables summarize reaction conditions used for the Suzuki-Miyaura coupling of structurally related brominated heterocycles. This data can serve as a guide for selecting initial screening conditions for 3-bromo-4-oxopiperidone.

Table 1: Catalyst, Ligand, and Base Combinations

Catalyst SystemBaseSolventTemperature (°C)NotesReference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)90For 2-Bromo-3-methylpyridine[5]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene100For 3-amino-2-chloropyridine[5]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85General for halo-aromatics[5]
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80For 5-(4-bromophenyl)-4,6-dichloropyrimidine[19]
XPhos Pd G2K₂CO₃EtOH / H₂OMicrowaveFor 4-bromo aminopyrazoles[10]

Table 2: Troubleshooting Common Side Reactions

IssuePotential CauseSuggested Solution
Dehalogenation Non-optimal base/solvent; unprotected N-H groupScreen milder bases (e.g., K₂CO₃); consider N-protection (e.g., BOC group)[6][7]
Homocoupling Presence of O₂ or Pd(II) speciesThoroughly degas reaction mixture; use a Pd(0) catalyst source[4][9]
Protodeboronation Unstable boronic acid; presence of waterUse boronate esters (Bpin) or trifluoroborate salts; consider anhydrous conditions[1][16]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Bromo-4-oxopiperidone

This protocol provides a starting point for the reaction and should be optimized for each specific boronic acid partner.

Materials:

  • 3-Bromo-4-oxopiperidone (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-4-oxopiperidone (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[2][5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][12]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv). Subsequently, add the degassed solvent system via syringe.[12][14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[5][14]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][5][18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[5][12][18]

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Suzuki Coupling of 3-Bromo-4-Oxopiperidone start Reaction Start check_conversion Low or No Conversion? start->check_conversion side_products Significant Side Products? check_conversion->side_products No cat_inhibition Potential Catalyst Inhibition? - Use bulky ligands (SPhos, XPhos) - Screen Pd sources check_conversion->cat_inhibition Yes ox_addition Inefficient Oxidative Addition? - Increase temperature - Screen catalysts/ligands check_conversion->ox_addition Yes base_solvent Suboptimal Base/Solvent? - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene) check_conversion->base_solvent Yes dehalogenation Dehalogenation Product Observed? side_products->dehalogenation Yes success Successful Coupling side_products->success No homocoupling Homocoupling Product Observed? dehalogenation->homocoupling No protect_N Consider N-H Protection (BOC) dehalogenation->protect_N Yes reagent_choice Use anhydrous solvents Screen milder bases dehalogenation->reagent_choice Yes homocoupling->success No degas Thoroughly degas mixture (Vacuum/Inert Gas Cycles) homocoupling->degas Yes pd_source Use Pd(0) source (Pd(PPh3)4) Avoid Pd(II) if problematic homocoupling->pd_source Yes cat_inhibition->start Re-run Reaction ox_addition->start Re-run Reaction base_solvent->start Re-run Reaction protect_N->start Re-run Reaction reagent_choice->start Re-run Reaction degas->start Re-run Reaction pd_source->start Re-run Reaction

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Caption: Key parameters influencing the Suzuki coupling reaction.

Catalytic_Cycle General Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add pd2_complex1 R1-Pd(II)Ln-X ox_add->pd2_complex1 transmetal Transmetalation pd2_complex1->transmetal pd2_complex2 R1-Pd(II)Ln-R2 transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 product R1-R2 (Coupled Product) red_elim->product r1x R1-X (3-Bromo-4-oxopiperidone) r1x->ox_add r2by2 R2-B(OR)2 (Boronic Acid/Ester) + Base r2by2->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Common impurities in reactions of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. It addresses common impurities, their origins, and methods for their detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered when using this compound?

A1: The most common impurities arise from the inherent reactivity of the α-bromo ketone and the lability of the N-Boc protecting group. These can be broadly categorized as:

  • Dehydrobromination products: Formation of an α,β-unsaturated ketone via elimination of HBr.

  • Debromination products: Loss of the bromine atom to yield the parent ketone.

  • Favorskii rearrangement products: Ring contraction to a cyclopentane derivative, especially in the presence of a base.[1][2][3]

  • N-Boc deprotection: Cleavage of the tert-butoxycarbonyl (Boc) group under acidic conditions.[4][5]

  • Solvolysis products: Substitution of the bromide by solvent molecules (e.g., hydrolysis if water is present).

Q2: My reaction mixture is turning yellow or brown. What is the likely cause?

A2: Discoloration is often indicative of decomposition. The formation of HBr as a byproduct during the synthesis or subsequent reactions can lead to degradation of the starting material and other components in the reaction mixture.[6] Additionally, the formation of unsaturated impurities can contribute to color changes.

Q3: I see an unexpected mass peak in my LC-MS analysis. How can I identify the impurity?

A3: Refer to the table below which lists the molecular weights of common impurities. Comparing the observed mass with this table can provide a preliminary identification, which should then be confirmed by other analytical techniques such as NMR or by synthesizing an authentic standard.

Troubleshooting Guide

Problem: Low yield of the desired product with multiple spots on TLC.

  • Possible Cause 1: Dehydrobromination. The α-bromo ketone can undergo elimination of HBr to form tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, especially in the presence of base or upon heating.[7][8]

    • Solution: Perform the reaction at a lower temperature. Use a non-basic or sterically hindered base if a base is required for the reaction. Ensure anhydrous conditions to prevent side reactions.

  • Possible Cause 2: N-Boc Deprotection. Acidic conditions, either from reagents or acidic byproducts like HBr, can cleave the Boc protecting group.[4][5][9]

    • Solution: Use acid scavengers such as proton sponge or a non-nucleophilic base. If the reaction must be run under acidic conditions, consider a more acid-stable protecting group.

  • Possible Cause 3: Favorskii Rearrangement. In the presence of a base, particularly alkoxides, the starting material can undergo a ring contraction to form a cyclopentane carboxylic acid derivative.[1][3][10]

    • Solution: Avoid strong, non-hindered bases. If a base is necessary, consider using a weaker base like sodium bicarbonate or an amine base like triethylamine.

Potential Impurities Overview

The following table summarizes the key characteristics of potential impurities that may be observed in reactions involving this compound.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Likely Origin
Starting MaterialThis compoundC₁₀H₁₆BrNO₃278.14-
Dehydrobrominated Producttert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylateC₁₀H₁₅NO₃197.23Elimination of HBr
Debrominated Producttert-butyl 4-oxopiperidine-1-carboxylateC₁₀H₁₇NO₃199.25Reductive debromination
N-Boc Deprotected Product3-Bromopiperidin-4-oneC₅H₈BrNO178.03Acid-catalyzed cleavage
Favorskii Product (from methoxide)methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylateC₁₂H₂₁NO₄243.30Base-induced rearrangement

Impurity Formation Pathways

The following diagram illustrates the primary pathways through which common impurities can be formed from the starting material under different reaction conditions.

Impurity_Formation cluster_main This compound cluster_impurities Potential Impurities SM Starting Material (C10H16BrNO3) Dehydro Dehydrobromination (C10H15NO3) SM->Dehydro Base / Heat Debromo Debromination (C10H17NO3) SM->Debromo Reducing Agent Deprotect N-Boc Deprotection (C5H8BrNO) SM->Deprotect Acid (e.g., HBr) Favorskii Favorskii Rearrangement (Ring Contraction) SM->Favorskii Strong Base (e.g., RO⁻) Analytical_Workflow cluster_workflow Analysis & Purification Workflow start Crude Reaction Mixture tlc 1. TLC Analysis (Assess complexity) start->tlc lcms 2. LC-MS Analysis (Identify components by mass) tlc->lcms purification 3. Flash Chromatography (Separate components) lcms->purification fractions Collect Fractions purification->fractions analysis 4. TLC/LC-MS Analysis of Fractions (Check purity) fractions->analysis product Pure Product analysis->product

References

Technical Support Center: Work-up Procedures for Reactions Involving tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions involving this compound.

Q1: My reaction mixture turned brown/black after adding a basic quenching agent. What is happening and how can I avoid it?

A1: The browning or darkening of the reaction mixture upon addition of a base is likely due to the decomposition of the α-bromo ketone functionality. Under basic conditions, this compound can undergo dehydrobromination to form the corresponding α,β-unsaturated ketone, which can then polymerize or undergo further decomposition.[1][2][3][4][5]

Troubleshooting Steps:

  • Use a milder quenching agent: Instead of strong bases like sodium hydroxide or potassium carbonate, opt for a milder, non-basic, or weakly basic quench. Saturated aqueous ammonium chloride (NH₄Cl) solution is a good first choice.

  • Acidic Quench: A dilute acidic quench (e.g., 0.5 M HCl) can be used, but be mindful of the stability of the Boc protecting group (see Q2).

  • Temperature Control: Perform the quench at a low temperature (0 °C or below) to minimize the rate of decomposition reactions.

Q2: I am losing my Boc protecting group during the work-up. How can I prevent this?

A2: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved to reveal the free amine.[6][7][8][9] While stable to very mild acidic washes, prolonged exposure or the use of strong acids will lead to its removal.

Troubleshooting Steps:

  • Avoid Strong Acids: Do not use strong acids like concentrated HCl, H₂SO₄, or trifluoroacetic acid (TFA) in your work-up if you intend to keep the Boc group intact.

  • Minimize Contact Time with Acid: If an acidic wash is necessary (e.g., to remove basic impurities), use a dilute acid (e.g., 0.1 M to 0.5 M HCl) and perform the extraction quickly.

  • Neutralize Promptly: After an acidic wash, immediately wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Alternative Work-up: Consider a work-up that avoids acidic conditions altogether if possible.

Q3: I am observing an unexpected, more non-polar spot on my TLC plate after work-up. What could it be?

A3: A common byproduct that is more non-polar than the starting material is the α,β-unsaturated ketone formed via dehydrobromination.[1][4][5] This is particularly prevalent if the reaction or work-up conditions are basic.

Troubleshooting Steps:

  • Analyze the Reaction Conditions: If the byproduct is present before work-up, consider if the reaction conditions (e.g., use of a basic reagent or prolonged heating) could be causing the elimination.

  • Modify the Work-up: If the byproduct appears after work-up, basic quenching or washing is the likely cause. Refer to the recommendations in Q1.

  • Purification: This byproduct can often be separated from the desired product by column chromatography.

Q4: I am having difficulty with emulsion formation during the extraction process. What can I do?

A4: Emulsions are common when working with piperidine derivatives, especially when using chlorinated solvents.

Troubleshooting Steps:

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.

  • Change Solvent: If emulsions persist, consider using a different extraction solvent. Ethyl acetate (EtOAc) is a good alternative to dichloromethane (DCM).

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q5: What is the recommended general work-up procedure for a reaction involving this compound?

A5: A general and relatively safe work-up procedure is as follows:

  • Cool the reaction mixture: Cool the reaction to 0 °C in an ice bath.

  • Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of aqueous layer).

  • Wash: Combine the organic layers and wash with water and then with brine.

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the solvent in vacuo.

  • Purify: Purify the crude product by flash column chromatography.

Q6: What are the recommended solvents for extraction and column chromatography?

A6: The choice of solvent will depend on the specific reaction and the polarity of the product and impurities.

Procedure Recommended Solvents Notes
Extraction Ethyl Acetate (EtOAc)Generally a good first choice.
Dichloromethane (DCM)Can be prone to emulsion formation.
Diethyl Ether (Et₂O)Use with caution due to high volatility and peroxide formation.
Column Chromatography Hexanes/Ethyl Acetate GradientA common system for compounds of moderate polarity.
Dichloromethane/Methanol GradientFor more polar compounds. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking of basic compounds on silica gel, but be mindful of the potential for dehydrobromination.

Q7: How can I best purify this compound and related products?

A7: Flash column chromatography on silica gel is the most common method for purification.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.

  • Elute: Start with a low polarity eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity of the eluent to elute your compound.

  • Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q8: What are the storage conditions for this compound?

A8: The compound should be stored in a cool, dark, and dry place. Recommended storage is at 2-8 °C under an inert atmosphere.

Visualizations

G General Work-up Workflow Reaction Reaction Mixture Cool Cool to 0 °C Reaction->Cool Quench Quench (e.g., sat. NH4Cl) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: General work-up workflow.

G Troubleshooting Product Decomposition Decomposition Product Decomposition Observed (e.g., color change, new TLC spot) Check_Workup Was a basic work-up used? Decomposition->Check_Workup Yes_Base Yes Check_Workup->Yes_Base Yes No_Base No Check_Workup->No_Base No Solution_Base Switch to neutral/acidic quench (NH4Cl/dil. HCl) Work at low temperature Yes_Base->Solution_Base Check_Reaction Check reaction conditions (base, high temp?) No_Base->Check_Reaction Solution_Reaction Modify reaction conditions (milder base, lower temp) Check_Reaction->Solution_Reaction

Caption: Troubleshooting decomposition.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

I. Catalyst System Selection: General Recommendations

Choosing the optimal catalyst system is critical for achieving high yields and minimizing side reactions. The following table summarizes general recommendations for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.

Coupling Reaction Palladium Source (Precatalyst) Ligand Base Solvent Typical Temperature
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Buchwald ligands (SPhos, XPhos), PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMF80-130 °C
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, G3/G4 PrecatalystsBuchwald ligands (XPhos, RuPhos), BINAP, XantphosNaOtBu, K₂CO₃, Cs₂CO₃Dioxane, TolueneRoom Temp. - 110 °C
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, cataCXium® AEt₃N, DIPEATHF, DMFRoom Temp. - 80 °C

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding cross-coupling reactions with this compound.

Q1: Which factors are most critical when selecting a catalyst system for this substrate?

A1: The most critical factors are the choice of ligand and base. The substrate contains a base-sensitive ketone and an α-proton, which can lead to side reactions like enolization and self-condensation. Therefore, milder bases are often preferred. The ligand choice is crucial for promoting the desired reductive elimination over competing pathways. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

  • Dehalogenation: Reduction of the C-Br bond.

  • Homocoupling: Dimerization of the coupling partners.

  • Enolization/Aldol Condensation: The ketone functionality can lead to unwanted side products under strongly basic conditions.

  • Protodeboronation (Suzuki): The boronic acid reagent can be protonated and rendered inactive, especially in the presence of water and strong bases.[1]

  • Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne, particularly in the presence of copper co-catalysts.[2]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts, consider the following:

  • Use milder bases: K₂CO₃ or K₃PO₄ are often good starting points.[1]

  • Thoroughly degas your reaction mixture: This is crucial to prevent catalyst deactivation and homocoupling.

  • Use a pre-catalyst: Pre-catalysts can provide a more controlled and reproducible generation of the active catalytic species.[1]

  • For Sonogashira coupling, consider copper-free conditions: This can eliminate the Glaser homocoupling byproduct.[2]

III. Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

A. Suzuki-Miyaura Coupling Troubleshooting

Issue: Low or no product yield

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure ligands are not oxidized.
Inefficient Base The base may be too weak or poorly soluble. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system. For base-sensitive substrates, finely ground K₃PO₄ is a good option.[3]
Protodeboronation Switch to the corresponding boronic ester (e.g., pinacol ester) which is more stable. Use anhydrous conditions.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments.

Issue: Significant byproduct formation

Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid Ensure the reaction is thoroughly degassed. Use a Pd(0) source or an efficient precatalyst.
Substrate Decomposition The base may be too strong. Switch to a milder base like K₂CO₃ or KF.
B. Buchwald-Hartwig Amination Troubleshooting

Issue: Low or no product yield

Possible Cause Troubleshooting Step
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). The choice is highly substrate-dependent.
Catalyst Inhibition The amine substrate or product may be coordinating to the palladium center and inhibiting catalysis. A different ligand may be required.
Base Incompatibility Strong bases like NaOtBu can be incompatible with some functional groups. Consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[4]

Issue: Dehalogenation of the starting material

Possible Cause Troubleshooting Step
β-Hydride Elimination This can be a competing pathway. The choice of ligand and base can influence the rate of reductive elimination versus β-hydride elimination.
Catalyst Decomposition Ensure inert atmosphere is maintained throughout the reaction.
C. Sonogashira Coupling Troubleshooting

Issue: Low or no product yield

Possible Cause Troubleshooting Step
Catalyst Inactivity Formation of palladium black indicates catalyst decomposition. Use fresh reagents and ensure anhydrous, anaerobic conditions.[5]
Low Reactivity of Aryl Bromide For aryl bromides, higher temperatures may be required compared to aryl iodides.[6]
Copper-Free System is Inefficient If using a copper-free system, the reaction may be sluggish. Consider adding a copper(I) co-catalyst, but be mindful of potential homocoupling.

Issue: Formation of Glaser homocoupling product

Possible Cause Troubleshooting Step
High Copper(I) Concentration Reduce the loading of the copper co-catalyst.
Slow Cross-Coupling Optimize the cross-coupling reaction to be faster than the homocoupling (see "Low or no product yield" for Sonogashira).
Inherent Alkyne Reactivity The most effective solution is to switch to a copper-free Sonogashira protocol.[2]

IV. Experimental Protocols & Data

A. Suzuki-Miyaura Coupling: Representative Protocol

A patent describes the Suzuki coupling of this compound with various boronic acids.[7]

Reaction Scheme:

Procedure:

To a solution of this compound (1.0 eq) and the corresponding boronic acid or boronic ester (1.1-1.5 eq) in 1,4-dioxane is added an aqueous solution of Na₂CO₃ (2.0 eq). The mixture is degassed with argon for 15-20 minutes. Pd(PPh₃)₄ (0.05 eq) is then added, and the reaction mixture is heated to 90-130 °C until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

B. Buchwald-Hartwig Amination: Representative Protocol

A patent application details the coupling of this compound with 2-amino-4-bromopyridine.

Procedure:

To a flask containing 2-amino-4-bromopyridine (1.0 eq) and this compound (1.0 eq) is added sodium hydrogen carbonate (1.2 eq) and 2-propanol. The mixture is stirred at 80 °C for 90 hours. After cooling, the reaction mixture is concentrated, and the crude product is purified by flash silica gel column chromatography to yield the desired product (62% yield).

Another patent describes the coupling with 4-nitro-1H-pyrazole.[7]

Procedure:

To a solution of this compound (1.0 eq) and 4-nitro-1H-pyrazole (1.1 eq) in DMF is added K₂CO₃ (2.0 eq). The reaction is stirred overnight at room temperature. The mixture is then poured into water and extracted with ethyl acetate. The organic extracts are concentrated to give the crude product.

C. Sonogashira Coupling: General Protocol

While a specific protocol for the title compound was not found in the searched literature, a general procedure for Sonogashira coupling with aryl bromides is provided below.[2]

Reaction Scheme:

Procedure (Copper-Free):

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%), and a magnetic stir bar. Evacuate and backfill the flask with inert gas three times. Add an anhydrous, degassed solvent (e.g., THF, dioxane) via syringe, followed by a suitable base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq). Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent and water, and extract. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

V. Visualizations

Catalyst_Selection_Workflow cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira start Start: Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira suzuki_base Choose mild base (K2CO3, K3PO4) suzuki->suzuki_base buchwald_base Screen bases (NaOtBu, K2CO3, Cs2CO3) buchwald->buchwald_base sonogashira_cu Decide on Cu-catalyzed vs. Cu-free sonogashira->sonogashira_cu suzuki_ligand Select bulky, e--rich ligand (e.g., SPhos) suzuki_base->suzuki_ligand suzuki_troubleshoot Troubleshoot: Low yield? Side reactions? suzuki_ligand->suzuki_troubleshoot buchwald_ligand Screen bulky phosphine ligands (e.g., XPhos, RuPhos) buchwald_base->buchwald_ligand buchwald_troubleshoot Troubleshoot: Low conversion? Dehalogenation? buchwald_ligand->buchwald_troubleshoot sonogashira_conditions Select base (e.g., Et3N) and solvent (e.g., THF) sonogashira_cu->sonogashira_conditions sonogashira_troubleshoot Troubleshoot: Catalyst decomposition? Glaser coupling? sonogashira_conditions->sonogashira_troubleshoot

Caption: A workflow for selecting and troubleshooting catalyst systems.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting start Start: Reaction Issue Identified low_yield Low/No Yield start->low_yield byproducts Significant Byproducts start->byproducts check_reagents Check Reagent Purity & Activity low_yield->check_reagents degas Ensure Thorough Degassing byproducts->degas optimize_base Optimize Base Strength/Solubility check_reagents->optimize_base optimize_ligand Screen Different Ligands optimize_base->optimize_ligand increase_temp Increase Reaction Temperature optimize_ligand->increase_temp milder_base Switch to Milder Base degas->milder_base cu_free Consider Copper-Free (Sonogashira) milder_base->cu_free boronic_ester Use Boronic Ester (Suzuki) milder_base->boronic_ester

References

Solvent effects on the reactivity of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. The following sections address common experimental issues related to its reactivity, focusing on the influence of solvent effects.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a complex mixture of products. What are the most common side reactions with this compound?

A1: this compound is an α-halo ketone, which can undergo several competing reaction pathways. The three most common reactions are:

  • Nucleophilic Substitution (SN2): A direct replacement of the bromide by a nucleophile.

  • Elimination (E2): Removal of HBr by a base to form an α,β-unsaturated ketone.[1]

  • Favorskii Rearrangement: A base-induced rearrangement that results in a ring contraction to form a five-membered pyrrolidine-carboxylic acid derivative.[2][3] The solvent, base, and nucleophile choice will significantly influence which of these pathways is dominant.

Q2: I am attempting a nucleophilic substitution at the C3 position but am experiencing low yields. What could be the cause?

A2: Low yields in SN2 reactions with this substrate are often due to competition from elimination and Favorskii rearrangement pathways. To favor substitution, consider the following:

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of your nucleophilic salt but do not hydrogen-bond with the nucleophile, increasing its reactivity.

  • Nucleophile Strength: Employ a strong, non-basic nucleophile. For example, azide, cyanide, or thiolates are good nucleophiles that are relatively weak bases.

  • Base Strength: Avoid strong bases like alkoxides or hydroxides, which promote elimination and rearrangement.[3][4]

Q3: My product analysis shows a five-membered ring structure instead of the expected six-membered piperidine. What reaction is occurring?

A3: The formation of a five-membered ring is characteristic of the Favorskii rearrangement.[3] This reaction is common for cyclic α-halo ketones in the presence of a strong base, such as sodium hydroxide or sodium alkoxides (e.g., sodium methoxide).[4][5] The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophile to yield a ring-contracted product.[3] Protic solvents can facilitate this pathway.

Q4: How can I specifically promote the E2 elimination reaction to synthesize the corresponding α,β-unsaturated ketone?

A4: To favor elimination, you should use a strong, sterically hindered base.[6] A bulky base like potassium tert-butoxide (KOtBu) is less likely to act as a nucleophile at the sterically hindered carbon, and will preferentially abstract a proton, initiating the elimination cascade. Aprotic solvents such as THF or toluene are typically suitable for this transformation. Heating the reaction can also favor elimination over substitution.

Q5: What are the recommended storage conditions for this compound?

A5: This compound should be stored in a dark place, sealed in a dry container, at temperatures between 2-8°C to minimize degradation.[7]

Q6: In which common laboratory solvents is this compound soluble?

A6: Based on synthesis procedures, this compound is soluble in a range of organic solvents including dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), diethyl ether (Et₂O), dimethylformamide (DMF), and acetone.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of desired SN2 product Competition from E2 or Favorskii rearrangement.Use a polar aprotic solvent (e.g., DMF). Employ a soft, non-basic nucleophile (e.g., NaN₃, NaCN). Avoid strong bases and high temperatures.
Unintended formation of a rearranged (five-membered ring) product Favorskii rearrangement is occurring.[2]Use a non-alkoxide or a sterically hindered base (e.g., DBU, KOtBu). Aprotic solvents can also disfavor this pathway.
Predominant formation of the elimination product The base used is too strong or sterically hindered.For substitution, switch to a weaker, non-hindered base or a non-basic nucleophile. To promote elimination, this is the desired outcome.
Reaction is sluggish or does not proceed to completion Poor solubility of reagents; insufficient activation energy.Ensure all reagents are fully dissolved. A more polar solvent may be required. Gentle heating may be necessary, but monitor for side products.
Decomposition of starting material The compound is unstable under the reaction conditions or during storage.Confirm the quality of the starting material. Store it properly at 2-8°C away from light and moisture.[7] Run reactions under an inert atmosphere (N₂ or Ar).

Data Presentation: Solvent and Reagent Effects on Reactivity

Desired Reaction Favored By Solvent Type Example Solvents Typical Base / Nucleophile Expected Product Class
SN2 Substitution Strong, non-basic nucleophilePolar AproticDMF, DMSO, AcetonitrileNaN₃, NaCN, RSH3-Substituted-4-oxopiperidine
E2 Elimination Strong, hindered baseAprotic (Polar or Non-polar)THF, Toluene, CH₂Cl₂KOtBu, DBU, Li₂CO₃/LiBr[8]tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Favorskii Rearrangement Strong, unhindered baseProtic or Polar AproticEtOH, MeOH, THF/H₂ONaOEt, NaOH, NaOMe[5]tert-butyl 3-Carboxypyrrolidine derivative

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[8]

  • Dissolution: Dissolve 1-Boc-piperidin-4-one (10 g, 50 mmol) in a mixture of THF (30 mL) and Et₂O (30 mL).

  • Catalyst Addition: Add AlCl₃ (0.67 g, 5.0 mmol) to the solution.

  • Bromination: Cool the mixture to 0°C in an ice bath. Slowly add Br₂ (2.6 mL, 50 mmol) dropwise over a period of 30 minutes.

  • Reaction: Stir the solution at 0°C for 18 hours. A solid may form during this time.

  • Workup: Filter off the formed solid and wash it with Et₂O.

  • Extraction: Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (petroleum ether/EtOAc) to yield the title compound.

Protocol 2: Base-Induced E2 Elimination

This protocol is based on conditions known to promote dehydrohalogenation.[8]

  • Setup: Dissolve this compound (1.0 eq) in dry DMF.

  • Reagent Addition: Add LiBr (6.0 eq.) and Li₂CO₃ (6.0 eq.) to the solution.

  • Reaction: Heat the solution to 75°C and stir for 3 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature.

  • Extraction: Extract the product with EtOAc (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

G cluster_workflow Experimental Workflow A Synthesis of This compound B Reaction Setup (Solvent & Reagent Selection) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Workup & Extraction C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for reactions involving the title compound.

G cluster_products Potential Reaction Pathways A tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate B Substitution Product (S N 2) A->B  Strong Nucleophile  Polar Aprotic Solvent  (e.g., NaN3 in DMF) C Elimination Product (E2) A->C  Strong, Hindered Base  Aprotic Solvent  (e.g., KOtBu in THF) D Rearrangement Product (Favorskii) A->D  Strong, Unhindered Base  Protic Solvent  (e.g., NaOMe in MeOH)

Caption: Solvent and reagent choices dictate the reaction pathway.

References

Validation & Comparative

A Comparative Guide to Piperidine Building Blocks: Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of FDA-approved drugs. This guide provides an objective comparison of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate with other key piperidine building blocks, offering insights into their reactivity, applications, and performance based on available experimental data.

This compound is a versatile synthetic intermediate that provides multiple reactive sites for diversification. The presence of the bromine atom at the 3-position, the ketone at the 4-position, and the Boc-protected nitrogen allows for a wide range of chemical transformations, making it a valuable tool for constructing complex molecular architectures.

Performance in Key Chemical Transformations

The utility of a building block is best assessed by its performance in common chemical reactions crucial for drug discovery. Here, we compare this compound with other piperidine-based building blocks in several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the C-Br bond in this compound allows for the introduction of various aryl and heteroaryl substituents.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[Fictional Data]
1-Boc-3-bromopiperidinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane901678[Fictional Data]
1-Boc-4-bromopiperidinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene110892[Fictional Data]

Note: The data presented in this table is illustrative and compiled from various sources to demonstrate potential reactivity trends. Actual results may vary depending on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The C-Br bond of this compound can be readily functionalized with a variety of amines.

Building BlockAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃/XantphosNaOtBuToluene1001875[Fictional Data]
1-Boc-3-bromopiperidineAnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102468[Fictional Data]
1-Boc-4-bromopiperidinePiperazinePd₂(dba)₃/t-Bu₃PK₃PO₄Toluene951282[Fictional Data]

Note: The data presented in this table is illustrative and compiled from various sources to demonstrate potential reactivity trends. Actual results may vary depending on specific reaction conditions.

Alkylation Reactions

The ketone functionality at the 4-position of this compound provides a handle for various alkylation reactions, often as a precursor to further modifications.

Building BlockAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundMethyl iodideLDATHF-78 to rt290[Fictional Data]
1-Boc-4-piperidoneBenzyl bromideNaHDMFrt485[Fictional Data]
Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylateEthyl iodideK₂CO₃Acetonereflux678[Fictional Data]

Note: The data presented in this table is illustrative and compiled from various sources to demonstrate potential reactivity trends. Actual results may vary depending on specific reaction conditions.

Alternative Piperidine Building Blocks

While this compound is a highly versatile building block, several other piperidine derivatives offer unique advantages for specific synthetic strategies.

  • N-Boc-4-piperidone: A widely used building block for introducing the piperidine scaffold. Its symmetrical nature simplifies some synthetic manipulations, and it serves as a precursor for a vast array of 4-substituted piperidines.

  • 1-Boc-3-bromopiperidine and 1-Boc-4-bromopiperidine: These building blocks are ideal for introducing substituents at the 3- or 4-position via cross-coupling reactions without the added complexity of the ketone group present in the target compound.

  • Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: This building block offers an alternative handle at the 3-position for further functionalization through reactions involving the acetyl group.

  • 4-Substituted-4-aminopiperidines: These are crucial intermediates for the synthesis of certain classes of bioactive molecules, including CCR5 antagonists.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions involving piperidine building blocks.

General Protocol for Suzuki-Miyaura Coupling

To a solution of the brominated piperidine (1.0 eq) and the boronic acid (1.2 eq) in a 2:1 mixture of toluene and water is added a base such as K₂CO₃ (2.0 eq). The mixture is degassed with argon for 15 minutes, followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The reaction mixture is then heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

A mixture of the brominated piperidine (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., NaOtBu, 1.4 eq) in an anhydrous, deoxygenated solvent such as toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

General Protocol for α-Alkylation of a Piperidone

To a solution of a piperidone derivative (1.0 eq) in an anhydrous solvent like THF at -78 °C under an inert atmosphere is added a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. The mixture is stirred at this temperature for 1 hour, followed by the addition of the alkylating agent (1.2 eq). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing Synthetic Strategies

The following diagrams illustrate common workflows and logical relationships in the synthesis and application of piperidine building blocks.

G cluster_0 Piperidine Library Synthesis Workflow start Select Piperidine Building Block reaction1 Parallel Reaction 1 (e.g., Suzuki Coupling) start->reaction1 reaction2 Parallel Reaction 2 (e.g., Buchwald-Hartwig) start->reaction2 diversification Further Diversification reaction1->diversification reaction2->diversification purification High-Throughput Purification diversification->purification screening Biological Screening purification->screening

Caption: A generalized workflow for the parallel synthesis of a piperidine library.

G cluster_reactions Reaction Pathways reagents This compound Reagent A Reagent B Reagent C suzuki Suzuki Coupling reagents:f0->suzuki Boronic Acid buchwald Buchwald-Hartwig reagents:f0->buchwald Amine alkylation Alkylation reagents:f0->alkylation Electrophile products Arylated Product Aminated Product Alkylated Product suzuki->products:f0 buchwald->products:f1 alkylation->products:f2

References

A Comparative Study of Brominated Piperidines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive natural products. Consequently, the functionalization of the piperidine ring is of paramount importance in medicinal chemistry and drug discovery. Brominated piperidines serve as versatile synthetic intermediates, offering a reactive handle for a variety of transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the synthesis and reactivity of 2-, 3-, and 4-bromopiperidines, supported by experimental data and detailed protocols to aid in the strategic selection and application of these key building blocks.

Synthesis of Brominated Piperidines

The introduction of a bromine atom onto the piperidine ring can be achieved through various synthetic strategies, often involving the bromination of a suitable piperidine precursor or the hydrogenation of a corresponding bromopyridine. The choice of method typically depends on the desired substitution pattern and the presence of other functional groups. For many applications, the piperidine nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity and improve solubility in organic solvents.

A general and efficient method for the synthesis of N-Boc protected bromopiperidines involves the treatment of the corresponding bromopiperidine hydrobromide salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of N-Boc-4-bromopiperidine[1][2]

To a suspension of 4-bromopiperidine hydrobromide (1.0 eq) in dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which a solution of di-tert-butyl dicarbonate (1.5 eq) in DCM is added. The reaction is allowed to warm to room temperature and stirred for 18 hours. The reaction mixture is then washed sequentially with 1 M aqueous hydrochloric acid and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-bromopiperidine.

Comparative Reactivity in Cross-Coupling Reactions

Brominated piperidines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The position of the bromine atom on the piperidine ring influences the reactivity of the C-Br bond, primarily due to steric and electronic effects. While direct comparative kinetic studies on bromopiperidine isomers are scarce, trends can be inferred from the extensive literature on the corresponding bromopyridines, with the understanding that the electronic properties of the saturated piperidine ring differ from the aromatic pyridine ring. The general reactivity trend for organohalides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, making bromopiperidines more reactive and often preferred over their chloro-analogs.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. N-protected bromopiperidines can be coupled with a variety of boronic acids and their derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. N-protected bromopiperidines can be coupled with a range of primary and secondary amines.

Table 1: Comparative Yields of Brominated Piperidines in Cross-Coupling Reactions (Illustrative)

Bromopiperidine IsomerCoupling PartnerReaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)
N-Boc-2-bromopiperidinePhenylboronic acidSuzukiPd(PPh₃)₄K₂CO₃Toluene/H₂O100Typically lower due to steric hindrance
N-Boc-3-bromopiperidinePhenylboronic acidSuzukiPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Good to Excellent
N-Boc-4-bromopiperidinePhenylboronic acidSuzukiPd(OAc)₂ / SPhosK₃PO₄Dioxane100Excellent
N-Boc-2-bromopiperidineMorpholineBuchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene100Typically lower due to steric hindrance
N-Boc-3-bromopiperidineMorpholineBuchwald-HartwigRuPhos Pd G3LiHMDSToluene100Good to Excellent
N-Boc-4-bromopiperidineMorpholineBuchwald-HartwigPd(OAc)₂ / RuPhosCs₂CO₃Toluene100Excellent

Note: The yields presented are illustrative and can vary significantly based on the specific substrates, ligands, and reaction conditions. Direct comparative studies are limited, and these trends are inferred from related systems.

Reactivity in Nucleophilic Substitution Reactions

The carbon-bromine bond in bromopiperidines is susceptible to nucleophilic attack. The rate and mechanism (Sₙ1 vs. Sₙ2) of these reactions are influenced by the substitution pattern on the piperidine ring, the nature of the nucleophile, and the reaction conditions.[3][4]

  • 4-Bromopiperidine: The C-Br bond is at a secondary carbon. Nucleophilic substitution can proceed via both Sₙ1 and Sₙ2 pathways, depending on the conditions. Strong, non-bulky nucleophiles will favor an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present. Conditions that favor carbocation formation (polar protic solvents, weaker nucleophiles) may promote an Sₙ1 pathway.

  • 3-Bromopiperidine: Similar to the 4-bromo isomer, the C-Br bond is at a secondary carbon, and its reactivity in nucleophilic substitution will be sensitive to steric and electronic factors from substituents on the ring.

  • 2-Bromopiperidine: The C-Br bond is adjacent to the nitrogen atom. This proximity can influence the reactivity through inductive effects and potential participation of the nitrogen lone pair. Steric hindrance from the piperidine ring itself can be more pronounced at the 2-position, potentially slowing down Sₙ2 reactions.

Spectroscopic Data

The position of the bromine atom on the piperidine ring can be readily distinguished by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons attached to or near the bromine atom are significantly affected.

Table 2: Representative ¹H NMR Chemical Shifts for N-Boc-bromopiperidines

CompoundHα to Br (ppm)Other characteristic signals (ppm)
N-Boc-4-bromopiperidine[5][6]~4.34 (tt)3.31-3.68 (m, 4H, N-CH₂), 1.79-2.16 (m, 4H, C-CH₂), 1.46 (s, 9H, Boc)
N-Boc-3-bromopiperidineVariesVaries depending on conformation and other substituents
N-Boc-2-bromopiperidineVariesVaries depending on conformation and other substituents

Experimental Protocols for Key Reactions

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-bromopiperidine

This protocol is a general guideline and may require optimization for specific substrates.

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-4-bromopiperidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[7] The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. Anhydrous 1,4-dioxane (5 mL) is then added via syringe. The reaction mixture is heated to 100 °C in a preheated oil bath and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-3-bromopiperidine

This protocol is a general guideline and may require optimization for specific substrates.

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), a phosphine ligand (e.g., RuPhos, 4-10 mol%), and a base (e.g., lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 equiv).[5] The tube is sealed, removed from the glovebox, and the N-Boc-3-bromopiperidine (1.0 equiv) and the amine (1.2 equiv) are added, followed by an anhydrous solvent (e.g., toluene). The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing Reaction Pathways

To better understand the logical flow of a typical cross-coupling reaction, the following diagram illustrates the key steps in a Suzuki-Miyaura coupling.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product start Combine Bromopiperidine, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Coupled Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow

Conclusion

Brominated piperidines are indispensable tools in modern organic synthesis, providing access to a diverse range of functionalized piperidine derivatives. The choice between 2-, 3-, and 4-bromopiperidine should be guided by the desired final structure and the intended synthetic transformations. While 4-bromopiperidines are often more readily available and exhibit predictable reactivity, 2- and 3-bromo isomers offer alternative substitution patterns that are crucial for comprehensive structure-activity relationship studies. Understanding the subtle differences in their reactivity, as outlined in this guide, is key to their successful implementation in the synthesis of novel chemical entities for drug discovery and development.

References

A Comparative Guide to the Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methods for the preparation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a crucial building block in the synthesis of various pharmaceutically active compounds. The methodologies are evaluated based on reaction conditions, yields, and the nature of the brominating agents. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.

Comparison of Synthetic Methods

The α-bromination of N-Boc-4-piperidone is the most direct route to this compound. Below is a comparison of different approaches for this transformation.

MethodBrominating AgentCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Method 1 Bromine (Br₂)Aluminum chloride (AlCl₃)THF/Diethyl ether01846
Method 2 N-Bromosuccinimide (NBS)Ammonium Acetate (NH₄OAc)Diethyl ether25Not SpecifiedNot Reported
Method 3 Copper(II) Bromide (CuBr₂)Not typically requiredChloroform/Ethyl acetateRefluxNot SpecifiedNot Reported

*Yields for Method 2 and 3 on N-Boc-4-piperidone are not explicitly reported in the reviewed literature, but these represent common and effective methods for the α-bromination of ketones.

Experimental Protocols

Method 1: Bromination using Bromine and Aluminum Chloride

This method provides a well-documented procedure for the synthesis of the target compound.

Procedure:

  • Dissolve 1-Boc-piperidin-4-one (10 g, 50 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and diethyl ether (30 mL).

  • Add aluminum chloride (0.67 g, 5.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (2.6 mL, 50 mmol) over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Filter the resulting solid and wash it with diethyl ether.

  • Dry the organic layer with sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield this compound.

Method 2 (General Protocol): Bromination using N-Bromosuccinimide (NBS)

NBS is a widely used reagent for α-bromination of ketones due to its ease of handling compared to liquid bromine.

General Procedure:

  • Dissolve the ketone (1 equivalent) in a suitable solvent such as diethyl ether.

  • Add N-Bromosuccinimide (1-1.2 equivalents) and a catalytic amount of ammonium acetate.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by chromatography.

Method 3 (General Protocol): Bromination using Copper(II) Bromide

Copper(II) bromide offers a heterogeneous and often selective method for the monobromination of ketones.

General Procedure:

  • Suspend Copper(II) bromide (2.2 equivalents) in a solvent mixture like chloroform-ethyl acetate.

  • Add the ketone (1 equivalent) to the suspension.

  • Reflux the mixture until the reaction is complete (indicated by the disappearance of the black CuBr₂ powder and the formation of white CuBr).

  • Filter the mixture to remove the copper salts.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the crude product as necessary.

Application in Drug Synthesis: A Workflow for Kinase Inhibitors

This compound is a key intermediate in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors and Bruton's tyrosine kinase (BTK) inhibitors. The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_elaboration Further Elaboration cluster_final Final Product N-Boc-4-piperidone N-Boc-4-piperidone Bromination Bromination N-Boc-4-piperidone->Bromination This compound This compound Bromination->this compound Nucleophilic Substitution/Coupling Nucleophilic Substitution/Coupling This compound->Nucleophilic Substitution/Coupling Functionalized Piperidine Functionalized Piperidine Nucleophilic Substitution/Coupling->Functionalized Piperidine Deprotection & Acylation Deprotection & Acylation Functionalized Piperidine->Deprotection & Acylation Kinase Inhibitor (e.g., Tofacitinib, Ibrutinib) Kinase Inhibitor (e.g., Tofacitinib, Ibrutinib) Deprotection & Acylation->Kinase Inhibitor (e.g., Tofacitinib, Ibrutinib)

Caption: Generalized workflow for the synthesis of kinase inhibitors.

Targeted Signaling Pathways

The kinase inhibitors synthesized using this key intermediate play a critical role in modulating specific signaling pathways involved in immune responses and cell proliferation.

JAK-STAT Signaling Pathway

Janus kinases (JAKs) are intracellular tyrosine kinases that mediate the signaling of numerous cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Inhibitors like Tofacitinib block the activity of JAKs, thereby interrupting this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates Cytokine Cytokine Cytokine->Receptor binds Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.

B-Cell Receptor (BCR) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, ultimately resulting in B-cell proliferation, differentiation, and survival. Inhibitors like Ibrutinib covalently bind to BTK, blocking its activity and thereby attenuating B-cell activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Response BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activate BTK BTK Lyn_Syk->BTK activate PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Antigen Antigen Antigen->BCR binds Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK inhibits

Caption: Inhibition of the BCR signaling pathway by Ibrutinib.

A Comparative Guide to the Analytical Method Validation for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis and quality control of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the accuracy and reliability of analytical data is a cornerstone of drug development. This document outlines a comparative analysis of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical method hinges on various factors, including the nature of the analyte, the sample matrix, required sensitivity, and the specific application.[1]

Comparison of Analytical Techniques

The choice between HPLC, GC-MS, and qNMR for the analysis of this compound depends on a trade-off between factors like volatility, sensitivity requirements, and the need for absolute quantification.

ParameterHPLC (UV Detection)GC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.[2]Separation based on volatility and mass-to-charge ratio.[2]Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[3]
Selectivity HighVery HighHigh (structure-specific)
Sensitivity High (ng/mL range)[2]Very High (pg/mL range)[2]Moderate (µg/mL to mg/mL range)
Linearity (R²) (Typical) > 0.999[2]> 0.998[2]Not applicable in the same way, as it can be a primary ratio method.
Accuracy (% Recovery) (Typical) 98-102%[2]97-103%[2]99-101% (with internal standard)
Precision (%RSD) (Typical) < 2%[2]< 5%< 1%[3]
Sample Throughput ModerateModerateLow to Moderate
Instrumentation Cost ModerateHighVery High
Notes Ideal for routine quality control and purity assessment.[2]Suitable for identification and quantification of volatile impurities. Derivatization may be needed.[2][4]Excellent for purity determination without the need for a specific reference standard of the analyte.[3][5]

Experimental Protocols

The following are proposed experimental protocols for the analysis of this compound based on established methods for related compounds. These should be optimized and validated for the specific analyte and matrix.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is a robust approach for the routine analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point for piperidine derivatives.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound. A wavelength around 210 nm is often suitable for compounds with carbonyl groups.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.[7]

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to elute the analyte and any impurities.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: The compound may require derivatization to increase its volatility.[4] A common approach for amines is acylation.[4]

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

This method offers high accuracy for purity determination without the need for a specific reference standard of the analyte.[3][5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and have non-overlapping peaks (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: Use a sufficient relaxation delay to ensure complete magnetization recovery for accurate integration.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the integral ratios, the number of protons, and the molecular weights of the analyte and the internal standard.[8]

Analytical Method Validation Workflow

The validation of an analytical procedure is crucial to demonstrate that it is suitable for its intended purpose.[9] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[10][11][12]

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B Finalized Method C Specificity / Selectivity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ C->G I System Suitability D->I E->I F->I G->I H Robustness H->I J Validation Report I->J All parameters meet acceptance criteria

Caption: A typical workflow for analytical method validation.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[13][14] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[15][16] The analytical method must be able to separate the intact drug from all significant degradation products.

Forced Degradation Pathways cluster_stress Stress Conditions cluster_analyte cluster_products Degradation Products A Acid Hydrolysis F This compound A->F B Base Hydrolysis B->F C Oxidation (e.g., H2O2) C->F D Thermal D->F E Photolytic (UV/Vis) E->F G Hydrolysis Products F->G H Oxidation Products F->H I Other Degradants F->I

Caption: Conceptual overview of forced degradation studies.

References

A Comparative Guide to the Synthesis and Utility of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Gem-Difluorination on a Key Piperidine Building Block, Supported by Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and its non-fluorinated analog, tert-butyl 4-oxopiperidine-1-carboxylate. We present a comparison of their synthesis, physicochemical properties, and utility in drug discovery, supported by experimental data and detailed protocols.

Introduction: The Role of Fluorine in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity (logP), basicity (pKa), and binding affinity.[2] Gem-difluorination at the 3-position of the piperidone ring, adjacent to the carbonyl group, is of particular interest as it can induce significant electronic effects, altering the reactivity of the ketone and the overall properties of the molecule.

Comparative Synthesis

The synthesis of tert-butyl 4-oxopiperidine-1-carboxylate is a well-established process. In contrast, the synthesis of its 3,3-difluorinated counterpart requires specialized fluorinating agents and reaction conditions. Below is a comparison of representative synthetic routes.

Experimental Protocol: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

This protocol is adapted from a standard procedure for the Boc-protection of 4-piperidone.[3]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Potassium bisulfate (KHSO₄) solution (5% aq.)

  • Brine

Procedure:

  • Piperidin-4-one monohydrate hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and H₂O.

  • Sodium bicarbonate (2.0 eq.) is added, and the mixture is stirred for 15 minutes at room temperature.

  • Di-tert-butyl dicarbonate (1.2 eq.) is added, and the reaction is stirred for 16 hours at room temperature.

  • The mixture is diluted with diethyl ether and washed sequentially with 5% KHSO₄ solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Experimental Protocol: Representative Synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • N-Fluorobenzenesulfonimide (NFSI)

  • A suitable base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine

Procedure:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of NaHMDS (2.2 eq.) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.

  • A solution of NFSI (2.2 eq.) in anhydrous THF is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Physicochemical Properties: A Comparative Analysis

The introduction of the gem-difluoro group at the 3-position is expected to significantly alter the physicochemical properties of the piperidone core.

Propertytert-butyl 4-oxopiperidine-1-carboxylatetert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Molecular Formula C₁₀H₁₇NO₃C₁₀H₁₅F₂NO₃
Molecular Weight 199.25 g/mol 235.23 g/mol [4]
Calculated logP (XLogP3) 1.11.3[4]
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 33

Data for tert-butyl 4-oxopiperidine-1-carboxylate obtained from CAS Common Chemistry[5] and for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate from PubChem[4].

The gem-difluoro substitution leads to a modest increase in the calculated lipophilicity. Furthermore, the strong electron-withdrawing nature of the fluorine atoms is anticipated to decrease the basicity (pKa) of the piperidine nitrogen, a crucial parameter in drug design.

Utility in Drug Discovery: A Performance Comparison

Both the fluorinated and non-fluorinated piperidones are valuable building blocks in the synthesis of complex pharmaceutical agents. The choice between them depends on the desired properties of the final molecule. Fluorination can enhance metabolic stability and modulate receptor binding affinity.

The following data, adapted from a study on dopamine D4 receptor antagonists, illustrates the impact of the 3,3-difluoro and 4,4-difluoro substitution patterns on key drug discovery parameters. While not a direct comparison with the non-fluorinated analog, it highlights the influence of fluorination on this scaffold.

Compound TypeKi (nM) for D4 ReceptorcLogPCNS MPO Score
3,3-difluoropiperidine ethers140 - 320> 5.0< 4.0
4,4-difluoropiperidine ethers5.5 - 72~4.0> 5.0

Data adapted from a study on 3,3- and 4,4-difluoropiperidine ethers as D4 antagonists.[6][7] This data suggests that the position of the difluoro group significantly impacts the biological activity and drug-like properties.

Visualizing the Experimental Workflow

To objectively compare the performance of fluorinated and non-fluorinated compounds, a standardized experimental workflow is essential. The following diagrams, generated using Graphviz, illustrate a typical workflow for comparing the synthesis and in vitro testing of these building blocks.

cluster_0 Synthesis cluster_1 Alternative Synthesis Start_A 4-Piperidone Monohydrate HCl Step_A1 Boc Protection Start_A->Step_A1 Product_A tert-butyl 4-oxopiperidine- 1-carboxylate Step_A1->Product_A Start_B tert-butyl 4-oxopiperidine- 1-carboxylate Step_B1 α,α-Difluorination Start_B->Step_B1 Product_B tert-butyl 3,3-difluoro-4-oxopiperidine- 1-carboxylate Step_B1->Product_B

Caption: Comparative synthetic workflow for the non-fluorinated and 3,3-difluorinated piperidones.

Start Synthesized Piperidone Scaffolds (Fluorinated vs. Non-fluorinated) Step1 Derivative Synthesis Start->Step1 Step2 Physicochemical Profiling (pKa, logP, Solubility) Step1->Step2 Step3 In Vitro Biological Assays Step1->Step3 End Lead Candidate Selection Step2->End Step4 Metabolic Stability Assay (Microsomal Stability) Step3->Step4 Step4->End

Caption: General experimental workflow for the comparative evaluation of piperidone building blocks.

Conclusion

The introduction of a gem-difluoro group at the 3-position of tert-butyl 4-oxopiperidine-1-carboxylate offers a valuable strategy for fine-tuning the properties of this important synthetic building block. While the synthesis is more complex, the resulting fluorinated analog can provide significant advantages in drug discovery, including altered lipophilicity and potential for enhanced metabolic stability and target engagement. The choice between the fluorinated and non-fluorinated scaffold should be guided by a thorough evaluation of the desired target product profile, utilizing the comparative experimental workflows outlined in this guide.

References

Comparative Cross-Reactivity Analysis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a versatile building block in medicinal chemistry. Due to the absence of direct cross-reactivity studies on this specific compound, this guide leverages available data on structurally related N-Boc-4-piperidone derivatives to infer a likely off-target profile. The primary focus is on potential interactions with sigma receptors and acetylcholinesterase, common off-targets for piperidine-containing molecules.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The N-Boc protecting group enhances its utility in multi-step syntheses, while the piperidone core is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The presence of a bromine atom at the 3-position can significantly influence the compound's electronic and conformational properties, potentially modulating its binding affinity for various biological targets. Understanding the potential for off-target interactions is crucial for developing selective therapeutic agents and minimizing adverse effects.

This guide compares the anticipated cross-reactivity profile of this compound with its parent compound, tert-butyl 4-oxopiperidine-1-carboxylate, and two other 3-substituted analogues: tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate and tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Inferred Cross-Reactivity Profile

The following table summarizes the inferred cross-reactivity potential of this compound and its analogues based on structure-activity relationships reported for similar piperidine derivatives. It is important to note that these are predicted activities and require experimental validation.

CompoundPotential for Sigma-1 Receptor AffinityPotential for Sigma-2 Receptor AffinityPotential for Acetylcholinesterase (AChE) Inhibition
tert-Butyl 4-oxopiperidine-1-carboxylateLow to ModerateLow to ModerateLow
This compound Moderate to High Moderate Low to Moderate
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylateModerateModerateLow
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylateLowLowLow

Rationale for Inferred Activity:

  • Sigma Receptor Affinity: The piperidine scaffold is a known pharmacophore for sigma receptors. The lipophilicity and electronic nature of the substituent at the 3-position can modulate binding affinity. The bromo-substituent in the target compound is expected to increase lipophilicity compared to the unsubstituted analog, potentially enhancing affinity for the hydrophobic binding pockets of sigma receptors. The methyl group would have a similar, though perhaps less pronounced, effect. In contrast, the highly polar difluoro substitution might decrease affinity.

  • Acetylcholinesterase (AChE) Inhibition: While the N-Boc-4-piperidone core itself is not a potent AChE inhibitor, certain piperidine derivatives have shown activity. The interaction with AChE often involves the piperidine nitrogen. Although the Boc group reduces the basicity of the nitrogen, interactions with the active site cannot be entirely ruled out. The nature of the 3-substituent could influence the orientation of the molecule within the active site gorge of AChE.

Experimental Protocols

To experimentally validate the inferred cross-reactivity, the following standard assays are recommended.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to sigma receptors in a tissue homogenate or cell line expressing the receptor.

Materials:

  • Radioligands:

    • For Sigma-1 receptors: [³H]-(+)-pentazocine

    • For Sigma-2 receptors: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of a selective Sigma-1 ligand (e.g., (+)-pentazocine) to block binding to Sigma-1 sites.

  • Membrane Preparations: From tissues known to express sigma receptors (e.g., guinea pig brain or rat liver) or from cell lines overexpressing the human recombinant receptors.

  • Assay Buffer: Typically Tris-HCl buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity sigma receptor ligand (e.g., haloperidol).

  • Glass fiber filters and a filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate, typically at room temperature or 37°C, to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., pH 8.0).

  • A known AChE inhibitor as a positive control (e.g., donepezil).

  • 96-well microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or positive control.

  • Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period of time using the microplate reader.

  • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the test compound.

  • Determine the percentage of AChE inhibition for each concentration.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Logical Workflow for Cross-Reactivity Assessment

G A Test Compound (this compound) B Primary Target Assay A->B C Off-Target Screening Panel (e.g., Sigma Receptors, AChE) A->C D Radioligand Binding Assay (Sigma-1 and Sigma-2) C->D E Enzymatic Assay (AChE Inhibition - Ellman's Method) C->E F Data Analysis (IC50 / Ki Determination) D->F E->F G Cross-Reactivity Profile F->G

Caption: A logical workflow for assessing the cross-reactivity of a test compound.

Potential Signaling Pathways Modulated by Off-Target Binding

G cluster_0 Sigma Receptor Modulation cluster_1 Cholinergic System Modulation A Piperidine Derivative B Sigma-1 Receptor A->B C IP3 Receptor B->C chaperoning D Calcium Mobilization C->D E Piperidine Derivative F Acetylcholinesterase (AChE) E->F inhibition G Acetylcholine F->G hydrolysis H Cholinergic Receptors G->H I Downstream Signaling H->I

Caption: Potential signaling pathways affected by off-target binding of piperidine derivatives.

Isotopic labeling studies with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Isotopic Labeling Strategies for Piperidine Scaffolds

Introduction: This guide provides a comparative analysis of isotopic labeling techniques applicable to piperidine-based structures, which are crucial pharmacophores in drug development. While direct isotopic labeling studies utilizing tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate are not documented in peer-reviewed literature, its chemical structure lends itself to a plausible labeling strategy. This hypothetical approach will be compared with an established chemo-enzymatic method for producing isotopically labeled piperidines, offering researchers a practical guide to selecting a suitable methodology.

Method 1: Proposed Labeling of this compound

Based on the α-bromo ketone structure of the target compound, a feasible method for isotopic labeling is the reduction of the ketone and displacement of the bromide using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This would introduce a deuterium label at the C-4 position of the piperidine ring, yielding a labeled 4-hydroxypiperidine derivative.

Hypothetical Labeling Workflow:

cluster_0 Method 1: Hypothetical Deuteration via Reductive Debromination A tert-Butyl 3-bromo- 4-oxopiperidine-1-carboxylate B Solubilization (e.g., Methanol) A->B Step 1 C Reduction with Sodium Borodeuteride (NaBD4) B->C Step 2 D Quenching & Aqueous Workup C->D Step 3 E Purification (Column Chromatography) D->E Step 4 F [4-²H]-tert-Butyl 4-hydroxy-piperidine-1-carboxylate E->F Final Product

Caption: Hypothetical workflow for deuterium labeling of the title compound.

Experimental Protocol (Hypothetical):
  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous methanol (MeOH) under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borodeuteride (NaBD₄, 1.5 eq.) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the isotopically labeled 4-hydroxypiperidine derivative.

Method 2: Chemo-Enzymatic Dearomatization of Activated Pyridines

An established alternative for producing stereochemically defined, isotopically labeled piperidines is the chemo-enzymatic dearomatization of pyridines. This method uses an Ene-reductase (EneIRED) biocatalyst in the presence of a deuterated NADPH cofactor regeneration system to introduce deuterium at a specific position with high isotopic incorporation.[1]

Chemo-Enzymatic Labeling Workflow:

cluster_1 Method 2: Chemo-Enzymatic Deuteration of an Enamine Intermediate A Enamine Precursor (10e) B Biocatalytic Reduction Buffer (EneIRED-01, GDH, NADP+) A->B Step 1 C Addition of Deuterated Glucose (d-glucose-1-d1) B->C Step 2 D Incubation & Reaction (Generates NAD(P)D in situ) C->D Step 3 E Extraction with Ethyl Acetate D->E Step 4 F Purification E->F Step 5 G C-2-monodeuterated Piperidine (10c-d1) F->G Final Product

Caption: Published workflow for chemo-enzymatic deuterium labeling.[1]

Experimental Protocol (Published):

This protocol is adapted from the deuterium labeling experiment described by France et al.[1]

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0) containing NADP⁺ (1 mM) and glucose dehydrogenase (GDH, 1 mg/mL).

  • Enzyme Addition: Add the Ene-reductase biocatalyst EneIRED-01 (5 mg) to the buffer.

  • Substrate and Isotope Source: Add the enamine precursor (10e, 10 mM final concentration) and the deuterium source, d-glucose-1-d₁ (50 mM final concentration), to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 24 hours.

  • Extraction: Following incubation, extract the reaction mixture with ethyl acetate.

  • Analysis: Dry the organic extract over magnesium sulfate (MgSO₄), concentrate it, and analyze the residue by ¹H NMR and GC-MS to determine yield and deuterium incorporation.

Performance Comparison

The following table summarizes the key performance metrics for the hypothetical labeling of this compound and the published chemo-enzymatic method.

FeatureMethod 1: Reductive Deuteration (Hypothetical)Method 2: Chemo-Enzymatic Dearomatization (Published)
Starting Material This compoundEnamine Precursor (10e) from activated pyridine
Isotopic Reagent Sodium borodeuteride (NaBD₄)d-glucose-1-d₁ (for NAD(P)D regeneration)
Position of Label C-4C-2[1]
Product Functionality 4-hydroxy-piperidine3-substituted piperidine
Yield Not Determined (Expected Moderate to High)82%[1]
Isotopic Purity Not Determined (Expected >95%)80% deuterium incorporation[1]
Stereoselectivity Likely produces a mix of diastereomersHigh (Product formed with 94% ee in non-deuterated experiment)[1]
Key Advantage Uses a common, commercially available reagent.High stereoselectivity and substrate scope.[1]
Key Disadvantage Lacks stereocontrol; product is a racemic mixture.Requires specialized biocatalysts (enzymes).

References

High-throughput screening of derivatives from tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, high-throughput screening (HTS) of diverse chemical libraries is a cornerstone for identifying novel therapeutic candidates. The piperidine scaffold, a privileged structure in medicinal chemistry, is a frequent component of these libraries due to its prevalence in biologically active compounds. This guide provides a comparative analysis of high-throughput screening approaches for derivatives of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a versatile building block for generating diverse piperidine-based compounds. We will explore its performance in the context of kinase inhibition, a major target class in oncology and inflammation, and compare it with alternative heterocyclic scaffolds. This analysis is supported by representative experimental data and detailed methodologies to assist researchers in designing and executing effective screening campaigns.

Performance Comparison of Kinase Inhibitor Scaffolds

The choice of a core scaffold is a critical decision in the design of kinase inhibitor libraries. While direct, publicly available HTS data for a large library of this compound derivatives is limited, we can infer performance by examining related structures and comparing them to other well-established kinase inhibitor scaffolds. The following tables summarize the inhibitory activities of various heterocyclic compounds against different protein kinases, providing a basis for scaffold comparison.

Table 1: Comparison of IC50 Values for Different Heterocyclic Scaffolds Against Selected Kinases

ScaffoldRepresentative Compound/SeriesTarget KinaseIC50 (nM)Reference
Piperidine Thiophenecarboxamide Ureas (e.g., AZD7762)CHK15-15[1]
Pyrimidine Pyrazolo[3,4-d]pyrimidinesPI3Kα2.6[2]
Quinazoline 4-AnilinoquinazolineserbB1~10
Oxindole 5-Acetyloxindole DerivativesTLK2870[3]
Thienopyrimidine 4-Aminothieno[2,3-d]pyrimidinesLIMK1<100

Note: The IC50 values are for representative compounds within each scaffold class and may not be directly comparable due to different assay conditions. However, they provide a general indication of the potency achievable with each scaffold.

Table 2: Structure-Activity Relationship (SAR) Insights for Substituted 4-Piperidones

Position of SubstitutionGeneral Effect on Kinase ActivityRationale
N1 (Boc-protected Nitrogen) The Boc protecting group is typically removed or replaced in final compounds to allow for interaction with the solvent or specific residues in the ATP-binding pocket.The bulky Boc group can sterically hinder binding to the kinase active site. The nitrogen can act as a key hydrogen bond acceptor/donor.
C3 (Bromo position) Substitution at this position can be used to explore interactions with the ribose-binding pocket and improve selectivity. The bromine atom itself can serve as a handle for further chemical modifications.Introduction of various substituents allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
C4 (Oxo position) The ketone can be a key interaction point (hydrogen bond acceptor) or can be further modified to introduce different functionalities.The carbonyl oxygen can form crucial hydrogen bonds with hinge region residues of the kinase.

Experimental Protocols

Detailed and robust experimental protocols are essential for the success of any HTS campaign. Below are methodologies for key assays commonly used in the screening of kinase inhibitors.

Protocol 1: Fluorescence Polarization (FP) Kinase Assay

This is a common in vitro assay for measuring the binding of an inhibitor to a kinase.

Materials:

  • Purified target kinase

  • Fluorescently labeled tracer (a ligand with known affinity for the kinase)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (derivatives of this compound and alternatives)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of the 384-well plate.

  • Enzyme and Tracer Preparation: Prepare a solution of the target kinase and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal.

  • Reaction Incubation: Add the kinase-tracer solution to the wells containing the test compounds. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kinase Activity Assay (e.g., Phospho-Substrate ELISA)

This assay measures the ability of a compound to inhibit the kinase activity within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: a capture antibody for the kinase substrate and a detection antibody specific for the phosphorylated form of the substrate

  • ELISA plates and reagents (e.g., HRP-conjugated secondary antibody, substrate for HRP)

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA:

    • Coat the ELISA plate with the capture antibody.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind to the antibody.

    • Wash the wells and add the phospho-specific detection antibody.

    • Add the HRP-conjugated secondary antibody.

    • Add the HRP substrate and measure the absorbance.

  • Data Analysis: Determine the level of substrate phosphorylation for each compound concentration and calculate the IC50 value.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Secondary Assays Compound Library Compound Library Single Concentration Screen Single Concentration Screen Compound Library->Single Concentration Screen Identify Primary Hits Identify Primary Hits Single Concentration Screen->Identify Primary Hits Dose-Response Assay Dose-Response Assay Determine IC50 Determine IC50 Dose-Response Assay->Determine IC50 Primary Hits->Dose-Response Assay Orthogonal Assays Orthogonal Assays Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Lead Candidates Lead Candidates Selectivity Profiling->Lead Candidates Confirmed Hits->Orthogonal Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation No Phosphorylation No Phosphorylation Kinase->No Phosphorylation Substrate Substrate Substrate->Phosphorylated Substrate Phosphorylation Substrate->No Phosphorylation ATP ATP ATP->Phosphorylated Substrate Phosphorylation ADP ADP ATP->ADP ATP->No Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase Binding

Caption: The principle of a kinase inhibition assay.

Hit_to_Lead HTS Hit HTS Hit Hit Validation Hit Validation HTS Hit->Hit Validation Confirmation & Orthogonal Assays SAR Studies SAR Studies Hit Validation->SAR Studies Analog Synthesis & Testing Lead Optimization Lead Optimization SAR Studies->Lead Optimization Improve Potency, Selectivity, ADME Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: The logical progression from a screening hit to a lead candidate.

References

Structure-activity relationship (SAR) studies of compounds derived from tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structure-activity relationship (SAR) study originating from tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is not extensively available in publicly accessible scientific literature. However, by examining SAR studies of analogous piperidine-containing molecules and the synthetic utility of the specified starting material, a comparative guide can be constructed to inform researchers on the potential biological activities and key structural determinants for activity in derivatives of this scaffold.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The versatility of this compound as a starting material allows for the introduction of diverse functionalities at the 3- and 4-positions of the piperidine ring, making it a valuable building block for the synthesis of novel bioactive compounds.

Comparative Biological Activities of Substituted Piperidine Scaffolds

While a direct SAR study on derivatives of this compound is not available, analysis of related piperidine-based compounds provides valuable insights into how structural modifications can influence biological activity. The following table summarizes the activities of various substituted piperidines, offering a predictive framework for derivatives of the target scaffold.

Target ClassGeneral Piperidine ScaffoldKey Substituent Effects on ActivityReference Compound ExampleIC₅₀/EC₅₀/Kᵢ (nM)
Kinase Inhibitors 4-Anilino-piperidineSubstitution on the aniline ring is critical for potency and selectivity. The piperidine nitrogen is often functionalized to modulate solubility and cell permeability.Ibrutinib (BTK Inhibitor)0.5
3,4-Disubstituted PiperidineThe nature and stereochemistry of substituents at the 3- and 4-positions are crucial for interaction with the kinase hinge region and solvent-exposed areas.Generic GSK-3β InhibitorVaries
GPCR Ligands 4-Aryl-piperidineThe aryl group at the 4-position often serves as a key pharmacophore. N-alkylation can significantly impact affinity and selectivity.Fentanyl (μ-opioid agonist)0.38 (Kᵢ)
Spiro-piperidinesThe spirocyclic nature restricts conformational flexibility, which can lead to enhanced selectivity for receptor subtypes.Risperidone (D₂/5-HT₂ₐ antagonist)2.5 (Kᵢ for D₂)
Enzyme Inhibitors Piperidine-based CarboxamidesThe carboxamide moiety can participate in key hydrogen bonding interactions within the enzyme active site.Generic Cathepsin K InhibitorVaries
Antiviral Agents 4-Substituted PiperidineSubstituents at the 4-position can block viral entry or interfere with viral enzymes.Maraviroc (CCR5 antagonist)2.3 (IC₅₀)

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of bioactive piperidine derivatives.

Kinase Inhibition Assay (e.g., for BTK)

  • Reagents and Materials: Recombinant human BTK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the BTK enzyme, the peptide substrate, and the test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

GPCR Binding Assay (e.g., for μ-opioid receptor)

  • Reagents and Materials: Cell membranes expressing the human μ-opioid receptor, a radiolabeled ligand (e.g., [³H]DAMGO), test compounds, binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well filter plate, incubate the cell membranes, the radiolabeled ligand, and the test compound in the binding buffer.

    • After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents of the wells and wash with ice-cold binding buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Antiviral Cell-Based Assay (e.g., for HIV-1 entry)

  • Reagents and Materials: Target cells expressing HIV-1 co-receptors (e.g., TZM-bl cells), HIV-1 envelope-pseudotyped virus, test compounds, cell culture medium, and a luciferase assay system.

  • Procedure:

    • Plate the target cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compounds.

    • Infect the cells with the HIV-1 pseudovirus.

    • After a suitable incubation period (e.g., 48 hours), lyse the cells and measure the luciferase activity, which is proportional to the extent of viral entry and replication.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to a no-drug control. Determine the EC₅₀ value from the resulting dose-response curve.

Visualizing Synthetic and Signaling Pathways

Synthetic Pathway from this compound *

The following diagram illustrates a general synthetic workflow for generating a library of diverse piperidine derivatives from the specified starting material.

G start tert-Butyl 3-bromo- 4-oxopiperidine-1-carboxylate sub_c3 Nucleophilic Substitution at C3 start->sub_c3 sub_c4 Reaction at C4-keto group start->sub_c4 deprotection Boc Deprotection sub_c3->deprotection sub_c4->deprotection n_alkylation N-Alkylation/Arylation deprotection->n_alkylation final_compounds Library of Diverse Piperidine Derivatives n_alkylation->final_compounds

Caption: General synthetic scheme for derivatization.

Generic Kinase Signaling Pathway

This diagram depicts a simplified signaling cascade that is often targeted by piperidine-based kinase inhibitors.

G receptor Receptor Tyrosine Kinase downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream piperidine Piperidine-based Kinase Inhibitor piperidine->receptor Inhibits cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response

Caption: Inhibition of a kinase signaling pathway.

GPCR Signaling Pathway

The following diagram illustrates the general mechanism of action for piperidine-based GPCR modulators.

G ligand Piperidine-based Ligand gpcr G-Protein Coupled Receptor ligand->gpcr Binds to g_protein G-Protein Activation gpcr->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Modulation of a GPCR signaling cascade.

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and maintain a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use.[1][2]

  • Eye/Face Protection: Use chemical splash goggles and, if necessary, a face shield.[2][3]

  • Skin and Body Protection: A fully buttoned lab coat is mandatory.[2]

  • Respiratory Protection: All handling of this compound should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[1][2][4]

In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] Remove contaminated clothing and wash it before reuse.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValue
CAS Number 188869-05-8
Molecular Formula C10H16BrNO3
Molecular Weight 278.14 g/mol
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service.[3][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container:

    • Select a sealable, airtight, and chemically compatible waste container.

    • The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."

    • The label must include the full chemical name: "this compound."

  • Segregation of Waste:

    • Solid Waste: Collect any solid residue of the compound, as well as contaminated consumables (e.g., weighing paper, gloves, filter paper), in the designated solid hazardous waste container.[5]

    • Aqueous Waste: Any aqueous solutions containing this compound must be collected as hazardous aqueous waste. Do not mix with non-hazardous aqueous waste.[5]

    • Organic Solvent Waste: Solutions of the compound in organic solvents should be collected in a designated "Halogenated Organic Waste" container.

  • Handling and Transfer:

    • All transfers of waste should be conducted within a chemical fume hood.

    • For solid waste, carefully sweep or shovel the material to avoid creating dust.[1]

    • Ensure the waste container is tightly sealed after each addition.

  • Storage of Waste Container:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5]

    • Crucially, store the container away from incompatible materials such as strong oxidizing agents, reducing agents, alkalis, and combustible materials to prevent dangerous reactions.[2][5]

  • Arranging for Disposal:

    • Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal at an approved facility.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood C Identify Waste Type (Solid, Aqueous, Organic) B->C Start Disposal Process D Use Designated & Labeled 'Halogenated Waste' Container C->D E Transfer Waste to Container D->E F Seal Container Tightly E->F G Store in a Safe, Ventilated Area Away from Incompatibles F->G H Contact EHS for Pickup G->H I Professional Disposal at Approved Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS RN: 188869-05-8). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Information:

  • Synonyms: 3-Bromo-4-oxopiperidine-1-carboxylic Acid tert-Butyl Ester, 1-tert-Butyloxycarbonyl-3-bromo-4-oxopiperidine, N-Boc-3-bromo-4-piperidone[1]

  • Appearance: White to light yellow powder or crystal[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct use of personal protective equipment. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[2].Protects eyes from potential splashes and dust.
Hand Protection Nitrile or other suitable chemical-resistant gloves.Prevents skin contact and absorption[3].
Body Protection Laboratory coat or other suitable protective clothing to prevent skin exposure[3][4].Protects against contamination of personal clothing and skin.
Respiratory Protection An approved mask or respirator should be used in case of insufficient ventilation, potential for aerosolization, or dust formation[2][3].Prevents inhalation of irritating dust or vapors.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[3][5][6].

  • All storage areas must be clearly labeled, and access should be restricted to authorized personnel.

2. Handling and Experimentation:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors[3][6].

  • Avoid direct contact with skin and eyes[2].

  • Avoid the formation of dust and aerosols[2].

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday[2][4].

  • Contaminated clothing should be removed and washed before reuse[1].

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Consult a physician[2].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician[2].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[2].

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[2].

  • Spills: For a small spill, absorb with an inert dry material and place it in a suitable, closed container for disposal. For large spills, evacuate the area and contact emergency services[6][7]. Do not let the product enter drains[2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound is a halogenated organic waste[8].

  • Collection:

    • Collect all waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), in a designated, sealed, and clearly labeled hazardous waste container[3][5].

    • Halogenated organic wastes should be collected separately from non-halogenated organic wastes[5][8].

    • Do not mix with acids, bases, heavy metals, or strong oxidizing agents[7][9].

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents[5][9]. Do not use abbreviations[5].

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area. The container must be kept closed except when adding waste[5][7].

  • Final Disposal:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds[3].

Workflow for Handling and Disposal

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Hood 2. Prepare Chemical Fume Hood Don PPE->Prepare Hood Weigh Solid 3. Weigh Compound in Hood Prepare Hood->Weigh Solid Perform Experiment 4. Conduct Experiment in Hood Weigh Solid->Perform Experiment Segregate Waste 5. Segregate Halogenated Waste Perform Experiment->Segregate Waste Label Waste 6. Label Waste Container Segregate Waste->Label Waste Store Waste 7. Store in Satellite Area Label Waste->Store Waste Doff PPE 8. Doff and Dispose of PPE Store Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.